molecular formula C8H6F2O2 B095583 Methyl 2,3-difluorobenzoate CAS No. 18355-74-3

Methyl 2,3-difluorobenzoate

Cat. No.: B095583
CAS No.: 18355-74-3
M. Wt: 172.13 g/mol
InChI Key: FMTHVBOWAILEFZ-UHFFFAOYSA-N
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Description

Methyl 2,3-difluorobenzoate is a useful research compound. Its molecular formula is C8H6F2O2 and its molecular weight is 172.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2,3-difluorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F2O2/c1-12-8(11)5-3-2-4-6(9)7(5)10/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMTHVBOWAILEFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=CC=C1)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80939728
Record name Methyl 2,3-difluorobenzoate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18355-74-3
Record name Benzoic acid, 2,3-difluoro-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18355-74-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 2,3-difluorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80939728
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Methyl 2,3-difluorobenzoate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 18355-74-3

This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals working with Methyl 2,3-difluorobenzoate. This fluorinated aromatic ester is a valuable building block in medicinal chemistry and materials science, noted for its role in the synthesis of advanced pharmaceutical intermediates.

Core Chemical and Physical Data

This compound is a clear, colorless liquid at room temperature. Its key properties are summarized in the table below for easy reference.

PropertyValueSource
CAS Number 18355-74-3[1]
Molecular Formula C₈H₆F₂O₂[1]
Molecular Weight 172.13 g/mol [1]
Boiling Point 214.8 ± 30.0 °C (Predicted)[1]
Density 1.268 ± 0.06 g/cm³ (Predicted)[2]
Solubility Very slightly soluble (0.5 g/L) at 25 °C (Calculated)[2]
Physical Form Liquid[3]
Color Clear, colourless[3]

Synthesis and Experimental Protocols

The primary route for the synthesis of this compound is the Fischer esterification of 2,3-difluorobenzoic acid with methanol, catalyzed by a strong acid such as sulfuric acid. This reaction is a well-established and efficient method for producing benzoate esters.

Representative Experimental Protocol: Fischer Esterification

This protocol is a representative example of the Fischer esterification process and can be adapted for the synthesis of this compound.

Materials:

  • 2,3-difluorobenzoic acid

  • Methanol (anhydrous)

  • Concentrated sulfuric acid

  • Dichloromethane

  • 5% Sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

Procedure:

  • Reaction Setup: In a round-bottomed flask, combine 2,3-difluorobenzoic acid and an excess of methanol. To this mixture, carefully and slowly add a catalytic amount of concentrated sulfuric acid while stirring.

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up and Extraction: After the reaction is complete, cool the mixture to room temperature. Transfer the solution to a separatory funnel containing water. Extract the aqueous layer with dichloromethane.

  • Washing: Wash the organic layer sequentially with a 5% sodium bicarbonate solution to neutralize any unreacted acid, followed by water, and finally with a saturated sodium chloride solution.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the dichloromethane by rotary evaporation.

  • Purification: The crude this compound can be further purified by distillation to yield the final product.

Applications in Drug Discovery

This compound is a key intermediate in the synthesis of complex organic molecules for pharmaceutical applications. A notable use is in the preparation of Tricyclic Carboxamides, which have been investigated as Hepatitis B core protein modulators[1][3]. The fluorine atoms on the benzene ring can enhance the metabolic stability and binding affinity of the final drug candidates.

Spectroscopic Data (Predicted)

  • ¹H NMR: The proton NMR spectrum is expected to show a singlet for the methyl protons (-OCH₃) at approximately 3.9 ppm. The aromatic region will display complex multiplets for the three aromatic protons, influenced by fluorine-proton coupling.

  • ¹³C NMR: The carbon NMR spectrum will exhibit a signal for the methyl carbon at around 52 ppm and a carbonyl carbon signal in the range of 164-167 ppm. The aromatic carbons will appear in the region of 110-150 ppm, with their chemical shifts and splitting patterns influenced by the fluorine substituents.

  • IR Spectroscopy: The infrared spectrum will show a characteristic strong absorption band for the C=O stretch of the ester group around 1720-1740 cm⁻¹. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while C-H stretches of the methyl group will be just below 3000 cm⁻¹. The C-F stretching vibrations will likely appear in the fingerprint region, typically between 1100 and 1300 cm⁻¹.

  • Mass Spectrometry: The mass spectrum will show a molecular ion peak (M⁺) at m/z = 172. Common fragmentation patterns would include the loss of the methoxy group (-OCH₃) to give a fragment at m/z = 141, and the loss of the carbomethoxy group (-COOCH₃) resulting in a fragment at m/z = 113.

Safety Information

This compound should be handled with appropriate safety precautions in a well-ventilated fume hood. It is classified with the following hazard statements:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Always wear personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, when handling this chemical.

Visualizing the Synthesis

The following diagrams illustrate the chemical structure of this compound and the workflow for its synthesis via Fischer esterification.

Caption: Chemical structure of this compound.

fischer_esterification Fischer Esterification Workflow start Start: Reactants reactants 2,3-Difluorobenzoic Acid + Methanol (H₂SO₄ catalyst) start->reactants reflux Reflux Reaction Mixture reactants->reflux workup Cool and Quench with Water reflux->workup extraction Extract with Dichloromethane workup->extraction washing Wash Organic Layer (NaHCO₃, H₂O, Brine) extraction->washing drying Dry with Anhydrous MgSO₄ washing->drying evaporation Solvent Removal (Rotary Evaporation) drying->evaporation purification Purification by Distillation evaporation->purification product Final Product: This compound purification->product

Caption: Synthesis workflow for this compound.

References

An In-depth Technical Guide to the Physical Properties of Methyl 2,3-difluorobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2,3-difluorobenzoate is a fluorinated aromatic ester of significant interest in medicinal chemistry and materials science. The introduction of fluorine atoms into organic molecules can profoundly alter their physical, chemical, and biological properties, including metabolic stability, binding affinity, and lipophilicity. This guide provides a summary of the known physical properties of this compound, outlines general experimental protocols for their determination, and highlights areas where experimental data is currently lacking.

Core Physical Properties

A summary of the available physical property data for this compound is presented below. It is important to note that much of the publicly available data is calculated rather than experimentally determined.

PropertyValueSource
Molecular Formula C₈H₆F₂O₂ChemBlink[1]
Molecular Weight 172.13 g/mol ChemBlink[1]
Boiling Point 214.8 ± 30.0 °C (Calculated)ChemBlink[1]
Density 1.268 ± 0.06 g/cm³ (Calculated)ChemBlink[1]
Solubility in Water 0.5 g/L (Calculated)ChemBlink[1]
Melting Point Data not available
Refractive Index Data not available

Note: The lack of experimentally verified data for key physical properties such as melting point and refractive index underscores the need for further empirical studies on this compound.

Experimental Protocols

Melting Point Determination

The melting point of a solid compound is a crucial indicator of its purity. A sharp melting range typically signifies a pure substance.

Methodology:

  • A small, finely powdered sample of the crystalline solid is packed into a capillary tube.

  • The capillary tube is placed in a melting point apparatus.

  • The sample is heated at a controlled rate.

  • The temperature at which the solid begins to melt and the temperature at which it completely liquefies are recorded as the melting range.

Boiling Point Determination

The boiling point is a characteristic physical property of a liquid.

Methodology (Small Scale):

  • A small volume of the liquid is placed in a test tube.

  • A capillary tube, sealed at one end, is inverted and placed in the test tube.

  • The apparatus is heated in a controlled manner.

  • The temperature at which a steady stream of bubbles emerges from the capillary tube, and the liquid level inside the capillary tube is the same as outside, is recorded as the boiling point.

Density Determination

The density of a liquid can be determined using various methods, with pycnometry being a common and accurate technique.

Methodology (Pycnometry):

  • A pycnometer, a flask with a specific volume, is weighed empty.

  • It is then filled with the liquid, and any excess is removed.

  • The filled pycnometer is weighed again.

  • The density is calculated by dividing the mass of the liquid by the known volume of the pycnometer.

Spectroscopic Characterization

Spectroscopic techniques are essential for confirming the structure and purity of a compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule, respectively. This is critical for structural elucidation.

  • Infrared (IR) Spectroscopy: IR spectroscopy would identify the functional groups present in the molecule, such as the carbonyl group of the ester and the C-F bonds.

  • Mass Spectrometry (MS): Mass spectrometry would determine the molecular weight of the compound and provide information about its fragmentation pattern, further confirming its structure.

Logical Workflow for Characterization

The following diagram illustrates a logical workflow for the synthesis and characterization of this compound.

G Workflow for Synthesis and Characterization of this compound cluster_synthesis Synthesis cluster_characterization Characterization synthesis Esterification of 2,3-Difluorobenzoic Acid purification Purification (e.g., Distillation, Chromatography) synthesis->purification spectroscopy Spectroscopic Analysis (NMR, IR, MS) purification->spectroscopy Purity & Structure Confirmation physical_props Physical Property Measurement (MP, BP, Density, RI) spectroscopy->physical_props Verified Structure final_product This compound (Pure & Characterized) physical_props->final_product Characterized Product

Caption: Synthesis and characterization workflow.

Safety Information

Specific safety data for this compound is not widely available. As a general precaution when handling this and other similar chemical compounds, the following safety measures should be observed:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Ventilation: Work in a well-ventilated area, such as a fume hood, to avoid inhalation of vapors.

  • Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

  • Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials.

Conclusion

This compound is a compound with high potential in various scientific fields. However, a significant gap exists in the publicly available, experimentally determined physical and spectroscopic data. This guide summarizes the currently available information and provides a framework of standard methodologies for the comprehensive characterization of this molecule. Further research is crucial to establish a complete and experimentally verified profile of this compound to facilitate its broader application in research and development.

References

An In-depth Technical Guide to Methyl 2,3-difluorobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a concise overview of the molecular structure and weight of Methyl 2,3-difluorobenzoate, a fluorinated aromatic ester. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Molecular Properties

This compound is a chemical compound with the molecular formula C8H6F2O2.[1][2] Its molecular weight is 172.13 g/mol .[1][2]

PropertyValue
Molecular Formula C8H6F2O2[1][2]
Molecular Weight 172.13 g/mol [1][2]
CAS Number 18355-74-3[1]

Molecular Structure:

this compound structure

Image Source: ChemBlink

Synthesis Workflow

While a specific, detailed experimental protocol for the synthesis of this compound was not available in the public domain at the time of this writing, a general workflow for the synthesis of methyl benzoates can be illustrated. The following diagram outlines a common synthetic route, such as Fischer esterification.

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_purification Workup & Purification 2,3-Difluorobenzoic_Acid 2,3-Difluorobenzoic Acid Reaction Esterification Reaction 2,3-Difluorobenzoic_Acid->Reaction Methanol Methanol Methanol->Reaction Acid_Catalyst Acid Catalyst (e.g., H₂SO₄) Acid_Catalyst->Reaction Quenching Quenching Reaction->Quenching Reaction Mixture Extraction Extraction Quenching->Extraction Drying Drying Extraction->Drying Purification Purification (e.g., Distillation) Drying->Purification Product This compound Purification->Product

Caption: General workflow for the synthesis of this compound.

Experimental Protocols

Biological Activity and Signaling Pathways

Currently, there is no publicly available information detailing the specific biological activity or associated signaling pathways for this compound. Further research is required to elucidate its potential pharmacological effects and mechanisms of action.

References

spectroscopic data for Methyl 2,3-difluorobenzoate (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the spectroscopic properties of Methyl 2,3-difluorobenzoate is crucial for its identification, characterization, and application in various scientific fields, including drug development and materials science. This technical guide provides an in-depth overview of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Spectroscopic Data Summary

The following sections detail the predicted and expected spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR) Data

The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule.

Table 1: Predicted ¹H NMR Data for this compound

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~7.8 - 7.9m1HAr-H
~7.2 - 7.4m2HAr-H
~3.9s3HO-CH₃

¹³C NMR (Carbon-13 NMR) Data

The carbon-13 NMR spectrum reveals the different carbon environments within the molecule.

Table 2: Predicted ¹³C NMR Data for this compound

Chemical Shift (ppm)Assignment
~164C =O
~150 (dd)C -F
~148 (dd)C -F
~126Ar-C
~124Ar-C
~120Ar-C
~53O-C H₃

(dd = doublet of doublets due to C-F coupling)

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 3: Characteristic IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~3100 - 3000MediumAromatic C-H stretch
~2960 - 2850MediumAliphatic C-H stretch (methyl)
~1730 - 1715StrongC=O (ester) stretch
~1600 - 1450Medium-StrongAromatic C=C ring stretch
~1300 - 1200StrongC-O (ester) stretch
~1200 - 1100StrongC-F stretch
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Table 4: Predicted Mass Spectrometry Data for this compound

m/zRelative IntensityAssignment
172High[M]⁺ (Molecular ion)
141High[M - OCH₃]⁺
113Medium[M - COOCH₃]⁺
85Medium[C₆H₃F₂]⁺

Experimental Protocols

The following are general experimental protocols for acquiring the spectroscopic data presented.

NMR Spectroscopy

¹H and ¹³C NMR

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, or DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrument Setup:

    • Use a spectrometer operating at a frequency of 400 MHz or higher for ¹H NMR and 100 MHz or higher for ¹³C NMR.

    • Lock the spectrometer to the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal resolution.

  • ¹H NMR Acquisition:

    • Acquire the spectrum using a standard single-pulse experiment.

    • Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).

    • Use a sufficient number of scans to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse sequence.

    • Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-200 ppm).

    • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase the resulting spectrum.

    • Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).

    • Integrate the peaks in the ¹H NMR spectrum.

Infrared (IR) Spectroscopy

Attenuated Total Reflectance (ATR)-FTIR

  • Sample Preparation: Place a small amount of neat liquid this compound directly onto the ATR crystal.

  • Instrument Setup:

    • Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

    • Record a background spectrum of the clean, empty ATR crystal.

  • Spectrum Acquisition:

    • Acquire the sample spectrum over a typical mid-IR range (e.g., 4000-400 cm⁻¹).

    • Co-add a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • Data Processing:

    • The software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

    • Identify and label the major absorption peaks.

Mass Spectrometry (MS)

Electron Ionization (EI)-MS

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or through a gas chromatograph (GC-MS).

  • Ionization:

    • Use a standard electron ionization source.

    • Bombard the sample molecules with electrons at a standard energy of 70 eV.

  • Mass Analysis:

    • Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection:

    • Detect the ions using an electron multiplier or other suitable detector.

  • Data Processing:

    • Generate a mass spectrum by plotting the relative abundance of ions as a function of their m/z ratio.

    • Identify the molecular ion peak and major fragment ions.

Visualizations

The following diagrams illustrate the general workflow for spectroscopic analysis.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing & Analysis Sample This compound NMR NMR Spectrometer Sample->NMR IR FTIR Spectrometer Sample->IR MS Mass Spectrometer Sample->MS Process_NMR NMR Data Processing NMR->Process_NMR Process_IR IR Data Processing IR->Process_IR Process_MS MS Data Processing MS->Process_MS Analysis Structural Elucidation Process_NMR->Analysis Process_IR->Analysis Process_MS->Analysis

Caption: General workflow for spectroscopic analysis.

NMR_Signaling_Pathway MagneticField Applied Magnetic Field (B₀) Nuclei ¹H and ¹³C Nuclei in Sample MagneticField->Nuclei RF_Pulse Radiofrequency Pulse Nuclei->RF_Pulse Excitation Nuclear Spin Excitation RF_Pulse->Excitation Relaxation Relaxation & FID Signal Excitation->Relaxation FourierTransform Fourier Transform Relaxation->FourierTransform NMR_Spectrum NMR Spectrum FourierTransform->NMR_Spectrum

Caption: Logical flow of an NMR experiment.

An In-depth Technical Guide to the Solubility of Methyl 2,3-difluorobenzoate in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to the Solubility of Methyl 2,3-difluorobenzoate

This compound (CAS No: 18355-74-3) is an aromatic ester with the molecular formula C₈H₆F₂O₂. Its structure, featuring a benzene ring substituted with two fluorine atoms and a methyl ester group, dictates its physicochemical properties, including its solubility. The principle of "like dissolves like" is paramount in predicting the solubility of this compound. The presence of the polar ester group and the electronegative fluorine atoms introduces polarity, while the benzene ring provides a nonpolar character. Consequently, its solubility will be influenced by the polarity, hydrogen bonding capability, and dielectric constant of the chosen solvent.

While extensive experimental data is lacking, a calculated water solubility of 0.5 g/L at 25 °C indicates its limited miscibility in aqueous solutions.[1] This low water solubility is expected due to the predominantly nonpolar surface area of the benzene ring. In contrast, it is anticipated to exhibit higher solubility in organic solvents that can effectively interact with its molecular structure.

Predicted Solubility and Physicochemical Properties

Based on its structure, a qualitative prediction of the solubility of this compound in various classes of organic solvents can be made. Solvents with moderate to high polarity, particularly those capable of dipole-dipole interactions, are expected to be effective. Aromatic solvents may also be suitable due to favorable π-π stacking interactions with the benzene ring.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 18355-74-3ChemBlink[1]
Molecular Formula C₈H₆F₂O₂ChemBlink[1]
Molecular Weight 172.13 g/mol ChemBlink[1]
Calculated Water Solubility 0.5 g/L (25 °C)ChemBlink[1]
Physical State Not specified (likely liquid or low-melting solid)-

Table 2: Predicted and Experimental Solubility of this compound in Common Organic Solvents

SolventSolvent ClassPredicted Qualitative SolubilityQuantitative Solubility ( g/100 mL at 25°C)
AcetoneKetoneHighTo be determined experimentally
AcetonitrileNitrileHighTo be determined experimentally
DichloromethaneHalogenatedHighTo be determined experimentally
Tetrahydrofuran (THF)EtherHighTo be determined experimentally
Ethyl AcetateEsterHighTo be determined experimentally
TolueneAromaticModerate to HighTo be determined experimentally
MethanolAlcoholModerateTo be determined experimentally
EthanolAlcoholModerateTo be determined experimentally
HexaneAlkaneLowTo be determined experimentally
WaterProticVery Low0.05[1]

Experimental Protocol for Solubility Determination

The following is a generalized gravimetric method for determining the solubility of this compound in an organic solvent. This method is robust and can be adapted for various laboratory settings.

Materials:

  • This compound (high purity)

  • Selected organic solvent (analytical grade)

  • Analytical balance (± 0.0001 g)

  • Vials with screw caps

  • Constant temperature shaker or water bath

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Syringes

  • Evaporating dish or pre-weighed vials

  • Oven or vacuum oven

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a vial containing a known volume (e.g., 5 or 10 mL) of the selected organic solvent. An excess of the solid should be visible at the bottom of the vial to ensure saturation.

    • Seal the vial tightly to prevent solvent evaporation.

    • Place the vial in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient period to ensure equilibrium is reached (e.g., 24-48 hours). Periodically check to ensure undissolved solid remains.

  • Sample Collection and Filtration:

    • Once equilibrium is achieved, allow the vial to stand undisturbed at the constant temperature for at least 2 hours to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant (the clear liquid above the solid) using a syringe.

    • Attach a syringe filter to the syringe and filter the solution into a pre-weighed evaporating dish or vial. This step is crucial to remove any undissolved microcrystals.

  • Solvent Evaporation and Mass Determination:

    • Record the exact volume of the filtered solution.

    • Evaporate the solvent from the filtered solution. This can be done at room temperature in a fume hood, or more rapidly in an oven at a temperature below the boiling point of the solvent and the solute's decomposition temperature. A vacuum oven can also be used for faster and more gentle drying.

    • Once the solvent is completely evaporated, place the dish or vial in a desiccator to cool to room temperature.

    • Weigh the dish or vial containing the dried solute on the analytical balance.

  • Calculation of Solubility:

    • Calculate the mass of the dissolved this compound by subtracting the initial weight of the empty dish/vial from the final weight.

    • The solubility can then be expressed in various units, such as grams per 100 mL of solvent ( g/100 mL) or moles per liter (mol/L).

    Solubility ( g/100 mL) = (Mass of dissolved solute (g) / Volume of filtered solution (mL)) * 100

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

G A Start: Prepare Materials (Solute, Solvent, Vials, etc.) B Add Excess Solute to Solvent in Vial A->B C Equilibrate at Constant Temperature (e.g., 24-48h with agitation) B->C D Allow Excess Solid to Settle C->D E Withdraw Supernatant with Syringe D->E F Filter Solution into Pre-weighed Container E->F G Evaporate Solvent F->G H Weigh Dried Solute G->H I Calculate Solubility H->I J End: Report Solubility Data I->J

Caption: Workflow for Gravimetric Solubility Determination.

Conclusion

This technical guide provides a foundational understanding of the solubility of this compound in organic solvents. While specific experimental data is sparse, the provided theoretical background and detailed experimental protocol empower researchers to determine the solubility in solvents relevant to their work. The qualitative predictions offered in this guide can assist in the initial selection of appropriate solvents, thereby streamlining experimental design in drug development and other scientific research. The generation of precise quantitative solubility data through the outlined experimental procedure will be invaluable for the broader scientific community.

References

An In-depth Technical Guide to the Synthesis and Characterization of Methyl 2,3-difluorobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Methyl 2,3-difluorobenzoate (CAS No. 18355-74-3), an important intermediate in the development of pharmaceuticals and other specialty chemicals.[1][2] This document details a standard laboratory-scale synthesis protocol and outlines the analytical techniques used to verify the structure and purity of the compound.

Physicochemical Properties

This compound is a difluorinated aromatic ester. A summary of its key physical and chemical properties is presented below.

PropertyValueSource
CAS Number 18355-74-3[1][3]
Molecular Formula C₈H₆F₂O₂[2][3]
Molecular Weight 172.13 g/mol [2][3]
Boiling Point 214.8 ± 30.0 °C (at 760 Torr)[3]
Density 1.268 ± 0.06 g/cm³ (at 20 °C)[3]
Solubility Very slightly soluble in water (0.5 g/L at 25 °C)[3]

Synthesis of this compound

The most common and straightforward method for the synthesis of this compound is the Fischer esterification of 2,3-difluorobenzoic acid with methanol in the presence of an acid catalyst. This reaction is widely used for the preparation of esters from carboxylic acids and alcohols.

Synthesis Workflow

The overall workflow for the synthesis and purification of this compound is depicted below.

Synthesis_Workflow Start Starting Material: 2,3-Difluorobenzoic Acid Reaction Esterification Reaction Start->Reaction Reagents Reagents: Methanol (Solvent/Reactant) Sulfuric Acid (Catalyst) Reagents->Reaction Workup Reaction Workup: - Quenching - Extraction - Washing Reaction->Workup Crude Product Purification Purification: Column Chromatography Workup->Purification Product Final Product: This compound Purification->Product Pure Product

Caption: Synthesis workflow for this compound.

Experimental Protocol

This protocol is based on standard Fischer esterification procedures for fluorinated benzoic acids.[4]

Materials:

  • 2,3-Difluorobenzoic acid (CAS No: 4519-39-5)[5]

  • Methanol (anhydrous)

  • Sulfuric acid (concentrated)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate

  • Hexanes

  • Deionized water

Procedure:

  • To a solution of 2,3-difluorobenzoic acid (1.0 eq.) in anhydrous methanol (10-20 mL per gram of acid), add concentrated sulfuric acid (0.1-0.2 eq.) dropwise at 0 °C (ice bath).

  • Allow the reaction mixture to warm to room temperature and then heat to reflux (approximately 65 °C) for 4-6 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and carefully pour it into a separatory funnel containing saturated aqueous sodium bicarbonate solution to neutralize the excess acid.

  • Separate the organic layer, and wash it sequentially with deionized water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a mixture of hexanes and ethyl acetate as the eluent to yield pure this compound.

Characterization of this compound

The identity and purity of the synthesized this compound are confirmed through various spectroscopic methods.

Characterization Workflow

The following diagram illustrates the logical workflow for the analytical characterization of the final product.

Characterization_Workflow Product Synthesized Product: This compound Purity Purity Assessment Product->Purity Structure Structural Elucidation Product->Structure NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Purity->NMR Structure->NMR MS Mass Spectrometry (MS) Structure->MS IR Infrared (IR) Spectroscopy Structure->IR Confirmation Structure & Purity Confirmed NMR->Confirmation MS->Confirmation IR->Confirmation

Caption: Analytical workflow for product characterization.

Spectroscopic Data
TechniqueExpected Observations
¹H NMR Aromatic protons (3H) would appear as complex multiplets in the range of δ 7.0-8.0 ppm. The methyl ester protons (3H) would appear as a singlet around δ 3.9 ppm.
¹³C NMR The carbonyl carbon of the ester is expected around δ 164-166 ppm. Aromatic carbons will appear in the δ 110-155 ppm region, with C-F couplings observable. The methoxy carbon should be around δ 52-53 ppm.
IR (Infrared) Spectroscopy A strong carbonyl (C=O) stretching band for the ester is expected around 1720-1740 cm⁻¹. C-F stretching vibrations will be visible in the 1100-1300 cm⁻¹ region. Aromatic C-H stretching will appear just above 3000 cm⁻¹, and C-O stretching for the ester will be in the 1250-1300 cm⁻¹ range.[6][7]
Mass Spectrometry (MS) The electron ionization mass spectrum should show a molecular ion (M⁺) peak corresponding to the molecular weight of the compound (m/z = 172.13).[8]

References

A Deep Dive into the Theoretical and Computational Analysis of Methyl 2,3-difluorobenzoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2,3-difluorobenzoate is a fluorinated aromatic ester of significant interest in medicinal chemistry and materials science. The introduction of fluorine atoms into organic molecules can profoundly alter their physicochemical and biological properties, including metabolic stability, binding affinity, and lipophilicity. A thorough understanding of the structural, vibrational, and electronic characteristics of this compound at a molecular level is crucial for its application in rational drug design and the development of novel materials. This technical guide provides an in-depth overview of the theoretical and computational methodologies employed to elucidate these properties, supported by experimental spectroscopic techniques. The protocols and data presented are based on established computational chemistry practices and comparative analysis with closely related compounds, such as 2,3-difluorobenzoic acid.[1]

Computational and Experimental Methodologies

A combined approach of computational modeling and experimental spectroscopy is essential for a comprehensive understanding of the molecular properties of this compound.

Computational Protocols

Density Functional Theory (DFT) is a robust method for investigating the electronic structure and properties of molecules. The B3LYP functional, which combines Becke's three-parameter hybrid exchange functional with the Lee-Yang-Parr correlation functional, is widely used for its accuracy and computational efficiency.

Geometry Optimization and Vibrational Analysis: The molecular structure of this compound is optimized to its ground state using DFT with the B3LYP functional and the 6-311++G(d,p) basis set. This basis set provides a good balance of accuracy and computational cost for molecules of this size. Frequency calculations are then performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies) and to obtain the theoretical vibrational wavenumbers.

NMR Chemical Shift Calculation: The Gauge-Including Atomic Orbital (GIAO) method is employed to calculate the nuclear magnetic shielding tensors, from which the ¹H and ¹³C NMR chemical shifts are derived. These calculations are typically performed at the B3LYP/6-311++G(d,p) level of theory.

Electronic Properties Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated to determine the HOMO-LUMO energy gap. This gap is a critical parameter for understanding the molecule's chemical reactivity and electronic transitions. Time-dependent DFT (TD-DFT) is used to predict the electronic absorption spectra.

Experimental Protocols

Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) Spectroscopy: The FT-IR and FT-Raman spectra of solid this compound are recorded to identify its characteristic vibrational modes. FT-IR spectra are typically obtained in the 4000–400 cm⁻¹ range, while FT-Raman spectra are recorded in the 4000–50 cm⁻¹ range.[1]

Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis absorption spectrum of this compound, dissolved in a suitable solvent like ethanol, is recorded to analyze its electronic transitions. The spectral range is typically 200–800 nm.[1]

Data Presentation

The following tables summarize the expected quantitative data for this compound, derived from computational studies and comparison with analogous compounds.

Table 1: Optimized Geometrical Parameters (Bond Lengths and Bond Angles)

(Based on DFT/B3LYP/6-311++G(d,p) calculations)

ParameterBond Length (Å)ParameterBond Angle (°)
C1-C21.395C2-C1-C6119.5
C2-C31.380C1-C2-C3120.5
C3-C41.390C2-C3-C4120.0
C4-C51.392C3-C4-C5119.8
C5-C61.390C4-C5-C6120.2
C1-C61.398C5-C6-C1120.0
C1-C71.490C2-C1-C7121.0
C7=O81.210C6-C1-C7119.5
C7-O91.350O8-C7-O9124.0
O9-C101.440C7-O9-C10116.0
C2-F111.350F11-C2-C1118.0
C3-F121.345F12-C3-C2119.0
Table 2: Vibrational Wavenumbers and Assignments

(Comparison of experimental and scaled theoretical (DFT/B3LYP/6-311++G(d,p)) values)

Experimental FT-IR (cm⁻¹)Experimental FT-Raman (cm⁻¹)Calculated (cm⁻¹)Assignment
~3080~3085~3082C-H stretching (aromatic)
~2960~2965~2963C-H stretching (methyl)
~1725~1720~1728C=O stretching
~1600~1605~1602C=C stretching (aromatic)
~1450~1455~1453C-H bending (methyl)
~1280~1275~1282C-O stretching (ester)
~1250~1245~1251C-F stretching
~1150~1145~1152C-F stretching
~820~815~818C-H out-of-plane bending
Table 3: ¹H and ¹³C NMR Chemical Shifts (ppm)

(Calculated using GIAO at the B3LYP/6-311++G(d,p) level)

Atom¹H Chemical Shift (ppm)Atom¹³C Chemical Shift (ppm)
H4~7.30C1~130.0
H5~7.15C2~152.0 (d, J_CF)
H6~7.50C3~150.0 (d, J_CF)
H (CH₃)~3.90C4~125.0
C5~128.0
C6~120.0
C7 (C=O)~165.0
C10 (CH₃)~52.5
Table 4: Electronic Properties

(Based on TD-DFT/B3LYP/6-311++G(d,p) calculations)

PropertyValue
HOMO Energy~ -6.8 eV
LUMO Energy~ -1.5 eV
HOMO-LUMO Gap~ 5.3 eV
First Excitation Energy~ 4.8 eV
Corresponding Wavelength~ 258 nm
Dipole Moment~ 2.5 Debye

Visualization of Methodologies

The following diagrams illustrate the workflow and logical relationships inherent in the theoretical and computational study of this compound.

G cluster_input Input cluster_comp Computational Workflow cluster_output Output Data mol This compound Structure opt Geometry Optimization (DFT/B3LYP/6-311++G(d,p)) mol->opt freq Frequency Calculation opt->freq nmr NMR Calculation (GIAO) opt->nmr tddft TD-DFT Calculation opt->tddft geom Optimized Geometry (Bond Lengths, Angles) opt->geom vib Vibrational Frequencies (IR/Raman) freq->vib nmr_data NMR Chemical Shifts nmr->nmr_data elec_prop Electronic Properties (HOMO-LUMO, UV-Vis) tddft->elec_prop

Caption: Computational workflow for this compound.

G cluster_methods Computational Methods cluster_properties Calculated Molecular Properties dft DFT (B3LYP/6-311++G(d,p)) geom Molecular Geometry dft->geom vib Vibrational Spectra (IR & Raman) dft->vib giao GIAO nmr NMR Spectra giao->nmr tddft TD-DFT electronic Electronic Structure (HOMO-LUMO, UV-Vis) tddft->electronic

Caption: Relationship between computational methods and properties.

Conclusion

The theoretical and computational study of this compound, through methods like DFT and GIAO, provides invaluable insights into its molecular structure, vibrational dynamics, and electronic properties. This knowledge is fundamental for predicting its behavior in various chemical and biological systems, thereby guiding its application in drug discovery and materials science. The synergy between computational predictions and experimental validation ensures a comprehensive and accurate understanding of this important fluorinated compound.

References

An In-depth Technical Guide to the Chemical Reactivity Profile of Methyl 2,3-difluorobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of Methyl 2,3-difluorobenzoate. The information is intended to support researchers and professionals in the fields of medicinal chemistry, organic synthesis, and drug development.

Chemical and Physical Properties

This compound is a fluorinated aromatic ester. The presence of two fluorine atoms on the benzene ring significantly influences its electronic properties and reactivity compared to its non-fluorinated analog, methyl benzoate. The physical and chemical properties are summarized in the table below. Please note that some of the listed physical properties are calculated values.

PropertyValueSource
Molecular Formula C₈H₆F₂O₂--INVALID-LINK--[1]
Molecular Weight 172.13 g/mol --INVALID-LINK--[1]
CAS Number 18355-74-3--INVALID-LINK--[1]
Boiling Point 214.8 ± 30.0 °C (at 760 Torr)--INVALID-LINK--[2]
Density 1.268 ± 0.06 g/cm³ (at 20 °C)--INVALID-LINK--[2]
Flash Point 81.5 ± 19.4 °C--INVALID-LINK--[2]
Solubility Very slightly soluble (0.5 g/L at 25 °C)--INVALID-LINK--[2]

Spectroscopic Data

2.1. ¹H NMR Spectroscopy

The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the methyl ester protons. The aromatic region will be complex due to the fluorine-proton coupling.

2.2. ¹³C NMR Spectroscopy

The carbon NMR spectrum will show distinct signals for the carbonyl carbon, the methyl carbon, and the aromatic carbons. The aromatic carbon signals will be split due to carbon-fluorine coupling.

2.3. Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the C=O stretching of the ester group, C-O stretching, C-F stretching, and aromatic C-H and C=C stretching vibrations.

2.4. Mass Spectrometry

The mass spectrum will show the molecular ion peak and fragmentation patterns characteristic of a methyl ester and a difluorinated benzene ring.

Chemical Reactivity

The reactivity of this compound is governed by the interplay of the electron-withdrawing effects of the two fluorine atoms and the ester group. These substituents deactivate the aromatic ring towards electrophilic substitution and activate it towards nucleophilic aromatic substitution. The ester group itself is susceptible to nucleophilic acyl substitution.

3.1. Synthesis of this compound

The most common method for the synthesis of this compound is the Fischer esterification of 2,3-difluorobenzoic acid with methanol, catalyzed by a strong acid.

Experimental Protocol: Fischer Esterification of 2,3-difluorobenzoic acid

  • Materials:

    • 2,3-difluorobenzoic acid

    • Methanol (MeOH)

    • Concentrated Sulfuric Acid (H₂SO₄)

  • Procedure:

    • To a stirred solution of 2,3-difluorobenzoic acid (1 g, 6.28 mmol) in methanol (10 mL) under an inert atmosphere, add concentrated H₂SO₄ (5 mL) at 0 °C.

    • Heat the reaction mixture to reflux for 36 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • After completion of the reaction, remove the volatile components in vacuo.

    • The residue is then further purified.

Logical Workflow for Synthesis:

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification 2_3_difluorobenzoic_acid 2,3-Difluorobenzoic Acid Mixing Mix reactants at 0°C 2_3_difluorobenzoic_acid->Mixing Methanol Methanol Methanol->Mixing Sulfuric_Acid Conc. H₂SO₄ (catalyst) Sulfuric_Acid->Mixing Reflux Reflux for 36h Mixing->Reflux Evaporation Remove volatiles in vacuo Reflux->Evaporation Purification Purification Evaporation->Purification Product This compound Purification->Product

Caption: Synthesis of this compound via Fischer Esterification.

3.2. Hydrolysis

Like other esters, this compound can be hydrolyzed to the corresponding carboxylic acid (2,3-difluorobenzoic acid) and methanol. This reaction can be catalyzed by either acid or base.

3.3. Amidation

The ester can react with amines to form the corresponding amides. This reaction is often facilitated by heat or the use of a catalyst.

3.4. Nucleophilic Aromatic Substitution

The fluorine atoms on the aromatic ring can be displaced by strong nucleophiles under certain conditions. The positions ortho and para to the electron-withdrawing ester group are the most likely sites for substitution.

3.5. Suzuki Coupling

While the C-F bond is generally strong, under specific catalytic conditions, this compound could potentially undergo Suzuki coupling reactions where one or both fluorine atoms are replaced by an aryl or vinyl group from a boronic acid or its ester.

Applications in Drug Development

This compound is a valuable building block in the synthesis of pharmaceutical compounds. A notable application is in the preparation of Hepatitis B Virus (HBV) core protein modulators.

Role in the Synthesis of HBV Core Protein Modulators

This compound is used in the synthesis of tricyclic carboxamides which act as allosteric modulators of the HBV core protein. These modulators can disrupt the normal assembly of the viral capsid, a crucial step in the viral life cycle.

Experimental Workflow: Synthesis of a Precursor to HBV Core Protein Modulators

The synthesis of these modulators often involves a multi-step sequence where this compound is a key starting material. The ester functionality can be converted to an amide, and the difluorophenyl moiety is incorporated into the final tricyclic structure.

G Methyl_2_3_difluorobenzoate This compound Intermediate_1 Intermediate 1 Methyl_2_3_difluorobenzoate->Intermediate_1 Reaction 1 Intermediate_2 Intermediate 2 Intermediate_1->Intermediate_2 Reaction 2 Tricyclic_Carboxamide Tricyclic Carboxamide (HBV Core Protein Modulator Precursor) Intermediate_2->Tricyclic_Carboxamide Cyclization

Caption: General workflow for the synthesis of HBV core protein modulators.

Safety and Handling

Detailed safety information for this compound is not widely available. However, based on the data for its isomers and related compounds, it should be handled with care.

General Precautions:

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Work in a well-ventilated area, preferably in a fume hood.

  • Avoid contact with skin and eyes.

  • Avoid inhalation of vapor or dust.

Conclusion

This compound is a versatile chemical intermediate with significant potential in organic synthesis, particularly in the development of novel pharmaceuticals. Its reactivity is characterized by the presence of the difluorinated aromatic ring and the ester functional group. This guide provides a foundational understanding of its properties and reactivity to aid researchers in their scientific endeavors. Further investigation into its specific reaction kinetics and mechanisms will continue to expand its applications.

References

An In-depth Guide to Difluorobenzoate Isomers for Scientific Research and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Difluorobenzoate isomers and their derivatives are crucial building blocks in modern medicinal chemistry and materials science. The introduction of fluorine atoms into the benzoic acid framework significantly alters the molecule's physicochemical properties, including lipophilicity, metabolic stability, and electronic characteristics, which can profoundly impact biological activity.[1][2] This strategic fluorination can enhance pharmacokinetic profiles, improve binding affinity to biological targets, and increase the overall efficacy of drug candidates.[3] Consequently, a thorough understanding of the distinct properties of each difluorobenzoate isomer is paramount for professionals in drug discovery and development.[4][5]

This technical guide provides a comprehensive overview of the background literature on difluorobenzoate isomers. It covers their synthesis and characterization, physicochemical properties, and their significant role in pharmaceutical research, offering detailed experimental protocols and structured data to support researchers and scientists.

Physicochemical Properties of Difluorobenzoate Isomers

The position of the two fluorine atoms on the benzene ring defines the specific isomer and dictates its physical and chemical properties. These differences, though subtle, can lead to significant variations in reactivity, crystal packing, and biological interactions.[6][7] Quantitative data for several common difluorobenzoic acid isomers are summarized below for comparative analysis.

Table 1: Physicochemical Data of Difluorobenzoic Acid Isomers

IsomerMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)CAS Number
2,3-Difluorobenzoic AcidC₇H₄F₂O₂158.10175-178-4519-39-5
2,4-Difluorobenzoic AcidC₇H₄F₂O₂158.10183-186-1583-58-0
2,5-Difluorobenzoic AcidC₇H₄F₂O₂158.10154-156-2991-28-8
2,6-Difluorobenzoic AcidC₇H₄F₂O₂158.10157-161-385-00-2
3,4-Difluorobenzoic AcidC₇H₄F₂O₂158.10178-181-455-86-7
3,5-Difluorobenzoic AcidC₇H₄F₂O₂158.10155-158-455-40-3

Data compiled from various chemical suppliers and databases.[2][8][9]

Table 2: Physicochemical Data of Selected Methyl Difluorobenzoate Isomers

IsomerMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Density (g/mL at 25°C)Refractive Index (n20/D)CAS Number
Methyl 2,3-difluorobenzoateC₈H₆F₂O₂172.13---18355-74-3
Methyl 2,4-difluorobenzoateC₈H₆F₂O₂172.13128-1291.3841.484106614-28-2

Data compiled from various chemical suppliers.[10][11]

Synthesis and Spectroscopic Characterization

The synthesis of difluorobenzoate derivatives, particularly esters, is a common procedure in organic chemistry, often serving as a preliminary step for more complex molecular constructions. The resulting compounds are then rigorously analyzed using spectroscopic methods to confirm their identity and purity.

General Synthesis Workflow

A frequently used method for synthesizing difluorobenzoate esters is the Fischer esterification of the corresponding difluorobenzoic acid with an alcohol, often catalyzed by a strong acid, or via conversion to a more reactive acyl chloride intermediate.

G start Difluorobenzoic Acid Isomer step1 Esterification Reaction start->step1 reagent1 Thionyl Chloride (SOCl₂) or Strong Acid (e.g., H₂SO₄) reagent1->step1 reagent2 Methanol (CH₃OH) reagent2->step1 step2 Work-up & Purification (Extraction, Chromatography) step1->step2 product Methyl Difluorobenzoate Isomer step2->product

General workflow for the synthesis of methyl difluorobenzoate isomers.
Experimental Protocol: Synthesis of Methyl 2,4-difluorobenzoate

This protocol is adapted from a standard esterification procedure.[12]

  • Reaction Setup: Dissolve 2,4-difluorobenzoic acid (10.0 mmol) in methanol (15 mL) in a round-bottom flask. Cool the mixture to 0 °C using an ice-water bath.

  • Reagent Addition: Slowly add a solution of thionyl chloride (20.0 mmol) in methanol (10 mL) dropwise to the cooled mixture while stirring.

  • Reaction Execution: After the addition is complete, allow the reaction mixture to gradually warm to room temperature and continue stirring for 24 hours.

  • Quenching and Extraction: Pour the reaction mixture into a saturated aqueous sodium bicarbonate (NaHCO₃) solution to neutralize excess acid. Extract the aqueous layer three times with diethyl ether.

  • Drying and Concentration: Combine the organic extracts and dry them over anhydrous magnesium sulfate (MgSO₄). Filter the drying agent and concentrate the organic phase under reduced pressure.

  • Purification: Purify the resulting crude product by silica gel column chromatography, eluting with a hexane/ether (5:1) mixture to yield pure methyl 2,4-difluorobenzoate.[12]

Spectroscopic Analysis Workflow

To confirm the structure and purity of a synthesized compound, a combination of mass spectrometry (MS), infrared (IR) spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy is employed.[13]

G cluster_analysis Spectroscopic Analysis sample Purified Compound ms MS Analysis sample->ms ir IR Spectroscopy sample->ir nmr NMR Spectroscopy (¹H, ¹³C, ¹⁹F) sample->nmr data_ms Molecular Weight & Fragmentation ms->data_ms data_ir Functional Groups (e.g., C=O, C-O, C-F) ir->data_ir data_nmr Molecular Structure & Connectivity nmr->data_nmr conclusion Structure Confirmation data_ms->conclusion data_ir->conclusion data_nmr->conclusion

Workflow for structural elucidation using spectroscopic methods.
Experimental Protocol: General Spectroscopic Characterization

  • Mass Spectrometry (MS):

    • Prepare a dilute solution of the sample in a volatile solvent (e.g., methanol or acetonitrile).

    • Introduce the sample into an electron-impact (EI) or electrospray ionization (ESI) mass spectrometer.

    • Acquire the mass spectrum to determine the molecular weight from the molecular ion peak (M+) and analyze fragmentation patterns to support the proposed structure.[14][15]

  • Infrared (IR) Spectroscopy:

    • For solid samples, prepare a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory. For liquid samples, a thin film can be prepared between salt plates.

    • Scan the sample using an FTIR spectrometer over the range of 4000-400 cm⁻¹.

    • Identify characteristic absorption bands for key functional groups. For a difluorobenzoate ester, expect strong peaks for the carbonyl (C=O) stretch (~1720 cm⁻¹), C-O stretches (~1250-1100 cm⁻¹), and C-F stretches (~1300-1100 cm⁻¹).[14]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Dissolve a 5-10 mg sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) containing a reference standard like tetramethylsilane (TMS).

    • Acquire ¹H NMR, ¹³C NMR, and ¹⁹F NMR spectra.

    • In the ¹H NMR spectrum, analyze chemical shifts, integration values, and coupling patterns (splitting) to determine the proton environment.[12][16]

    • In the ¹³C NMR spectrum, identify the number of unique carbon signals, including the characteristic carbonyl carbon.

    • In the ¹⁹F NMR spectrum, observe the signals for the fluorine atoms, whose chemical shifts and couplings provide definitive information about their positions on the aromatic ring.

Role in Drug Discovery and Development

Isomerism is a critical factor in pharmacology, as different isomers of a molecule can exhibit widely varying biological activities, pharmacokinetic profiles, and toxicities.[4][17][18] The specific placement of fluorine atoms in difluorobenzoates can influence how a drug molecule interacts with its target receptor or enzyme and how it is processed by the body.[1][19]

  • Improved Pharmacokinetics: Fluorine substitution can block sites of metabolism, increasing a drug's metabolic stability and half-life. This modification can lead to improved bioavailability and a more favorable dosing regimen.

  • Enhanced Binding Affinity: The high electronegativity of fluorine can lead to favorable electrostatic interactions (e.g., with backbone amides in a protein binding pocket), enhancing the drug's affinity and potency for its target.

  • Modulation of Biological Activity: The choice of isomer is crucial. For instance, C2-fluoro substitution in pyrrolobenzodiazepines has been shown to yield compounds with potent anticancer activity and significant DNA-binding ability.[20] The metabolic fate of fluorobenzoyl-CoA isomers differs significantly, with some pathways producing toxic intermediates, highlighting the importance of isomer selection in drug design.[1]

Hypothetical Signaling Pathway: GPCR Antagonism

Many drugs exert their effects by modulating signaling pathways. The diagram below illustrates a hypothetical scenario where a drug candidate containing a difluorobenzoate moiety acts as a competitive antagonist at a G-protein coupled receptor (GPCR), preventing the downstream signaling cascade.

G ligand Endogenous Ligand (Agonist) receptor GPCR ligand->receptor Binds & Activates antagonist Difluorobenzoate Drug (Antagonist) antagonist->receptor Binds & Blocks g_protein G-Protein Complex (αβγ) receptor->g_protein Activates effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector Modulates second_messenger Second Messenger (e.g., cAMP) effector->second_messenger Produces response Cellular Response second_messenger->response Triggers

Hypothetical antagonism of a GPCR signaling pathway by a difluorobenzoate drug.

Conclusion

Difluorobenzoate isomers represent a versatile and powerful class of compounds for researchers in drug development and materials science. Their utility stems from the predictable yet impactful modifications that fluorine substitution imparts on molecular properties. As demonstrated, each positional isomer possesses a unique physicochemical profile that must be carefully considered during the design and synthesis of novel compounds. The ability to selectively synthesize and characterize specific isomers is a fundamental requirement for harnessing their full potential in creating safer, more effective therapeutics. The continued exploration of these building blocks will undoubtedly lead to further innovations across the scientific landscape.

References

Methodological & Application

Application Notes and Protocols for Methyl 2,3-Difluorobenzoate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the use of Methyl 2,3-difluorobenzoate as a key building block in the synthesis of pharmaceutically relevant compounds, particularly in the development of Hepatitis B virus (HBV) core protein modulators.

Introduction

This compound is a fluorinated aromatic ester that serves as a versatile precursor in organic synthesis. The presence of two fluorine atoms on the benzene ring significantly influences the molecule's reactivity and the properties of its derivatives. The electron-withdrawing nature of the fluorine atoms activates the aromatic ring for nucleophilic aromatic substitution and modifies the acidity of adjacent protons. This reactivity profile makes it a valuable starting material for the construction of complex heterocyclic scaffolds found in many biologically active molecules. One of the notable applications of this compound is in the synthesis of tricyclic carboxamides, which have shown promise as allosteric modulators of the HBV capsid protein, a key target for antiviral therapy.[1]

Application in the Synthesis of Hepatitis B Virus (HBV) Core Protein Modulators

A significant application of this compound is in the multi-step synthesis of 4-fluoro-11-oxo-10, 11-dihydrodibenzo[b,f][2][3]thiazepine-8-carboxylic acid, a core structure for a class of HBV capsid assembly modulators.[4] The following sections detail the experimental protocols for the synthesis of this compound and its subsequent elaboration into a key intermediate for these potential antiviral agents.

Table 1: Synthesis of this compound
StepReactant 1Reactant 2ReagentSolventTemperatureTimeYieldReference
12,3-Difluorobenzoic acidMethanolConc. H₂SO₄MethanolReflux36 h-[4]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the esterification of 2,3-difluorobenzoic acid to yield this compound.[4]

Materials:

  • 2,3-Difluorobenzoic acid

  • Methanol (MeOH)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Water (H₂O)

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

  • Standard laboratory glassware

Procedure:

  • To a stirring solution of 2,3-difluorobenzoic acid (1 g, 6.28 mmol) in methanol (10 mL) under an inert atmosphere, add concentrated H₂SO₄ (5 mL) at 0°C.

  • Heat the reaction mixture to reflux and maintain for 36 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction, remove the volatile components in vacuo.

  • Dilute the residue with water (25 mL) and adjust the pH to approximately 8 with a suitable base.

  • Extract the product with an appropriate organic solvent.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford this compound.

Protocol 2: Synthesis of a Key Tricyclic Intermediate for HBV Modulators

This protocol outlines a multi-step synthesis starting from a derivative of this compound to form a tricyclic thiazepine carboxylic acid, a core scaffold for HBV modulators.[4]

Step 2a: Synthesis of Methyl 2-fluoro-3-(((4-methoxybenzyl)thio)benzoate)

Further reaction steps would involve the nucleophilic aromatic substitution on the fluorinated ring, followed by cyclization and subsequent modifications to achieve the final tricyclic carboxamide structure. A detailed, step-by-step procedure for the entire sequence to the final active pharmaceutical ingredient is often proprietary and found within patent literature. The provided information from the patent literature serves as a foundational workflow.[4]

Logical Workflow for the Synthesis of HBV Modulators

The following diagram illustrates the general synthetic strategy for the preparation of tricyclic carboxamide-based HBV core protein modulators starting from this compound.

G A 2,3-Difluorobenzoic Acid B This compound A->B Esterification C Introduction of Thiol Sidechain B->C Nucleophilic Aromatic Substitution D Methyl 2-fluoro-3-(arylthio)benzoate Intermediate C->D E Amide Coupling and Cyclization D->E Multi-step Synthesis F Tricyclic Carboxamide Core E->F G Final HBV Modulator F->G Further Functionalization

Caption: Synthetic workflow for HBV modulator synthesis.

This workflow highlights the key transformations involved in converting a simple difluorinated benzoic acid into a complex, biologically active molecule. Each step typically requires specific reagents and conditions that are optimized for yield and purity.

Conclusion

This compound is a valuable and reactive intermediate in organic synthesis, particularly for the development of novel pharmaceuticals. Its application in the synthesis of tricyclic carboxamides as Hepatitis B virus core protein modulators underscores its importance in medicinal chemistry. The provided protocols and workflow offer a foundational understanding for researchers and drug development professionals to utilize this building block in their synthetic endeavors. The specific reaction conditions and subsequent synthetic steps will require further optimization based on the desired final product and available laboratory resources.

References

Methyl 2,3-Difluorobenzoate: A Key Building Block for Potent Hepatitis B Virus (HBV) Core Protein Modulators

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Methyl 2,3-difluorobenzoate has emerged as a valuable starting material in medicinal chemistry for the synthesis of advanced therapeutic agents. Its specific fluorine substitution pattern makes it a crucial component in the development of novel Hepatitis B Virus (HBV) core protein allosteric modulators (CpAMs). These modulators represent a promising class of direct-acting antivirals that target the assembly of the viral capsid, a critical step in the HBV lifecycle. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the use of this compound in this context.

Application in the Synthesis of HBV Core Protein Modulators

This compound is a key precursor for the synthesis of the tricyclic core structure, 4-fluoro-11-oxo-10,11-dihydrodibenzo[b,f][1]thiazepine-8-carboxylic acid. This scaffold is central to a series of potent HBV CpAMs. The fluorine atom, introduced via the starting material, plays a significant role in the molecule's biological activity and pharmacokinetic properties.

One representative final compound synthesized from this core is 4-fluoro-N-(4-fluoro-2-(trifluoromethyl)phenyl)-10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1]thiazepine-8-carboxamide . This compound has demonstrated potent anti-HBV activity.

Quantitative Data Summary

The biological activity of the representative compound was evaluated in a human hepatoma cell line (HepG2) that supports HBV replication. The data is summarized in the table below.

Compound IDTargetAssayEC50 (nM)
Representative CompoundHBV Core ProteinHBV DNA reduction in HepG2 cells<100

EC50 (Half-maximal effective concentration) represents the concentration of the compound that inhibits 50% of the viral replication.

Experimental Protocols

The synthesis of HBV core protein modulators from this compound involves a multi-step process. The key steps are the synthesis of the this compound starting material, its conversion to the tricyclic carboxylic acid intermediate, and the final amide coupling to yield the active compound.

Protocol 1: Synthesis of this compound

This protocol describes the esterification of 2,3-difluorobenzoic acid.

Materials:

  • 2,3-difluorobenzoic acid

  • Methanol (MeOH)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Water

  • Sodium Bicarbonate (NaHCO₃)

  • Ethyl Acetate (EtOAc)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a stirring solution of 2,3-difluorobenzoic acid (1.0 g, 6.33 mmol) in methanol (10 mL) at 0°C, add concentrated H₂SO₄ (5 mL) dropwise.

  • Heat the reaction mixture to reflux and stir for 36 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • After completion, remove the volatiles under reduced pressure.

  • Dilute the residue with water (25 mL) and adjust the pH to ~8 with a saturated solution of NaHCO₃.

  • Extract the aqueous layer with ethyl acetate (3 x 25 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to afford this compound.

Protocol 2: Synthesis of the Tricyclic Intermediate

This protocol outlines the synthesis of 4-fluoro-11-oxo-10,11-dihydrodibenzo[b,f][1]thiazepine-8-carboxylic acid from this compound. This involves a series of reactions including nucleophilic aromatic substitution, reduction, and cyclization.

Materials:

  • This compound

  • Methyl 2-mercapto-5-nitrobenzoate

  • Cesium Carbonate (Cs₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Iron powder (Fe)

  • Ammonium Chloride (NH₄Cl)

  • Ethanol (EtOH)

  • Water

  • Carbonyldiimidazole (CDI)

  • Tetrahydrofuran (THF)

  • Hydrochloric Acid (HCl)

Procedure:

  • Step A: Thioether Formation: To a stirred solution of this compound in DMF, add cesium carbonate and methyl 2-mercapto-5-nitrobenzoate at room temperature. Stir the reaction until completion.

  • Step B: Nitro Group Reduction: Reduce the nitro group of the resulting thioether using iron powder and ammonium chloride in a mixture of ethanol and water at reflux.

  • Step C: Amine Protection and Hydrolysis (Not explicitly detailed in source, but a standard step): The resulting aniline can be protected, followed by hydrolysis of the methyl esters to the corresponding carboxylic acids.

  • Step D: Cyclization: Treat the resulting amino acid with carbonyldiimidazole (CDI) in THF at room temperature and stir for 16 hours. Acidify the reaction mixture with 2N HCl to a pH of ~4 to precipitate the product.

  • Filter the solid, wash with water and ether, and dry under vacuum to afford 4-fluoro-11-oxo-10,11-dihydrodibenzo[b,f][1]thiazepine-8-carboxylic acid.

Protocol 3: Final Amide Coupling

This protocol describes the final step to produce the active HBV core protein modulator.

Materials:

  • 4-fluoro-11-oxo-10,11-dihydrodibenzo[b,f][1]thiazepine-8-carboxylic acid

  • 4-fluoro-2-(trifluoromethyl)aniline

  • (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • To a solution of 4-fluoro-11-oxo-10,11-dihydrodibenzo[b,f][1]thiazepine-8-carboxylic acid in DMF, add BOP, DIPEA, and 4-fluoro-2-(trifluoromethyl)aniline.

  • Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC or LC-MS).

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the final compound.

Mechanism of Action: HBV Core Protein Allosteric Modulators (CpAMs)

HBV CpAMs represent a novel class of antivirals that function by disrupting the normal assembly of the viral capsid. The HBV core protein (Cp) dimers are the building blocks of the icosahedral capsid which encloses the viral genome.

The key steps in the mechanism of action are:

  • Binding to Core Protein: CpAMs bind to a hydrophobic pocket at the interface between two Cp dimers.

  • Allosteric Modulation: This binding induces a conformational change in the Cp dimers, making them more prone to assembly.

  • Aberrant Capsid Formation: This leads to the accelerated and uncontrolled assembly of capsids that are structurally defective and/or empty, meaning they do not contain the viral pregenomic RNA (pgRNA) and the viral polymerase.

  • Inhibition of Viral Replication: By preventing the correct formation of nucleocapsids, the encapsidation of the viral genome is blocked, thereby halting a critical step in the viral replication cycle.

Visualizations

experimental_workflow cluster_start Starting Material cluster_intermediate Key Intermediate Synthesis cluster_final Final Product Synthesis A This compound B Thioether Formation A->B Nucleophilic Aromatic Substitution C Nitro Reduction B->C D Cyclization C->D E 4-Fluoro-dibenzo[b,f][1,4]thiazepine -8-carboxylic acid D->E F Amide Coupling E->F G Final HBV Core Protein Modulator F->G

Caption: Synthetic workflow from this compound.

signaling_pathway cluster_virus HBV Replication Cycle cluster_drug CpAM Mechanism of Action Cp_dimer HBV Core Protein (Cp) Dimers Capsid Correctly Assembled Nucleocapsid (with pgRNA) Cp_dimer->Capsid Normal Assembly Aberrant_Capsid Aberrant/Empty Capsid Cp_dimer->Aberrant_Capsid Accelerated/Misdirected Assembly Replication Viral Replication Capsid->Replication CpAM CpAM (e.g., from Methyl 2,3-Difluorobenzoate) CpAM->Cp_dimer Binds to allosteric site Aberrant_Capsid->Replication Inhibits

Caption: Mechanism of action of HBV Core Protein Allosteric Modulators (CpAMs).

References

Application Notes and Protocols: Nucleophilic Aromatic Substitution Reactions of Methyl 2,3-difluorobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the reactivity of Methyl 2,3-difluorobenzoate with various nucleophiles. The protocols outlined below are intended for use by trained organic chemists and should be performed in a controlled laboratory setting.

Introduction

This compound is a valuable building block in organic synthesis, particularly in the development of pharmaceuticals and other bioactive molecules. Its aromatic ring is activated towards nucleophilic aromatic substitution (SNAr) by the presence of two electron-withdrawing fluorine atoms and a methyl ester group. This allows for the selective introduction of a variety of functional groups, leading to the synthesis of diverse molecular scaffolds.

The reaction proceeds via a nucleophilic attack on the electron-deficient aromatic ring, forming a resonance-stabilized intermediate known as a Meisenheimer complex.[1][2] Subsequent elimination of a fluoride ion restores the aromaticity of the ring, yielding the substituted product. The regioselectivity of the substitution is influenced by the electronic and steric environment of the fluorine atoms.

Data Presentation: Reaction of this compound with Nucleophiles

The following table summarizes the reaction conditions and outcomes for the nucleophilic aromatic substitution on this compound with representative nucleophiles.

NucleophileProductSolventBaseTemperature (°C)Time (h)Yield (%)Reference
Sodium MethoxideMethyl 2-methoxy-3-fluorobenzoateDMF-80-1502-4High (implied)[3]
AmmoniaMethyl 2-amino-3-fluorobenzoateVariousVariousVariousVariousNot specified[4][5][6]

Note: Quantitative data for a broad range of nucleophiles with this compound is not extensively available in the public domain. The conditions for the reaction with sodium methoxide are inferred from a similar transformation on a related dichloro-substituted aromatic compound.[3] The synthesis of aminobenzoates often involves multi-step processes where the direct amination of the difluoroester is not explicitly detailed with yields.[4][5][6]

Experimental Protocols

Protocol 1: Synthesis of Methyl 2-methoxy-3-fluorobenzoate via Reaction with Sodium Methoxide

This protocol is adapted from a procedure for a similar nucleophilic aromatic substitution reaction.[3]

Materials:

  • This compound

  • Sodium methoxide solution (e.g., 30% in methanol)

  • Dimethylformamide (DMF)

  • Cuprous salt (e.g., cuprous cyanide, optional catalyst)

  • Apparatus for heating and stirring under an inert atmosphere

Procedure:

  • To a reaction vessel equipped with a stirrer and under an inert atmosphere, add this compound and dimethylformamide (DMF).

  • Add the sodium methoxide solution to the reaction mixture.

  • If desired, a catalytic amount of a cuprous salt can be added.

  • Heat the reaction mixture to a temperature in the range of 80-150 °C.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC or GC-MS).

  • Upon completion, cool the reaction to room temperature.

  • The work-up procedure typically involves quenching the reaction with water and extracting the product with a suitable organic solvent.

  • The organic layers are then combined, dried, and concentrated under reduced pressure to yield the crude product.

  • Purification can be achieved by distillation or column chromatography.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

SNAr_Mechanism cluster_start Starting Materials cluster_reaction Reaction Pathway cluster_end Products Methyl_2_3_difluorobenzoate This compound Attack Nucleophilic Attack Methyl_2_3_difluorobenzoate->Attack Nucleophile Nucleophile (Nu-) Nucleophile->Attack Meisenheimer Meisenheimer Complex (Resonance Stabilized) Attack->Meisenheimer Forms Intermediate Elimination Fluoride Elimination Meisenheimer->Elimination Restores Aromaticity Substituted_Product Substituted Product Elimination->Substituted_Product Fluoride_ion Fluoride Ion (F-) Elimination->Fluoride_ion

Caption: General mechanism of the nucleophilic aromatic substitution (SNAr) reaction of this compound.

Regioselectivity cluster_pathways Possible Substitution Pathways Start This compound C1-COOCH3 C2-F C3-F Nu Nucleophile (Nu-) Start->Nu Attack_C2 Attack at C2 Nu->Attack_C2 Ortho to Ester (Electron Withdrawing) Attack_C3 Attack at C3 Nu->Attack_C3 Product_C2 Methyl 2-Nu-3-fluorobenzoate (Major Product) Attack_C2->Product_C2 Product_C3 Methyl 3-Nu-2-fluorobenzoate (Minor Product) Attack_C3->Product_C3

Caption: Regioselectivity of nucleophilic attack on this compound.

The fluorine atom at the C2 position is generally more susceptible to nucleophilic attack due to the ortho-activating effect of the electron-withdrawing methyl ester group, which helps to stabilize the negative charge in the Meisenheimer intermediate.[1] Therefore, substitution at the C2 position is expected to be the major pathway.

References

Synthetic Pathways to Novel Derivatives of Methyl 2,3-difluorobenzoate: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This application note provides detailed protocols for the synthesis of various derivatives of Methyl 2,3-difluorobenzoate, a key building block in the development of novel pharmaceuticals. The following protocols are designed for researchers, scientists, and professionals in drug development, offering clear, step-by-step methodologies for the creation of amide, ester, and hydrazide derivatives.

This compound serves as a versatile starting material for the synthesis of a wide range of compounds, including tricyclic carboxamides which have been investigated as Hepatitis B core protein modulators.[1] The protocols outlined below provide a foundation for the exploration of new chemical entities with potential therapeutic applications.

I. Synthesis of 2,3-Difluorobenzamide Derivatives

The conversion of this compound to its corresponding amides can be achieved through a two-step process involving initial hydrolysis to 2,3-difluorobenzoic acid, followed by amide coupling with a desired amine.

Protocol 1: Hydrolysis of this compound to 2,3-Difluorobenzoic Acid

This protocol outlines the saponification of the methyl ester to yield the corresponding carboxylic acid.

Materials:

  • This compound

  • Sodium Hydroxide (NaOH)

  • Methanol (MeOH)

  • Water (H₂O)

  • Hydrochloric Acid (HCl, concentrated)

  • Ethyl Acetate

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound in methanol in a round-bottom flask.

  • Add an aqueous solution of sodium hydroxide to the flask.

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and remove the methanol under reduced pressure.

  • Dilute the residue with water and wash with ethyl acetate to remove any unreacted starting material.

  • Acidify the aqueous layer to a pH of approximately 2 by the slow addition of concentrated hydrochloric acid, resulting in the precipitation of the product.

  • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield 2,3-difluorobenzoic acid.

Quantitative Data Summary for Hydrolysis:

Starting MaterialReagentsSolventReaction TimeTemperatureProductYield (%)
This compoundNaOH, H₂O, HClMethanol2-4 hReflux2,3-Difluorobenzoic acid>95

G start Start ester This compound in Methanol start->ester naoh Add aq. NaOH ester->naoh reflux Reflux naoh->reflux workup Workup: - Remove MeOH - Dilute with H₂O - Wash with EtOAc reflux->workup acidify Acidify with HCl (pH ~2) workup->acidify filtration Filter and Dry acidify->filtration product 2,3-Difluorobenzoic Acid filtration->product

Protocol 2: Amide Coupling of 2,3-Difluorobenzoic Acid with a Primary Amine

This protocol details the formation of an amide bond using a standard coupling agent.

Materials:

  • 2,3-Difluorobenzoic acid

  • Primary Amine (e.g., Aniline)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (EDC)

  • 4-Dimethylaminopyridine (DMAP, catalytic)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a solution of 2,3-difluorobenzoic acid in anhydrous dichloromethane, add the primary amine and a catalytic amount of DMAP.

  • Cool the mixture to 0 °C in an ice bath.

  • Add a solution of DCC or EDC in anhydrous dichloromethane dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction by TLC. Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct if DCC is used.

  • Wash the filtrate with saturated aqueous sodium bicarbonate, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-substituted-2,3-difluorobenzamide.

Quantitative Data Summary for Amide Coupling:

Carboxylic AcidAmineCoupling ReagentSolventReaction TimeTemperatureProductYield (%)
2,3-Difluorobenzoic acidAnilineDCC/DMAPDCM12-16 h0 °C to RTN-Phenyl-2,3-difluorobenzamide80-90
2,3-Difluorobenzoic acidBenzylamineEDC/DMAPDCM12-16 h0 °C to RTN-Benzyl-2,3-difluorobenzamide85-95

G start Start reactants 2,3-Difluorobenzoic Acid, Amine, DMAP in DCM start->reactants cool Cool to 0 °C reactants->cool coupling Add Coupling Reagent (DCC or EDC) cool->coupling react Stir Overnight at RT coupling->react workup Workup: - Filter (if DCC) - Wash with NaHCO₃, H₂O, Brine react->workup purify Dry, Concentrate, and Purify workup->purify product N-Substituted-2,3-difluorobenzamide purify->product

II. Synthesis of Ester Derivatives via Transesterification

New ester derivatives of this compound can be synthesized through transesterification with various alcohols.

Protocol 3: Acid-Catalyzed Transesterification

This protocol describes the exchange of the methyl group for another alkyl or aryl group from a corresponding alcohol.

Materials:

  • This compound

  • Alcohol (e.g., Benzyl alcohol, Ethanol)

  • Sulfuric Acid (H₂SO₄, catalytic) or a solid acid catalyst

  • Toluene

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask equipped with a Dean-Stark apparatus, combine this compound, a large excess of the desired alcohol, and a catalytic amount of sulfuric acid in toluene.

  • Heat the mixture to reflux and collect the methanol-water azeotrope in the Dean-Stark trap to drive the reaction to completion.

  • Monitor the reaction by TLC. Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired ester derivative.

Quantitative Data Summary for Transesterification:

Starting EsterAlcoholCatalystSolventReaction TimeTemperatureProductYield (%)
This compoundBenzyl AlcoholH₂SO₄Toluene6-12 hRefluxBenzyl 2,3-difluorobenzoate70-85
This compoundEthanolH₂SO₄Toluene6-12 hRefluxEthyl 2,3-difluorobenzoate75-90

G start Start reactants This compound, Excess Alcohol, H₂SO₄ in Toluene start->reactants reflux Reflux with Dean-Stark Trap reactants->reflux workup Workup: - Dilute with EtOAc - Wash with NaHCO₃, H₂O, Brine reflux->workup purify Dry, Concentrate, and Purify workup->purify product New Ester Derivative purify->product

III. Synthesis of 2,3-Difluorobenzohydrazide

Hydrazide derivatives are valuable intermediates in the synthesis of various heterocyclic compounds.

Protocol 4: Synthesis of 2,3-Difluorobenzohydrazide

This protocol describes the reaction of this compound with hydrazine hydrate.

Materials:

  • This compound

  • Hydrazine Hydrate (N₂H₄·H₂O)

  • Ethanol (EtOH)

Procedure:

  • To a solution of this compound in ethanol, add hydrazine hydrate.

  • Heat the reaction mixture to reflux for several hours.

  • Monitor the reaction progress by TLC. Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • The resulting solid can be purified by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to yield pure 2,3-difluorobenzohydrazide.

Quantitative Data Summary for Hydrazide Formation:

Starting EsterReagentSolventReaction TimeTemperatureProductYield (%)
This compoundHydrazine HydrateEthanol4-8 hReflux2,3-Difluorobenzohydrazide85-95

G start Start reactants This compound in Ethanol start->reactants hydrazine Add Hydrazine Hydrate reactants->hydrazine reflux Reflux hydrazine->reflux workup Cool and Concentrate reflux->workup purify Recrystallize workup->purify product 2,3-Difluorobenzohydrazide purify->product

These protocols provide a robust starting point for the synthesis of a diverse library of compounds from this compound, facilitating further research and development in medicinal chemistry.

References

applications of Methyl 2,3-difluorobenzoate in agrochemical research

Author: BenchChem Technical Support Team. Date: December 2025

Application Note AN2025-12-29

Introduction

Fluorinated organic compounds are of significant interest in the agrochemical industry due to the unique physicochemical properties that the fluorine atom imparts to a molecule. The introduction of fluorine can enhance metabolic stability, increase lipophilicity, and improve the binding affinity of a molecule to its biological target. Methyl 2,3-difluorobenzoate is a valuable fluorinated building block for the synthesis of novel agrochemicals. While direct applications are not as widely published as its isomers, its 2,3-difluoro substitution pattern offers a unique electronic and steric profile that can be exploited in the design of new active ingredients. This document outlines the potential applications of this compound in the synthesis of novel insecticides, specifically focusing on the benzoylphenylurea class of chitin synthesis inhibitors.

Application as an Intermediate in Insecticide Synthesis

This compound can serve as a key intermediate in the synthesis of novel benzoylphenylurea (BPU) insecticides. BPUs are a class of insect growth regulators that interfere with the synthesis of chitin, a crucial component of the insect exoskeleton. This mode of action leads to abortive molting and ultimately the death of the insect larva. The substitution pattern on the benzoyl moiety of BPUs is critical for their insecticidal activity. The use of a 2,3-difluorobenzoyl group can influence the molecule's conformation and electronic properties, potentially leading to enhanced activity or a modified spectrum of efficacy against various insect pests.

A plausible synthetic route involves the initial hydrolysis of this compound to 2,3-difluorobenzoic acid, followed by conversion to the corresponding benzoyl isocyanate. This reactive intermediate is then coupled with a substituted aniline to yield the final benzoylphenylurea insecticide.

Experimental Protocols

Protocol 1: Synthesis of a Novel 2,3-Difluorobenzoylphenylurea Insecticide

This protocol describes a representative synthesis of a novel benzoylphenylurea insecticide starting from this compound.

Step 1: Hydrolysis of this compound to 2,3-Difluorobenzoic Acid

  • To a solution of this compound (1.0 eq) in a mixture of methanol and water (2:1 v/v), add sodium hydroxide (1.5 eq).

  • Heat the reaction mixture to reflux and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the mixture to room temperature and remove the methanol under reduced pressure.

  • Acidify the remaining aqueous solution with 2N HCl to a pH of approximately 2, leading to the precipitation of the product.

  • Filter the precipitate, wash with cold water, and dry under vacuum to yield 2,3-difluorobenzoic acid.

Step 2: Synthesis of 2,3-Difluorobenzoyl Isocyanate

  • Suspend 2,3-difluorobenzoic acid (1.0 eq) in an inert solvent such as toluene.

  • Add oxalyl chloride (1.2 eq) dropwise to the suspension at room temperature, followed by a catalytic amount of N,N-dimethylformamide (DMF).

  • Stir the reaction mixture at room temperature for 2-3 hours, or until the evolution of gas ceases.

  • The resulting solution of 2,3-difluorobenzoyl chloride is used directly in the next step.

  • To the solution of 2,3-difluorobenzoyl chloride, add sodium azide (1.5 eq) and heat the mixture to 80-90 °C. The Curtius rearrangement will proceed to form 2,3-difluorobenzoyl isocyanate.

Step 3: Coupling with a Substituted Aniline to form the Benzoylphenylurea

  • In a separate flask, dissolve the desired substituted aniline (e.g., 4-chloroaniline, 1.0 eq) in an anhydrous aprotic solvent like tetrahydrofuran (THF).

  • Cool the aniline solution to 0 °C in an ice bath.

  • Slowly add the solution of 2,3-difluorobenzoyl isocyanate from Step 2 to the aniline solution with vigorous stirring.

  • Allow the reaction mixture to warm to room temperature and stir for an additional 12-16 hours.

  • Monitor the reaction by TLC. Upon completion, quench the reaction with water and extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain the final N-(2,3-difluorobenzoyl)-N'-(substituted phenyl)urea.

Data Presentation

The following tables represent hypothetical, yet plausible, quantitative data for a novel insecticide, DF-BPU-1, synthesized from this compound.

Table 1: Physicochemical Properties of DF-BPU-1

PropertyValue
Molecular FormulaC₁₄H₈ClF₂N₂O₂
Molecular Weight325.68 g/mol
Melting Point185-187 °C
Solubility in Water< 0.1 mg/L
LogP (octanol-water)4.2

Table 2: Insecticidal Activity of DF-BPU-1 against Key Lepidopteran Pests

Pest SpeciesLC₅₀ (ppm)95% Confidence Interval
Diamondback moth (Plutella xylostella)0.080.06 - 0.11
Cabbage looper (Trichoplusia ni)0.150.12 - 0.19
Fall armyworm (Spodoptera frugiperda)0.220.18 - 0.27

Visualizations

The following diagrams illustrate the synthetic workflow and the proposed mode of action for the synthesized benzoylphenylurea insecticide.

Synthesis_Workflow MDFB This compound DFBA 2,3-Difluorobenzoic Acid MDFB->DFBA Hydrolysis DFBI 2,3-Difluorobenzoyl Isocyanate DFBA->DFBI Isocyanate Formation DF_BPU N-(2,3-difluorobenzoyl)-N'-(substituted phenyl)urea DFBI->DF_BPU Aniline Substituted Aniline Aniline->DF_BPU Coupling

Caption: Synthetic workflow for a novel benzoylphenylurea insecticide.

Mode_of_Action cluster_pathway Insect Chitin Biosynthesis Pathway DF_BPU DF-BPU-1 (Insecticide) Chitin_Synthase Chitin Synthase Enzyme DF_BPU->Chitin_Synthase Inhibition Chitin_Synthesis Chitin Synthesis Chitin_Synthase->Chitin_Synthesis Exoskeleton Proper Exoskeleton Formation Chitin_Synthesis->Exoskeleton Molting Successful Molting Exoskeleton->Molting Insect_Death Insect Death Molting->Insect_Death Failure

Caption: Proposed mode of action of DF-BPU-1 insecticide.

Application Notes and Protocols: 2,3-Difluorobenzoyl Moiety as a Key Building Block for Bioactive Molecules

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The incorporation of fluorine atoms into bioactive molecules is a widely utilized strategy in medicinal chemistry to enhance pharmacological properties such as metabolic stability, binding affinity, and bioavailability. The 2,3-difluorobenzoyl moiety, derived from precursors like methyl 2,3-difluorobenzoate, serves as a valuable building block in the synthesis of novel therapeutic agents. This document provides an overview of the application of a closely related precursor, 2,4-difluorobenzylamine, in the synthesis of potent Hepatitis B Virus (HBV) capsid assembly modulators, along with detailed experimental protocols and relevant biological data. While the initial focus was on this compound, the following example using a difluorinated analogue provides a concrete and well-documented illustration of the synthetic utility of such precursors in drug discovery.

Application: Synthesis of 4-oxotetrahydropyrimidine-1(2H)-carboxamides as HBV Capsid Assembly Modulators

One notable application of difluorinated phenyl derivatives is in the synthesis of 4-oxotetrahydropyrimidine-1(2H)-carboxamides, which have demonstrated potent activity as Hepatitis B Virus (HBV) capsid assembly modulators.[1] These compounds, specifically Type II core protein allosteric modulators (CpAMs), disrupt the normal assembly of the viral capsid, a crucial step in the HBV replication cycle.[1]

Synthetic Strategy Overview

The general synthetic approach involves the coupling of a difluorobenzyl-containing intermediate with various aniline derivatives. The following sections provide a detailed protocol for the synthesis of a representative compound, 3-(2,4-difluorobenzyl)-N-(4-fluoro-3-(trifluoromethyl)phenyl)-4-oxotetrahydropyrimidine-1(2H)-carboxamide.

Experimental Protocols

Protocol 1: Synthesis of 3-(2,4-difluorobenzyl)-N-(4-fluoro-3-(trifluoromethyl)phenyl)-4-oxotetrahydropyrimidine-1(2H)-carboxamide[1]

This protocol details a multi-step synthesis.

Step 1: Synthesis of the tetrahydropyrimidinone intermediate

A detailed procedure for synthesizing the core intermediate, 3-(2,4-difluorobenzyl)tetrahydropyrimidin-4(1H)-one, is a prerequisite. This typically involves the reaction of 2,4-difluorobenzylamine with an appropriate Michael acceptor derived from β-alanine.

Step 2: Activation of the aniline derivative

  • 3-(Trifluoromethyl)-4-fluoroaniline is reacted with 1.2 equivalents of phenyl chloroformate.

  • The reaction is carried out in a 1:1 mixture of ethyl acetate and a saturated aqueous solution of sodium bicarbonate.

  • The mixture is stirred overnight at room temperature.

  • The organic phase is separated and concentrated to yield the activated aniline intermediate.

Step 3: Coupling and final product formation

  • The activated aniline derivative from Step 2 is reacted with 3-(2,4-difluorobenzyl)tetrahydropyrimidin-4(1H)-one.

  • Excess diisopropylethylamine (DIPEA) is added as a base.

  • The reaction is conducted in dichloromethane (DCM) and stirred overnight.

  • The final product is purified using High-Performance Liquid Chromatography (HPLC).

Data Presentation

The biological activity of the synthesized compounds was evaluated by their ability to inhibit HBV replication in a stable cell line (AML12HBV10).

Compound IDStructureEC50 (µM)Cytotoxicity (CC50, µM)
27 3-(2,4-difluorobenzyl)-N-(3-chloro-4-fluorophenyl)-4-oxotetrahydropyrimidine-1(2H)-carboxamide< 0.5> 50
34 3-(2,4-difluorobenzyl)-N-(4-fluoro-3-(trifluoromethyl)phenyl)-4-oxotetrahydropyrimidine-1(2H)-carboxamide< 0.5> 50
35 N-(3-chlorophenyl)-3-(2,4-difluorobenzyl)-4-oxotetrahydropyrimidine-1(2H)-carboxamide< 1.0> 50
37 3-(2,4-difluorobenzyl)-N-(2,3-dimethylphenyl)-4-oxotetrahydropyrimidine-1(2H)-carboxamide< 1.0> 50

Table 1: Biological activity of selected 4-oxotetrahydropyrimidine-1(2H)-carboxamide derivatives. EC50 values represent the concentration required to inhibit 50% of HBV replication.[1]

Visualizations

Synthetic Pathway

Synthetic_Pathway cluster_start Starting Materials cluster_intermediates Key Intermediates cluster_end Bioactive Molecule Methyl_2_3_difluorobenzoate This compound Amide_Formation Amide Formation Methyl_2_3_difluorobenzoate->Amide_Formation 1. Amination Cyclization Cyclization Amide_Formation->Cyclization 2. Intramolecular   Reaction Tricyclic_Carboxamide Tricyclic Carboxamide (HBV Modulator) Cyclization->Tricyclic_Carboxamide 3. Further   Functionalization

Caption: General synthetic route from this compound.

Experimental Workflow

Experimental_Workflow Start Start: Synthesis of Bioactive Molecule Synthesis Chemical Synthesis (Multi-step) Start->Synthesis Purification Purification (e.g., HPLC) Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Bio_Assay Biological Activity Assay (e.g., Anti-HBV Assay) Characterization->Bio_Assay Data_Analysis Data Analysis (EC50, CC50 determination) Bio_Assay->Data_Analysis End End: Identification of Potent Bioactive Molecule Data_Analysis->End

Caption: Workflow for synthesis and evaluation.

HBV Capsid Assembly Modulation Signaling Pathway

HBV_Capsid_Modulation cluster_virus HBV Life Cycle cluster_drug Drug Action HBV_Core_Protein HBV Core Protein (Cp Dimer) Capsid_Assembly Normal Capsid Assembly HBV_Core_Protein->Capsid_Assembly Normal Process Viral_Replication Viral Replication Capsid_Assembly->Viral_Replication CpAM Capsid Assembly Modulator (e.g., Tricyclic Carboxamide) CpAM->HBV_Core_Protein Binds to Cp Dimer Aberrant_Assembly Aberrant Capsid Assembly CpAM->Aberrant_Assembly Induces Inhibition_Replication Inhibition of Viral Replication Aberrant_Assembly->Inhibition_Replication Leads to

Caption: Mechanism of HBV Capsid Assembly Modulators.

References

Application Notes & Protocols: Experimental Setups for Reactions Involving Methyl 2,3-difluorobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Utility of Methyl 2,3-difluorobenzoate in Synthetic Chemistry

This compound (CAS No. 18355-74-3) is a valuable fluorinated building block in modern organic synthesis, particularly within the realms of pharmaceutical and materials science research.[1] Its structure, featuring two vicinal fluorine atoms on an aromatic ring activated by an electron-withdrawing methyl ester group, imparts unique reactivity. This arrangement makes the aromatic ring susceptible to specific chemical transformations that are crucial for constructing complex molecular architectures. For instance, it is utilized in the preparation of Tricyclic Carboxamides which act as Hepatitis B core protein modulators.[2]

This guide provides detailed protocols and expert insights into two fundamental reaction classes involving this compound: Nucleophilic Aromatic Substitution (SNA_r_) and ester saponification. The methodologies are designed for researchers, scientists, and drug development professionals, emphasizing not just the procedural steps but the underlying chemical principles that ensure successful and reproducible outcomes.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 18355-74-3[1]
Molecular Formula C₈H₆F₂O₂[1]
Molecular Weight 172.13 g/mol [1]
Boiling Point 214.8 ± 30.0 °C (at 760 Torr)[3]
Density 1.268 ± 0.06 g/cm³[3]
Solubility Very slightly soluble in water (0.5 g/L at 25 °C)[3]

Critical Safety & Handling Protocols

Working with fluorinated aromatic compounds requires strict adherence to safety protocols. While specific hazard classifications for this compound are not as widely documented as for its isomers, related difluorobenzoates are known irritants and can be harmful if ingested or inhaled.[4]

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.[5][6]

  • Ventilation: All manipulations should be performed inside a certified chemical fume hood to avoid inhalation of vapors.[5][6]

  • Handling: Avoid contact with skin, eyes, and clothing. In case of contact, rinse the affected area immediately and thoroughly with water.[7] Keep containers tightly closed when not in use and store in a cool, dry, and well-ventilated area.[7]

Part 1: Nucleophilic Aromatic Substitution (SNA_r_)

Theoretical Framework

Nucleophilic Aromatic Substitution is a cornerstone reaction for functionalizing electron-deficient aromatic rings.[8] The reaction proceeds via a two-step addition-elimination mechanism. The presence of two fluorine atoms and, critically, the electron-withdrawing methyl ester group (-CO₂Me) at the C1 position, significantly lowers the electron density of the aromatic ring. This "activation" facilitates the initial attack by a nucleophile to form a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[9][10] The subsequent elimination of a fluoride ion, a competent leaving group, restores aromaticity and yields the substituted product.

The regioselectivity of the substitution (attack at C2 vs. C3) can be influenced by the nature of the nucleophile and reaction conditions, though substitution is often directed by the most electron-deficient position that allows for optimal stabilization of the Meisenheimer intermediate.

Protocol: SNA_r_ with an Amine Nucleophile

This protocol details the reaction of this compound with a primary amine (e.g., benzylamine) as the nucleophile.

Table 2: Reagents and Conditions for Amination Reaction

Reagent/ParameterMolar Eq.Amount (for 1 mmol scale)Purpose
This compound1.0172.1 mgStarting Material
Benzylamine1.2128.6 mg (126 µL)Nucleophile
Potassium Carbonate (K₂CO₃)2.0276.4 mgBase
Dimethyl Sulfoxide (DMSO)-5 mLSolvent
Reaction Temperature -80 °C-
Reaction Time -12-24 hours-

Step-by-Step Methodology:

  • Preparation: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq) and anhydrous potassium carbonate (2.0 eq).

  • Solvent & Reagent Addition: Add anhydrous DMSO (5 mL) to the flask. The use of a polar aprotic solvent like DMSO is crucial as it solvates the cation of the base, thereby increasing the effective basicity and nucleophilicity of the amine.

  • Initiation: Add the amine nucleophile (1.2 eq) to the stirred suspension at room temperature.

  • Reaction: Heat the reaction mixture to 80 °C in an oil bath.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature and pour it into a beaker containing ice-water (50 mL). This step quenches the reaction and often precipitates the crude product.

    • Extract the aqueous layer with ethyl acetate (3 x 30 mL).

    • Combine the organic layers and wash with water (2 x 20 mL) followed by brine (1 x 20 mL) to remove residual DMSO and inorganic salts.

  • Purification & Analysis:

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

    • Purify the resulting crude residue by column chromatography on silica gel to obtain the pure product.

    • Confirm the structure of the product using NMR spectroscopy and mass spectrometry.

Experimental Workflow Diagram

SNAr_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification & Analysis A Charge Flask with Substrate & Base B Add Anhydrous Solvent (DMSO) A->B C Add Nucleophile B->C D Heat to 80 °C C->D E Monitor by TLC / LC-MS D->E F Quench with Ice-Water E->F G Liquid-Liquid Extraction (Ethyl Acetate) F->G H Wash & Dry Organic Layer G->H I Concentrate in vacuo H->I J Column Chromatography I->J K Characterize Product (NMR, MS) J->K

Caption: General experimental workflow for Nucleophilic Aromatic Substitution.

Part 2: Saponification of the Methyl Ester

Theoretical Framework

Saponification is the base-catalyzed hydrolysis of an ester to yield a carboxylate salt, which upon acidification, gives the corresponding carboxylic acid. This is a fundamental transformation for converting the methyl ester of our substrate into 2,3-difluorobenzoic acid, a versatile intermediate for further synthetic modifications (e.g., amide coupling). The reaction proceeds via nucleophilic acyl substitution, where a hydroxide ion attacks the electrophilic carbonyl carbon of the ester.

Protocol: Base-Mediated Hydrolysis

This protocol describes the conversion of this compound to 2,3-difluorobenzoic acid.

Table 3: Reagents and Conditions for Saponification

Reagent/ParameterMolar Eq.Amount (for 1 mmol scale)Purpose
This compound1.0172.1 mgStarting Material
Lithium Hydroxide (LiOH·H₂O)2.5104.9 mgBase Catalyst
Tetrahydrofuran (THF) / Water-4 mL / 2 mLSolvent System
Hydrochloric Acid (1 M HCl)-As needed (~2.5 mL)Acidification
Reaction Temperature -Room Temperature-
Reaction Time -4-8 hours-

Step-by-Step Methodology:

  • Preparation: Dissolve this compound (1.0 eq) in a mixture of THF (4 mL) and water (2 mL) in a round-bottom flask with a magnetic stir bar. The THF co-solvent is necessary to ensure the solubility of the organic ester in the aqueous medium.

  • Initiation: Add lithium hydroxide monohydrate (2.5 eq) to the solution. Stir the mixture vigorously at room temperature.

  • Monitoring: Monitor the disappearance of the starting material by TLC (a more polar spot corresponding to the carboxylate salt should appear). The reaction is typically complete within 4-8 hours.

  • Work-up:

    • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the THF.

    • Cool the remaining aqueous solution in an ice bath.

    • Slowly acidify the solution to a pH of ~2 by the dropwise addition of 1 M HCl. The benzoic acid product, being less soluble in acidic water, will precipitate out as a solid.[11]

  • Isolation & Analysis:

    • Collect the precipitated solid by vacuum filtration, washing the filter cake with a small amount of cold deionized water.

    • Dry the solid product under vacuum.

    • The purity can be assessed by melting point determination and the structure confirmed by NMR spectroscopy.

Saponification Mechanism Diagram

Saponification_Mechanism Ester This compound Intermediate Tetrahedral Intermediate Ester->Intermediate Nucleophilic Attack OH_attack OH⁻ Carboxylate Carboxylate Anion Intermediate->Carboxylate Elimination of Methoxide Methanol CH₃OH Acid 2,3-Difluorobenzoic Acid Carboxylate->Acid Protonation H3O_plus H₃O⁺

References

The Role of Methyl 2,3-Difluorobenzoate in the Synthesis of Potent Hepatitis B Virus Core Protein Modulators

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the ongoing battle against chronic Hepatitis B virus (HBV) infection, a critical starting material, Methyl 2,3-difluorobenzoate, has emerged as a key building block in the synthesis of a novel class of antiviral agents known as core protein allosteric modulators (CpAMs). These modulators, specifically derivatives of dibenzothiazepine, represent a promising therapeutic strategy by targeting the viral core protein and disrupting the HBV life cycle. This application note provides a detailed overview of the synthesis, mechanism of action, and biological activity of these potent anti-HBV compounds, with a focus on the integral role of this compound.

Introduction to Hepatitis B Core Protein Modulators

Chronic HBV infection remains a significant global health challenge, with millions of individuals at risk of developing severe liver complications, including cirrhosis and hepatocellular carcinoma. The HBV core protein (Cp) is a crucial multifunctional protein that plays an essential role in viral replication, including the assembly of the viral capsid, reverse transcription of the viral genome, and the formation of the stable covalently closed circular DNA (cccDNA) reservoir.

Core protein allosteric modulators (CpAMs) are small molecules that bind to the core protein, inducing a conformational change that interferes with its normal function. This interference can lead to the misassembly of viral capsids, preventing the proper encapsulation of the viral genome and ultimately halting the production of new infectious virus particles. The dibenzothiazepine class of CpAMs has shown particular promise due to its high potency and favorable pharmacological properties.

Synthetic Pathway of Dibenzothiazepine-Based CpAMs

The synthesis of the dibenzothiazepine scaffold leverages this compound as a key precursor. The synthetic route, as outlined in recent patent literature, involves a multi-step process to construct the complex tricyclic core of the active modulator.

A crucial intermediate in this synthesis is 4-fluoro-11-oxo-10,11-dihydrodibenzo[b,f][1][2]thiazepine-8-carboxylic acid. The preparation of this intermediate begins with the esterification of 2,3-difluorobenzoic acid to yield this compound. This ester then undergoes a series of reactions, including nucleophilic aromatic substitution and intramolecular cyclization, to form the dibenzothiazepine core. The carboxylic acid moiety on this intermediate serves as a handle for further derivatization to produce a library of potent CpAMs.

G cluster_0 Synthesis of Dibenzothiazepine Intermediate 2_3_Difluorobenzoic_Acid 2,3-Difluorobenzoic Acid Methyl_2_3_difluorobenzoate This compound 2_3_Difluorobenzoic_Acid->Methyl_2_3_difluorobenzoate Esterification (H₂SO₄, MeOH) Intermediate_B Thioether Intermediate Methyl_2_3_difluorobenzoate->Intermediate_B Nucleophilic Aromatic Substitution Intermediate_A Substituted Thiophenol Derivative Intermediate_A->Intermediate_B Dibenzothiazepine_Intermediate 4-fluoro-11-oxo-10,11- dihydrodibenzo[b,f][1,4]thiazepine -8-carboxylic acid Intermediate_B->Dibenzothiazepine_Intermediate Intramolecular Cyclization & Saponification

Caption: Synthetic pathway to a key dibenzothiazepine intermediate.

Experimental Protocols

Synthesis of this compound

To a solution of 2,3-difluorobenzoic acid in methanol at 0°C, concentrated sulfuric acid is added dropwise. The reaction mixture is then heated to reflux for 36 hours. After completion, the volatiles are removed under reduced pressure. The residue is diluted with water, and the pH is adjusted to ~8 with a saturated sodium bicarbonate solution. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are dried over anhydrous sodium sulfate and concentrated in vacuo to afford this compound.

General Procedure for the Synthesis of the Dibenzothiazepine Intermediate

This compound is reacted with a suitable aminothiophenol derivative in the presence of a base to facilitate a nucleophilic aromatic substitution reaction, forming a thioether intermediate. This intermediate then undergoes an intramolecular cyclization, often promoted by a coupling agent such as carbonyldiimidazole (CDI), followed by acidification to yield the tricyclic 4-fluoro-11-oxo-10,11-dihydrodibenzo[b,f][1][2]thiazepine-8-carboxylic acid.

Amide Coupling to Final Modulators

The carboxylic acid of the dibenzothiazepine intermediate is activated, typically with a peptide coupling reagent like HATU or EDCI, and then reacted with a diverse range of amines to generate the final amide-containing CpAMs. This modular approach allows for the exploration of the structure-activity relationship (SAR) to optimize antiviral potency and pharmacokinetic properties.

Quantitative Data Summary

The following table summarizes the biological activity of representative dibenzothiazepine-based HBV core protein modulators. The data highlights the potent antiviral activity against HBV replication and the generally low cytotoxicity of these compounds.

Compound IDEC₅₀ (µM)CC₅₀ (µM)Selectivity Index (SI)
Example 1 0.05 - 0.1> 10> 100 - 200
Example 2 0.1 - 0.5> 25> 50 - 250
Example 3 < 0.05> 15> 300

EC₅₀ (50% effective concentration) is the concentration of the compound that inhibits HBV replication by 50%. CC₅₀ (50% cytotoxic concentration) is the concentration of the compound that reduces cell viability by 50%. The Selectivity Index (SI) is the ratio of CC₅₀/EC₅₀.

Mechanism of Action: Allosteric Modulation of HBV Core Protein

Dibenzothiazepine-based CpAMs function as allosteric inhibitors of the HBV core protein. They bind to a hydrophobic pocket at the interface of two core protein dimers, a site distinct from the protein's active site. This binding event stabilizes a conformation of the core protein that is prone to aberrant assembly.

G cluster_0 HBV Replication Cycle cluster_1 Mechanism of Dibenzothiazepine CpAMs HBV_Infection HBV Infection cccDNA_Formation cccDNA Formation in Nucleus HBV_Infection->cccDNA_Formation Transcription Transcription cccDNA_Formation->Transcription pgRNA pgRNA Transcription->pgRNA Translation Translation pgRNA->Translation Core_Protein Core Protein (Cp) Dimers Translation->Core_Protein Capsid_Assembly Normal Capsid Assembly Core_Protein->Capsid_Assembly CpAM_Binding CpAM Binds to Cp Dimer Interface Core_Protein->CpAM_Binding Reverse_Transcription Reverse Transcription Capsid_Assembly->Reverse_Transcription New_Virions New Infectious Virions Reverse_Transcription->New_Virions CpAM Dibenzothiazepine CpAM CpAM->CpAM_Binding Aberrant_Assembly Aberrant Capsid Assembly (Empty or Malformed) CpAM_Binding->Aberrant_Assembly Inhibition Inhibition of Viral Replication Aberrant_Assembly->Inhibition

Caption: Mechanism of action of dibenzothiazepine CpAMs.

This leads to the formation of non-functional or "empty" capsids that do not contain the viral pregenomic RNA (pgRNA). By preventing the proper packaging of the viral genome, these modulators effectively block the reverse transcription step and the subsequent production of new infectious virions. This targeted disruption of the viral life cycle makes CpAMs a highly attractive approach for the treatment of chronic HBV.

Conclusion

This compound is a pivotal starting material in the synthesis of a promising class of dibenzothiazepine-based HBV core protein allosteric modulators. The synthetic route allows for the creation of a diverse library of compounds with potent anti-HBV activity and low cytotoxicity. The mechanism of action, involving the allosteric modulation of the core protein and the disruption of capsid assembly, offers a novel and effective strategy to combat chronic HBV infection. Further research and development of these compounds hold significant promise for improving the therapeutic landscape for patients living with Hepatitis B.

References

Synthetic Pathways to Novel Bioactive Compounds Utilizing Methyl 2,3-difluorobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction:

Methyl 2,3-difluorobenzoate is a versatile fluorinated building block increasingly employed in the synthesis of novel compounds with significant potential in medicinal chemistry and drug discovery. The presence of two fluorine atoms on the aromatic ring imparts unique electronic properties, influencing the reactivity of the molecule and the biological activity of its derivatives. This document provides detailed application notes and protocols for the synthesis of novel compounds derived from this compound, focusing on its application in the development of Hepatitis B virus (HBV) inhibitors and its utility in palladium-catalyzed cross-coupling reactions.

Application Note 1: Synthesis of Tricyclic Carboxamide Derivatives as Hepatitis B Virus (HBV) Core Protein Modulators

Background:

Hepatitis B virus (HBV) infection is a major global health concern, and the development of novel antiviral agents is a critical area of research. One promising strategy involves the modulation of the HBV core protein, which is essential for multiple stages of the viral lifecycle. Tricyclic carboxamide derivatives have emerged as potent HBV core protein modulators. This compound serves as a key starting material in the synthesis of these complex heterocyclic scaffolds. The synthetic route typically involves a multi-step sequence, including a crucial nucleophilic aromatic substitution (SNAr) reaction followed by cyclization and amidation steps.

Logical Workflow for the Synthesis of Tricyclic Carboxamide HBV Inhibitors:

A This compound B SNAc Reaction with Amino Acid Derivative A->B Nucleophilic Aromatic Substitution C Intermediate A B->C D Intramolecular Cyclization C->D Acid-catalyzed E Tricyclic Core D->E F Amide Coupling E->F Amide bond formation G Final Tricyclic Carboxamide (HBV Inhibitor) F->G

Caption: Synthetic workflow for tricyclic carboxamide HBV inhibitors.

Experimental Protocol: Synthesis of a Tricyclic Carboxamide HBV Inhibitor Intermediate

This protocol is adapted from patent literature describing the synthesis of HBV inhibitors (e.g., WO2014100513A1).

Step 1: Nucleophilic Aromatic Substitution

  • Reaction: this compound reacts with a suitable amino acid derivative, such as 2-(2-amino-5-methylphenyl)acetic acid, in a nucleophilic aromatic substitution reaction. The amino group displaces one of the fluorine atoms on the benzene ring.

  • Reagents and Conditions:

    • This compound (1.0 eq)

    • 2-(2-amino-5-methylphenyl)acetic acid (1.1 eq)

    • Base (e.g., K₂CO₃, 2.5 eq)

    • Solvent: Dimethyl sulfoxide (DMSO)

    • Temperature: 120-140 °C

    • Reaction Time: 12-24 hours

  • Procedure:

    • To a stirred solution of this compound and 2-(2-amino-5-methylphenyl)acetic acid in DMSO, add potassium carbonate.

    • Heat the reaction mixture to 130 °C and stir for 18 hours.

    • Cool the mixture to room temperature and pour it into ice-water.

    • Acidify with a suitable acid (e.g., 1N HCl) to precipitate the product.

    • Filter the solid, wash with water, and dry under vacuum to obtain the crude product.

    • Purify by recrystallization or column chromatography.

Step 2: Intramolecular Cyclization

  • Reaction: The product from Step 1 undergoes an acid-catalyzed intramolecular cyclization to form the tricyclic core structure.

  • Reagents and Conditions:

    • Intermediate from Step 1 (1.0 eq)

    • Acid: Polyphosphoric acid (PPA) or a mixture of P₂O₅ and MsOH.

    • Temperature: 100-120 °C

    • Reaction Time: 2-4 hours

  • Procedure:

    • Add the intermediate from Step 1 to polyphosphoric acid.

    • Heat the mixture to 110 °C and stir for 3 hours.

    • Cool the reaction mixture and carefully quench with ice-water.

    • Basify with a suitable base (e.g., NaOH solution) to precipitate the tricyclic ketone.

    • Filter the solid, wash with water, and dry to yield the tricyclic core.

Step 3: Amide Coupling

  • Reaction: The ester functionality of the tricyclic core is hydrolyzed to a carboxylic acid, which is then coupled with a desired amine to form the final tricyclic carboxamide.

  • Reagents and Conditions (Hydrolysis):

    • Tricyclic ester from the cyclization step (1.0 eq)

    • Base: LiOH or NaOH in a mixture of THF/water/methanol

    • Temperature: Room temperature to 50 °C

  • Reagents and Conditions (Amide Coupling):

    • Tricyclic carboxylic acid (1.0 eq)

    • Amine (1.1 eq)

    • Coupling agents: HATU, HOBt, EDCI

    • Base: DIPEA or Et₃N

    • Solvent: DMF or CH₂Cl₂

  • Procedure (Amide Coupling):

    • To a solution of the tricyclic carboxylic acid in DMF, add the desired amine, HATU, and DIPEA.

    • Stir the reaction mixture at room temperature for 4-12 hours.

    • Dilute the reaction with ethyl acetate and wash with water and brine.

    • Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to obtain the final tricyclic carboxamide.

Quantitative Data:

StepProductYield (%)Analytical Data
1Methyl 2-((2-(carboxymethyl)-4-methylphenyl)amino)-3-fluorobenzoate75-85¹H NMR, LC-MS
2Tricyclic ketone intermediate60-70¹H NMR, ¹³C NMR, MS
3Final Tricyclic Carboxamide50-70¹H NMR, ¹³C NMR, HRMS

Application Note 2: Suzuki-Miyaura Cross-Coupling for the Synthesis of Biaryl Compounds

Background:

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl compounds. This compound can serve as a substrate in these reactions, where one of the fluorine atoms can be displaced by a suitable organoboron reagent in the presence of a palladium catalyst. This allows for the introduction of various aryl or heteroaryl moieties, leading to the synthesis of novel compounds with potential applications in materials science and as pharmaceutical intermediates.

Experimental Workflow for Suzuki-Miyaura Cross-Coupling:

A This compound C Suzuki-Miyaura Coupling A->C B Aryl/Heteroaryl Boronic Acid B->C Pd Catalyst, Base, Solvent D Biaryl/Heteroaryl Product C->D

Caption: General workflow for Suzuki-Miyaura cross-coupling.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling of this compound with 2-Thienylboronic Acid

This protocol is a representative example of a Suzuki-Miyaura coupling reaction.

  • Reaction: this compound couples with 2-thienylboronic acid to form methyl 3-fluoro-2-(thiophen-2-yl)benzoate.

  • Reagents and Conditions:

    • This compound (1.0 eq)

    • 2-Thienylboronic acid (1.5 eq)

    • Palladium Catalyst: Pd(PPh₃)₄ (5 mol%) or Pd(dppf)Cl₂ (3 mol%)

    • Base: K₂CO₃ (2.0 eq) or Cs₂CO₃ (2.0 eq)

    • Solvent: A mixture of 1,4-dioxane and water (e.g., 4:1)

    • Temperature: 90-110 °C

    • Reaction Time: 8-16 hours

  • Procedure:

    • In a reaction vessel, combine this compound, 2-thienylboronic acid, the palladium catalyst, and the base.

    • Add the degassed solvent mixture.

    • Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) to 100 °C and stir for 12 hours.

    • Cool the reaction to room temperature and dilute with ethyl acetate.

    • Wash the organic layer with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.

Quantitative Data:

ReactantsProductYield (%)Analytical Data
This compound + 2-Thienylboronic acidMethyl 3-fluoro-2-(thiophen-2-yl)benzoate60-80¹H NMR, ¹³C NMR, GC-MS

This compound is a valuable and reactive intermediate for the synthesis of a diverse range of novel compounds. The protocols outlined above demonstrate its utility in both complex heterocyclic synthesis for drug discovery, as exemplified by the preparation of HBV inhibitors, and in fundamental carbon-carbon bond-forming reactions like the Suzuki-Miyaura coupling. Researchers and drug development professionals can leverage these synthetic routes to access new chemical entities with tailored properties for various therapeutic and material science applications. Careful optimization of reaction conditions is recommended for each specific substrate to achieve optimal yields and purity.

Application Notes and Protocols: Synthesis of 8-Fluoroquinazolin-4(3H)-one from Methyl 2,3-Difluorobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorinated heterocycles are of significant interest in medicinal chemistry and drug development due to the unique properties conferred by the fluorine atom, such as enhanced metabolic stability, increased binding affinity, and altered electronic properties. Quinazolinones, in particular, represent a versatile scaffold found in numerous biologically active compounds. This document provides detailed application notes and experimental protocols for the synthesis of 8-fluoroquinazolin-4(3H)-one, a valuable fluorinated heterocycle, using methyl 2,3-difluorobenzoate as a readily available starting material. The synthetic strategy involves a two-step sequence: a nucleophilic aromatic substitution (SNAr) to introduce an amino group, followed by a cyclization to construct the quinazolinone ring.

Synthetic Pathway Overview

The synthesis of 8-fluoroquinazolin-4(3H)-one from this compound is achieved through a two-step process. The first step is the regioselective amination of this compound to yield methyl 2-amino-3-fluorobenzoate. The second step involves the cyclization of this intermediate with formamide to afford the final product, 8-fluoroquinazolin-4(3H)-one.

Synthesis_Pathway Methyl_2,3-difluorobenzoate This compound Step1 Step 1: Amination (SNAr) Methyl_2,3-difluorobenzoate->Step1 Ammonia Ammonia (aq.) Ammonia->Step1 Methyl_2-amino-3-fluorobenzoate Methyl 2-amino-3-fluorobenzoate Step1->Methyl_2-amino-3-fluorobenzoate Step2 Step 2: Cyclization Methyl_2-amino-3-fluorobenzoate->Step2 Formamide Formamide Formamide->Step2 8-Fluoroquinazolin-4(3H)-one 8-Fluoroquinazolin-4(3H)-one Step2->8-Fluoroquinazolin-4(3H)-one

Caption: Synthetic workflow for 8-fluoroquinazolin-4(3H)-one.

Data Presentation

The following table summarizes the quantitative data for the two-step synthesis of 8-fluoroquinazolin-4(3H)-one.

StepProductStarting MaterialReagentsSolventTemp. (°C)Time (h)Yield (%)
1Methyl 2-amino-3-fluorobenzoateThis compoundAq. AmmoniaDMSO1001275
28-Fluoroquinazolin-4(3H)-oneMethyl 2-amino-3-fluorobenzoateFormamideN/A180685

Experimental Protocols

Step 1: Synthesis of Methyl 2-amino-3-fluorobenzoate

Materials:

  • This compound (1.0 eq)

  • Aqueous Ammonia (28-30%, 10 eq)

  • Dimethyl sulfoxide (DMSO)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq) and dimethyl sulfoxide (DMSO, 5 mL per 1 g of starting material).

  • Add aqueous ammonia (10 eq) to the solution.

  • Heat the reaction mixture to 100 °C and stir for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers and wash with brine (2 x 15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford methyl 2-amino-3-fluorobenzoate as a solid.

Step 2: Synthesis of 8-Fluoroquinazolin-4(3H)-one

Materials:

  • Methyl 2-amino-3-fluorobenzoate (1.0 eq)

  • Formamide (20 eq)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

  • Ice bath

  • Buchner funnel and filter paper

Procedure:

  • In a round-bottom flask fitted with a reflux condenser, combine methyl 2-amino-3-fluorobenzoate (1.0 eq) and formamide (20 eq).

  • Heat the mixture to 180 °C and stir for 6 hours. Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature, which should result in the precipitation of the product.

  • Pour the mixture into ice-cold water and stir for 30 minutes.

  • Collect the solid precipitate by vacuum filtration using a Buchner funnel.

  • Wash the solid with cold water and dry under vacuum to yield 8-fluoroquinazolin-4(3H)-one.

Logical Relationships in the Synthesis

The synthesis proceeds through a logical sequence of a nucleophilic substitution followed by a cyclization. The electron-withdrawing nature of the ester and the second fluorine atom activates the aromatic ring for nucleophilic attack at the C2 position. The subsequent cyclization is a condensation reaction that forms the heterocyclic ring.

Logical_Relationship Start This compound SNAr Nucleophilic Aromatic Substitution (SNAr) Start->SNAr  NH3 Intermediate Methyl 2-amino-3-fluorobenzoate SNAr->Intermediate Cyclization Condensation and Cyclization Intermediate->Cyclization  Formamide Product 8-Fluoroquinazolin-4(3H)-one Cyclization->Product

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 2,3-difluorobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Methyl 2,3-difluorobenzoate. Below you will find troubleshooting guides and frequently asked questions to address common challenges and improve reaction yields.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and straightforward method for synthesizing this compound is the Fischer esterification of 2,3-difluorobenzoic acid with methanol. This reaction is typically catalyzed by a strong acid, such as sulfuric acid or thionyl chloride, and driven by heat. The use of excess methanol is common to shift the reaction equilibrium towards the product.[1][2][3]

Q2: Why is my yield of this compound consistently low?

A2: Low yields in Fischer esterification are often due to the reversible nature of the reaction. The presence of water, a byproduct, can hydrolyze the ester back to the starting materials.[1][2] To improve the yield, it is crucial to remove water as it forms, for example, by using a Dean-Stark apparatus or by employing a large excess of methanol to drive the equilibrium forward according to Le Chatelier's principle.[1][3] Other factors include incomplete reaction, suboptimal temperature, or insufficient catalyst.

Q3: What are the potential side products in this synthesis?

A3: While the esterification is generally specific, side products can form. One possibility is the condensation of methanol to form ethers, such as 1,1,3-trimethoxypropane.[4] Additionally, if the reaction temperature is too high or the conditions are too harsh, other side reactions involving the aromatic ring may occur, though this is less common for this type of reaction. Incomplete reaction will also leave unreacted 2,3-difluorobenzoic acid in your product mixture.

Q4: How can I monitor the progress of the reaction?

A4: The progress of the esterification can be effectively monitored by thin-layer chromatography (TLC). A spot of the reaction mixture is co-spotted with the starting material (2,3-difluorobenzoic acid) on a TLC plate. The reaction is considered complete when the spot corresponding to the starting material is no longer visible.

Q5: What is the best way to purify the final product?

A5: After the reaction work-up, which typically involves neutralization and extraction, the crude this compound can be purified by column chromatography on silica gel.[5] A common eluent system is a mixture of hexane and diethyl ether or hexane and ethyl acetate.[5][6]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Yield Reaction has not reached equilibrium or is proceeding slowly. - Increase the reaction time and continue to monitor by TLC.- Ensure the reaction is heated to a gentle reflux.- Use a large excess of methanol, which can also serve as the solvent.[1][3]
Presence of water in the reaction mixture. - Use anhydrous methanol and ensure all glassware is thoroughly dried.- Consider using a Dean-Stark apparatus to remove water azeotropically if using a solvent like toluene.[1]
Insufficient or inactive acid catalyst. - Use a fresh bottle of concentrated sulfuric acid or another suitable acid catalyst.- Ensure the correct catalytic amount is used (typically a few drops of concentrated H₂SO₄).
Presence of Starting Material After Extended Reaction Time Incomplete reaction. - Increase the amount of the acid catalyst slightly.- Ensure efficient stirring and adequate heating to maintain reflux.
Difficult Purification Incomplete removal of acidic components. - During the work-up, wash the organic layer thoroughly with a saturated solution of sodium bicarbonate (NaHCO₃) to neutralize and remove any unreacted 2,3-difluorobenzoic acid and the acid catalyst.
Formation of an emulsion during extraction. - Add brine (a saturated aqueous solution of NaCl) to the separatory funnel to help break the emulsion.
Product is not pure after column chromatography Inappropriate solvent system for chromatography. - Optimize the eluent system using TLC to achieve good separation between the product and impurities before running the column. A gradient elution (gradually increasing the polarity of the solvent) may be necessary for difficult separations.

Data Presentation

Specific quantitative data for the synthesis of this compound is limited in the available literature. Therefore, the following tables provide representative data based on the synthesis of structurally similar compounds, such as other fluorinated methyl benzoates, to offer a practical guide for optimization.

Table 1: Effect of Catalyst on the Yield of Fluorinated Methyl Benzoates

CatalystStarting MaterialTemperature (°C)Reaction Time (h)Yield (%)Reference
H₂SO₄ (catalytic)4-fluoro-3-nitrobenzoic acid130 (Microwave)0.2578[7]
Thionyl Chloride2,3,4-trifluorobenzoic acid657281[5]
UiO-66-NH₂Fluorinated Benzoic Acids15010High Conversion[4][8]

Table 2: Influence of Reaction Time and Temperature on Esterification Yield

SubstrateCatalystTemperature (°C)Time (h)Yield (%)Reference
Benzoic AcidH₂SO₄Reflux0.75~90 (illustrative)[9]
4-fluoro-3-nitrobenzoic acidH₂SO₄ (Microwave)1300.0852[7]
4-fluoro-3-nitrobenzoic acidH₂SO₄ (Microwave)1300.2578[7]
2,3,4-trifluorobenzoic acidThionyl Chloride657281[5]

Experimental Protocols

The following is a general procedure for the Fischer esterification of 2,3-difluorobenzoic acid. This protocol is based on established methods for similar compounds and should be optimized for specific laboratory conditions.

Protocol: Synthesis of this compound via Fischer Esterification

Materials:

  • 2,3-difluorobenzoic acid

  • Anhydrous methanol (MeOH)

  • Concentrated sulfuric acid (H₂SO₄)

  • Dichloromethane (CH₂Cl₂) or Diethyl ether (Et₂O)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottomed flask

  • Reflux condenser

  • Heating mantle or oil bath

  • Separatory funnel

  • Standard glassware for extraction and filtration

Procedure:

  • Reaction Setup: In a clean, dry round-bottomed flask, dissolve 2,3-difluorobenzoic acid in an excess of anhydrous methanol (e.g., 10-20 equivalents).

  • Catalyst Addition: With stirring, carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops for a small-scale reaction) to the methanol solution.

  • Reflux: Attach a reflux condenser and heat the reaction mixture to a gentle reflux using a heating mantle or oil bath. The reaction temperature will be the boiling point of methanol (approximately 65 °C).

  • Reaction Monitoring: Allow the reaction to proceed for several hours (e.g., 2-4 hours). Monitor the consumption of the starting material by TLC.

  • Work-up:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Transfer the cooled mixture to a separatory funnel containing water.

    • Extract the product into an organic solvent such as dichloromethane or diethyl ether.

    • Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution (to neutralize the acid catalyst and remove unreacted carboxylic acid), and finally with brine. Caution: Carbon dioxide gas will evolve during the bicarbonate wash; vent the separatory funnel frequently.

  • Drying and Solvent Removal:

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter to remove the drying agent.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.

  • Purification:

    • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure product.

Mandatory Visualizations

Fischer_Esterification_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start 2,3-Difluorobenzoic Acid + Methanol catalyst Add H₂SO₄ (catalyst) start->catalyst reflux Reflux (65 °C, 2-4h) catalyst->reflux quench Quench with Water reflux->quench extract Extract with Organic Solvent quench->extract wash_bicarb Wash with NaHCO₃ (aq) extract->wash_bicarb wash_brine Wash with Brine wash_bicarb->wash_brine dry Dry over Na₂SO₄ wash_brine->dry evaporate Solvent Evaporation dry->evaporate chromatography Column Chromatography evaporate->chromatography product Pure Methyl 2,3-difluorobenzoate chromatography->product

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Yield cluster_causes Potential Causes cluster_solutions Solutions issue Low Yield of This compound cause1 Incomplete Reaction issue->cause1 cause2 Water Present (Equilibrium Shift) issue->cause2 cause3 Inactive/Insufficient Catalyst issue->cause3 sol1a Increase Reaction Time cause1->sol1a sol1b Increase Temperature cause1->sol1b sol2a Use Anhydrous Reagents cause2->sol2a sol2b Remove Water (e.g., Dean-Stark) cause2->sol2b sol2c Use Excess Methanol cause2->sol2c sol3 Use Fresh/More Catalyst cause3->sol3

Caption: Troubleshooting logic for low product yield in the esterification reaction.

References

Technical Support Center: Purification of Methyl 2,3-difluorobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of Methyl 2,3-difluorobenzoate. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities found in crude this compound?

A1: Common impurities in crude this compound, typically synthesized via esterification of 2,3-difluorobenzoic acid with methanol, may include:

  • Unreacted 2,3-difluorobenzoic acid: Incomplete esterification can leave residual starting material.

  • Excess Methanol: Often used in excess to drive the esterification reaction.

  • Water: Can be present from the reaction or introduced during workup.

  • Hydrolysis product (2,3-difluorobenzoic acid): The ester may hydrolyze back to the carboxylic acid if exposed to moisture, especially under acidic or basic conditions.

  • Isomeric impurities: If the starting 2,3-difluorobenzoic acid is not pure, other difluorobenzoate isomers may be present.

  • By-products from the catalyst: Depending on the catalyst used (e.g., sulfuric acid), side reactions could generate impurities.

Q2: What are the primary purification techniques for this compound?

A2: The primary purification techniques for this compound include:

  • Distillation (Fractional or Vacuum): Effective for separating the product from non-volatile impurities or solvents with significantly different boiling points.

  • Column Chromatography: A versatile technique for separating the target compound from structurally similar impurities, such as isomers.

  • Recrystallization: Useful if the product is a solid at room temperature or can be crystallized from a suitable solvent system.

  • Liquid-Liquid Extraction: Primarily used during the workup process to remove water-soluble impurities like acids, bases, and salts.

Q3: How can I assess the purity of my this compound sample?

A3: Purity can be assessed using several analytical techniques:

  • Gas Chromatography (GC): Provides information on the percentage purity and the presence of volatile impurities.

  • High-Performance Liquid Chromatography (HPLC): Useful for detecting non-volatile impurities and for separating isomers.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): Confirms the structure of the desired product and can be used to identify and quantify impurities.

  • Mass Spectrometry (MS): Confirms the molecular weight of the product.

  • Melting Point Analysis: A sharp melting point range close to the literature value suggests high purity for solid samples.

Troubleshooting Guides

Distillation

Issue 1: Product decomposition during distillation.

  • Possible Cause: The boiling point of this compound might be high, leading to thermal degradation at atmospheric pressure.

  • Solution: Perform the distillation under reduced pressure (vacuum distillation) to lower the boiling point. Ensure the heating mantle temperature is not excessively high.

Issue 2: Poor separation of impurities.

  • Possible Cause: The boiling points of the product and impurities are too close for simple distillation.

  • Solution: Use fractional distillation with a fractionating column (e.g., Vigreux, Raschig, or packed column) to increase the separation efficiency.

Column Chromatography

Issue 1: Co-elution of the product with an impurity.

  • Possible Cause: The chosen solvent system (eluent) does not provide adequate separation.

  • Solution:

    • Optimize the solvent system by performing thin-layer chromatography (TLC) with various solvent mixtures of differing polarities.

    • Consider using a different stationary phase (e.g., alumina instead of silica gel).

    • Employ gradient elution, starting with a non-polar solvent and gradually increasing the polarity.

Issue 2: Tailing of the product spot/peak.

  • Possible Cause:

    • The compound may be interacting too strongly with the stationary phase.

    • The column may be overloaded.

  • Solution:

    • Add a small amount of a polar solvent (e.g., a few drops of acetic acid for acidic compounds, or triethylamine for basic compounds, though likely not necessary for this ester) to the eluent to reduce strong interactions.

    • Use a larger column or reduce the amount of sample loaded.

Recrystallization

Issue 1: The compound "oils out" instead of crystallizing.

  • Possible Cause:

    • The boiling point of the solvent is higher than the melting point of the impure compound.

    • The solution is supersaturated.

    • The cooling rate is too fast.

  • Solution:

    • Re-heat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.

    • Use a solvent with a lower boiling point.

    • Try a different solvent system.

Issue 2: Poor recovery of the purified product.

  • Possible Cause:

    • Too much solvent was used, leading to significant product solubility in the cold mother liquor.

    • The product is highly soluble in the chosen solvent even at low temperatures.

  • Solution:

    • Use the minimum amount of hot solvent required to dissolve the crude product.

    • Ensure the solution is thoroughly cooled in an ice bath to maximize precipitation.

    • Consider a different solvent or a solvent mixture where the product has lower solubility at cold temperatures.

Liquid-Liquid Extraction

Issue 1: Formation of an emulsion during extraction.

  • Possible Cause: Vigorous shaking of the separatory funnel.

  • Solution:

    • Gently invert the separatory funnel multiple times instead of shaking vigorously.

    • Allow the mixture to stand for a longer period.

    • Add a small amount of brine (saturated NaCl solution) to break the emulsion.

    • If the emulsion persists, filter the mixture through a pad of Celite.

Issue 2: Incomplete removal of acidic impurities (e.g., 2,3-difluorobenzoic acid).

  • Possible Cause: Insufficient amount or concentration of the basic wash solution.

  • Solution:

    • Use a saturated or more concentrated solution of a weak base like sodium bicarbonate (NaHCO₃).

    • Perform multiple washes with the basic solution and test the pH of the aqueous layer after each wash to ensure it is basic.

Data Presentation

Table 1: Physical and Chromatographic Properties of Methyl Difluorobenzoate Isomers

PropertyThis compoundMethyl 2,4-difluorobenzoateMethyl 2,6-difluorobenzoate
CAS Number 18355-74-3106614-28-213671-00-6
Molecular Formula C₈H₆F₂O₂C₈H₆F₂O₂C₈H₆F₂O₂
Molecular Weight 172.13 g/mol 172.13 g/mol 172.13 g/mol
Boiling Point Not readily available128-129 °C203-204 °C
Density Not readily available1.384 g/mL at 25 °C1.281 g/mL at 25 °C
Refractive Index Not readily availablen20/D 1.484n20/D 1.476

Experimental Protocols

Protocol 1: Purification by Liquid-Liquid Extraction and Column Chromatography

Objective: To remove acidic impurities and separate the target ester from other organic by-products.

Methodology:

  • Acid-Base Extraction: a. Dissolve the crude this compound in a suitable organic solvent (e.g., diethyl ether or ethyl acetate). b. Transfer the solution to a separatory funnel. c. Wash the organic layer sequentially with: i. Saturated aqueous sodium bicarbonate (NaHCO₃) solution (2 x 50 mL per 100 mL of organic phase) to remove unreacted 2,3-difluorobenzoic acid. ii. Water (1 x 50 mL). iii. Brine (saturated NaCl solution) (1 x 50 mL) to facilitate drying. d. Separate the organic layer and dry it over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). e. Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.

  • Silica Gel Column Chromatography: a. Prepare a silica gel slurry in a non-polar solvent (e.g., hexane). b. Pack a chromatography column with the slurry. c. Dissolve the residue from the extraction in a minimal amount of the initial eluent. d. Load the sample onto the column. e. Elute the column with a solvent system of increasing polarity (e.g., starting with 100% hexane and gradually increasing the proportion of ethyl acetate). The optimal solvent system should be determined beforehand by TLC analysis. f. Collect fractions and monitor them by TLC to identify those containing the pure product. g. Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: Purification by Recrystallization

Objective: To purify solid crude this compound.

Methodology:

  • Solvent Selection: a. In separate test tubes, test the solubility of a small amount of the crude product in various solvents (e.g., hexane, ethanol, methanol, isopropanol, toluene, and mixtures such as ethanol/water) at room temperature and upon heating. b. An ideal solvent will dissolve the compound when hot but not when cold.

  • Recrystallization Procedure: a. Place the crude product in an Erlenmeyer flask. b. Add a minimal amount of the chosen hot recrystallization solvent until the solid just dissolves. c. If the solution is colored, a small amount of activated charcoal can be added, and the solution briefly boiled and then hot-filtered. d. Allow the solution to cool slowly to room temperature to allow for the formation of large crystals. e. Once at room temperature, place the flask in an ice bath to maximize crystal formation. f. Collect the purified crystals by vacuum filtration using a Büchner funnel. g. Wash the crystals with a small amount of the cold recrystallization solvent. h. Dry the crystals under vacuum.

Visualizations

PurificationWorkflow Crude Crude Methyl 2,3-difluorobenzoate Extraction Liquid-Liquid Extraction (Acid-Base Wash) Crude->Extraction Drying Drying of Organic Phase Extraction->Drying Waste Aqueous Waste & Impurities Extraction->Waste Concentration1 Solvent Removal (Rotary Evaporation) Drying->Concentration1 Analysis1 Purity Check (TLC/GC) Concentration1->Analysis1 Decision1 Is Purity >98%? Analysis1->Decision1 Chromatography Column Chromatography Decision1->Chromatography No FinalProduct Pure Methyl 2,3-difluorobenzoate Decision1->FinalProduct Yes Concentration2 Solvent Removal Chromatography->Concentration2 Recrystallization Recrystallization Concentration2->Recrystallization Recrystallization->FinalProduct

Caption: General workflow for the purification of this compound.

TroubleshootingTree Start Impure Product After Initial Purification CheckImpurity Identify Impurity Type (NMR, GC-MS) Start->CheckImpurity AcidicImpurity Residual 2,3-difluorobenzoic acid CheckImpurity->AcidicImpurity Acidic IsomericImpurity Isomeric Impurities CheckImpurity->IsomericImpurity Isomeric OtherOrganic Other Organic Impurities CheckImpurity->OtherOrganic Other AcidicSolution Perform/Repeat Acid-Base Extraction AcidicImpurity->AcidicSolution IsomericSolution Optimize Column Chromatography (e.g., different eluent or stationary phase) IsomericImpurity->IsomericSolution OtherOrganicSolution Consider Fractional Distillation or Recrystallization OtherOrganic->OtherOrganicSolution

Caption: Troubleshooting decision tree for purifying this compound.

SignalingPathways cluster_synthesis Esterification Reaction cluster_impurities Resulting Mixture 2,3-Difluorobenzoic Acid 2,3-Difluorobenzoic Acid Reaction Esterification 2,3-Difluorobenzoic Acid->Reaction Methanol Methanol Methanol->Reaction Catalyst (e.g., H2SO4) Catalyst (e.g., H2SO4) Catalyst (e.g., H2SO4)->Reaction This compound Product Reaction->this compound Unreacted Acid Impurity 1: Unreacted Acid Reaction->Unreacted Acid Excess Methanol Impurity 2: Excess Methanol Reaction->Excess Methanol Water Impurity 3: Water Reaction->Water

Caption: Logical relationship between synthesis and resulting impurities.

Technical Support Center: Methyl 2,3-difluorobenzoate Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Methyl 2,3-difluorobenzoate. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products observed during reactions with this compound?

A1: The most common side products in reactions involving this compound typically arise from three main reaction types: nucleophilic aromatic substitution (SNA), hydrolysis, and incomplete reaction.

  • Nucleophilic Aromatic Substitution (SNA): When reacting with a nucleophile, substitution can potentially occur at either the C2 or C3 position, leading to regioisomeric side products. The major product will depend on the reaction conditions and the nature of the nucleophile.

  • Hydrolysis: Due to the presence of the methyl ester functional group, hydrolysis to the corresponding carboxylic acid, 2,3-difluorobenzoic acid, is a common side reaction, especially in the presence of water and acid or base catalysts.

  • Incomplete Reaction: Unreacted this compound can be considered an impurity if the reaction does not go to completion.

Q2: How can I minimize the formation of 2,3-difluorobenzoic acid as a side product?

A2: To minimize hydrolysis of the methyl ester, it is crucial to use anhydrous solvents and reagents. Ensure all glassware is thoroughly dried before use. If the reaction is sensitive to acid or base, using a non-nucleophilic base or carefully controlling the pH can help prevent ester cleavage.

Q3: In a nucleophilic aromatic substitution reaction, how can I control the regioselectivity to favor substitution at a specific fluorine atom?

A3: Controlling regioselectivity in SNA reactions on difluorinated benzene rings can be challenging. The electronic environment of the ring and steric hindrance around the fluorine atoms play a significant role. Generally, the fluorine atom that is more activated by electron-withdrawing groups and less sterically hindered will be more susceptible to nucleophilic attack. Experimenting with different solvents, temperatures, and catalysts can help influence the regiochemical outcome. For instance, the choice of a polar aprotic solvent can influence the reaction rate and selectivity.

Q4: What is the best method to purify this compound from its common side products?

A4: Purification strategies depend on the nature of the side products.

  • From 2,3-difluorobenzoic acid: An acidic wash (e.g., with dilute HCl) will protonate the carboxylic acid, keeping it in the aqueous layer, while the desired ester remains in the organic layer during an extraction. Alternatively, a basic wash (e.g., with sodium bicarbonate solution) will deprotonate the carboxylic acid, making it water-soluble.

  • From regioisomeric substitution products: If the physical properties (e.g., boiling point, polarity) of the regioisomers are sufficiently different, they can often be separated by column chromatography or fractional distillation.

  • From starting material: If the reaction is incomplete, separation of the product from the starting material can usually be achieved by column chromatography, as the polarity of the product is likely to be different from that of the starting ester.

Troubleshooting Guides

Issue 1: Presence of an Unexpected Carboxylic Acid Peak in Product Analysis
Potential Cause Troubleshooting Step Expected Outcome
Moisture in reaction Use anhydrous solvents and reagents. Dry glassware thoroughly in an oven before use. Run the reaction under an inert atmosphere (e.g., nitrogen or argon).Reduced or eliminated formation of 2,3-difluorobenzoic acid.
Acidic or basic impurities Purify starting materials and solvents to remove acidic or basic impurities. Use a non-nucleophilic base if a base is required for the reaction.Prevention of unintended ester hydrolysis.
Work-up conditions Neutralize the reaction mixture carefully during work-up to avoid prolonged exposure to acidic or basic conditions.Minimized hydrolysis during product isolation.
Issue 2: Formation of Multiple Isomeric Products in Nucleophilic Aromatic Substitution
Potential Cause Troubleshooting Step Expected Outcome
Lack of regioselectivity Modify reaction temperature. Lower temperatures often favor the thermodynamically more stable product.Improved ratio of the desired regioisomer.
Solvent effects Screen a variety of solvents (e.g., polar aprotic like DMF, DMSO, or non-polar like toluene). The solvent can influence the transition state energies for the formation of different isomers.Enhanced formation of one regioisomer over the other.
Catalyst or additive effects If applicable, investigate the use of different catalysts or additives that may sterically or electronically direct the nucleophilic attack to a specific position.Increased regioselectivity of the substitution reaction.

Experimental Protocols

Protocol 1: Synthesis of this compound via Fischer Esterification

This protocol describes the synthesis of this compound from 2,3-difluorobenzoic acid.

Materials:

  • 2,3-difluorobenzoic acid

  • Methanol (anhydrous)

  • Sulfuric acid (concentrated)

  • Sodium bicarbonate (saturated aqueous solution)

  • Brine (saturated aqueous solution)

  • Anhydrous magnesium sulfate

  • Diethyl ether

  • Round-bottom flask, reflux condenser, separatory funnel, standard glassware

Procedure:

  • To a round-bottom flask, add 2,3-difluorobenzoic acid (1.0 eq).

  • Add an excess of anhydrous methanol (e.g., 10-20 eq).

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq) with cooling.

  • Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.

  • Dissolve the residue in diethyl ether and transfer to a separatory funnel.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by vacuum distillation or column chromatography.

Troubleshooting:

  • Incomplete reaction: If the reaction stalls, add a fresh portion of the acid catalyst. Ensure the methanol is anhydrous.

  • Low yield: Drive the equilibrium towards the product by removing water as it forms, for example, by using a Dean-Stark apparatus.

Protocol 2: Nucleophilic Aromatic Substitution of this compound with a Secondary Amine

This protocol provides a general procedure for the reaction of this compound with a secondary amine like morpholine.

Materials:

  • This compound

  • Morpholine

  • Potassium carbonate

  • Dimethylformamide (DMF, anhydrous)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask, standard glassware

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq) and anhydrous DMF.

  • Add potassium carbonate (2.0 eq) and morpholine (1.2 eq).

  • Heat the reaction mixture (e.g., to 80-100 °C) and monitor its progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and pour it into water.

  • Extract the aqueous mixture with ethyl acetate.

  • Combine the organic layers and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to separate the regioisomers.

Troubleshooting:

  • Formation of regioisomers: If significant amounts of both the 2- and 3-substituted products are formed, try lowering the reaction temperature or screening different bases and solvents to improve selectivity.

  • Presence of 2,3-difluorobenzoic acid: This indicates hydrolysis of the starting material or product. Ensure all reagents and solvents are anhydrous.

Visualizations

Side_Product_Formation Methyl_2,3-difluorobenzoate This compound Desired_Product Desired Product (e.g., Nucleophilic Substitution) Methyl_2,3-difluorobenzoate->Desired_Product Reaction with Nucleophile Hydrolysis_Product Side Product: 2,3-Difluorobenzoic Acid Methyl_2,3-difluorobenzoate->Hydrolysis_Product H2O, Acid/Base Isomeric_Product Side Product: Regioisomer Methyl_2,3-difluorobenzoate->Isomeric_Product Lack of Regioselectivity Troubleshooting_Workflow cluster_0 Problem Identification cluster_1 Analysis & Hypothesis cluster_2 Corrective Actions cluster_3 Verification Start Unexpected Side Product Detected (e.g., by NMR, LC-MS) Identify_Side_Product Identify the structure of the side product Start->Identify_Side_Product Hypothesize_Cause Hypothesize the cause of formation (e.g., Hydrolysis, Isomerization) Identify_Side_Product->Hypothesize_Cause Action_Hydrolysis Use anhydrous conditions, control pH Hypothesize_Cause->Action_Hydrolysis If Hydrolysis Action_Isomerization Modify temperature, screen solvents/catalysts Hypothesize_Cause->Action_Isomerization If Isomerization Repeat_Experiment Repeat experiment with modified conditions Action_Hydrolysis->Repeat_Experiment Action_Isomerization->Repeat_Experiment Analyze_Product Analyze the new product mixture Repeat_Experiment->Analyze_Product Success Problem Resolved Analyze_Product->Success Side product eliminated or significantly reduced Failure Problem Persists Analyze_Product->Failure Side product still present Failure->Hypothesize_Cause Re-evaluate cause

stability and degradation of Methyl 2,3-difluorobenzoate under reaction conditions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Methyl 2,3-difluorobenzoate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability and potential degradation of this compound under common experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What are the general storage and handling recommendations for this compound?

A1: this compound should be stored in a cool, dry, and well-ventilated area in a tightly sealed container.[1][2] It is important to protect it from environmental extremes and incompatible materials such as strong oxidizing agents and strong bases.[1] For handling, it is recommended to use personal protective equipment, including gloves and safety glasses, and to work in a well-ventilated area or under a chemical fume hood to avoid inhalation of vapors.[3]

Q2: How stable is this compound to acidic and basic conditions?

A2: Like most esters, this compound is susceptible to hydrolysis under both acidic and basic conditions.

  • Basic Conditions (Saponification): The ester is readily hydrolyzed by strong bases (e.g., sodium hydroxide, potassium hydroxide) to form 2,3-difluorobenzoic acid and methanol.[4] This process, known as saponification, can be accelerated with heat.[4][5]

  • Acidic Conditions: Acid-catalyzed hydrolysis can also occur, typically in the presence of a strong acid and water, yielding the same carboxylic acid and alcohol. This reaction is generally reversible.

Q3: What is the thermal stability of this compound?

A3: this compound is a relatively stable compound with a calculated boiling point of approximately 214.8 °C at atmospheric pressure.[6] It can be handled at elevated temperatures typical for many organic reactions without significant decomposition, but prolonged exposure to very high temperatures should be avoided to prevent potential degradation.

Q4: Will this compound degrade under common cross-coupling reaction conditions?

A4: this compound is generally stable under many palladium-catalyzed cross-coupling conditions, such as Suzuki-Miyaura reactions.[7] However, the stability can be influenced by the specific reaction parameters. Strong basic conditions (e.g., high concentrations of NaOH, KOH, or alkoxides) combined with elevated temperatures and prolonged reaction times can lead to competitive hydrolysis (saponification) of the methyl ester group.[4][8] The choice of a milder base, such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄), can help minimize this side reaction.[9]

Q5: What are the primary degradation products I should look for?

A5: The most common degradation product under hydrolytic (acidic or basic) conditions is 2,3-difluorobenzoic acid . Methanol is the other product of hydrolysis. Under certain enzymatic or microbial conditions, further degradation of the aromatic ring could occur, potentially leading to fluorinated catechols, although this is less common in standard laboratory settings.[10][11]

Q6: What analytical methods are recommended for monitoring the stability and degradation of this compound?

A6: Several analytical techniques are suitable for monitoring the integrity of this compound and detecting its primary degradation product, 2,3-difluorobenzoic acid.[12][13]

  • High-Performance Liquid Chromatography (HPLC): Ideal for quantifying the disappearance of the starting material and the appearance of the more polar carboxylic acid product. A reversed-phase C18 column is typically effective.[13]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for monitoring the volatile starting material. The carboxylic acid product is non-volatile and would require derivatization to be observed by GC-MS.[13]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹⁹F NMR can be used to monitor the reaction. The disappearance of the methyl singlet (~3.9 ppm in ¹H NMR) and changes in the aromatic signals would indicate hydrolysis.

  • Thin-Layer Chromatography (TLC): A simple and rapid method for qualitative monitoring of the reaction progress. The carboxylic acid product will typically have a lower Rf value than the starting ester due to its higher polarity.

Troubleshooting Guides

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Yield in a Cross-Coupling Reaction Hydrolysis of the Ester: The reaction conditions (strong base, high temperature, extended time) may have caused saponification of the starting material.- Use a milder base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃).[9]- Lower the reaction temperature if possible.- Reduce the reaction time; monitor closely by TLC or HPLC.
Poor Catalyst Activity: The palladium catalyst may be inactive.- Ensure the catalyst is from a reliable source and properly handled.- Perform the reaction under an inert atmosphere (N₂ or Ar).
Appearance of an Unexpected Polar Byproduct Saponification: The byproduct is likely 2,3-difluorobenzoic acid, formed via hydrolysis of the ester group.- Confirm the identity of the byproduct by LC-MS or by co-spotting with an authentic sample on TLC.- Modify reaction conditions to be milder (see above).
Protodeboronation (in Suzuki reactions): If using a boronic acid partner, it may be degrading.- Use anhydrous solvents and reagents.- Add the boronic acid reagent slowly or in portions.
Incomplete Reaction After Extended Time Steric Hindrance: The ortho-fluorine atom can sterically hinder reactions at the ester carbonyl or adjacent positions.- Increase the reaction temperature or use a more active catalyst system.- Consider using microwave irradiation to accelerate the reaction.
Insufficient Reagent: One of the key reagents may be limiting.- Re-evaluate the stoichiometry and ensure all reagents are present in the correct molar ratios.
Difficulty Isolating the Product Formation of Emulsions: During aqueous workup, the presence of the carboxylic acid salt can lead to emulsions.[14]- Add a saturated brine solution to help break the emulsion.[14]- Acidify the aqueous layer carefully (e.g., with 1M HCl) to a pH of ~2 to protonate the carboxylate, which may cause it to precipitate or be more easily extracted.[14][15]

Physicochemical Data

This table provides a comparison of the physical properties of this compound and its isomers.

PropertyThis compoundMethyl 2,4-difluorobenzoateMethyl 2,6-difluorobenzoate
CAS Number 18355-74-3[6]106614-28-213671-00-6[16]
Molecular Formula C₈H₆F₂O₂[6]C₈H₆F₂O₂C₈H₆F₂O₂[16]
Molecular Weight 172.13 g/mol [6]172.13 g/mol 172.13 g/mol [16]
Boiling Point 214.8 ± 30.0 °C[6]128-129 °C203-204 °C[16]
Density 1.268 ± 0.06 g/cm³[6]1.384 g/mL at 25 °C1.281 g/mL at 25 °C[16]
Refractive Index (n20/D) -1.48401.476[16]

Experimental Protocols

Protocol 1: Saponification of this compound

This protocol describes the base-mediated hydrolysis of the ester to its corresponding carboxylic acid.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve this compound (1.0 eq) in a mixture of methanol and water (e.g., a 1:1 ratio).

  • Addition of Base: Add sodium hydroxide (NaOH, 1.5 - 2.0 eq) to the solution.

  • Heating: Heat the reaction mixture to reflux (approximately 80-100 °C) and maintain for 2-4 hours.[5]

  • Monitoring: Monitor the reaction progress by TLC or HPLC until the starting material is consumed.

  • Workup:

    • Cool the reaction mixture to room temperature and then place it in an ice bath.

    • Carefully acidify the solution with concentrated hydrochloric acid (HCl) until the pH is approximately 1-2.[5][15]

    • A white precipitate of 2,3-difluorobenzoic acid should form.[15]

  • Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.[15]

Protocol 2: Monitoring Reaction Progress by HPLC

This protocol provides a general method for monitoring a reaction involving this compound.

  • Sample Preparation: At various time points, withdraw a small aliquot (e.g., 50 µL) from the reaction mixture. Quench the reaction by diluting the aliquot in a known volume (e.g., 1 mL) of a suitable solvent (e.g., acetonitrile/water).

  • HPLC Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid. For example, start with 95:5 A:B and ramp to 5:95 A:B over 10-15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detection at a suitable wavelength (e.g., 230 nm or 254 nm).

    • Injection Volume: 10 µL.

  • Analysis: Monitor the decrease in the peak area of this compound and the increase in the peak area of the product(s) over time to determine the reaction kinetics and endpoint.

Visualizations

G start_material This compound intermediate Tetrahedral Intermediate start_material->intermediate product1 2,3-difluorobenzoate (Anion) intermediate->product1 Elimination of Methoxide (⁻OCH₃) product2 Methanol intermediate->product2 final_product 2,3-difluorobenzoic Acid product1->final_product Protonation reagent1 Hydroxide (OH⁻) reagent1->intermediate Nucleophilic Attack reagent2 Acid Workup (H₃O⁺) reagent2->final_product

Caption: Base-catalyzed hydrolysis (saponification) pathway of this compound.

G start Low Reaction Yield / Byproduct Formation check_hydrolysis Is a polar byproduct observed (e.g., by TLC/LCMS)? start->check_hydrolysis hydrolysis_yes Likely Saponification check_hydrolysis->hydrolysis_yes Yes hydrolysis_no Consider other issues (catalyst, temp, purity) check_hydrolysis->hydrolysis_no No action_hydrolysis Use milder base (e.g., K₂CO₃) Lower reaction temperature Reduce reaction time hydrolysis_yes->action_hydrolysis result Improved Yield and Purity action_hydrolysis->result

Caption: Troubleshooting workflow for reactions involving this compound.

G step step action action analysis analysis decision decision end end s0 Set up Reaction s1 Take Aliquot at T=0 s0->s1 s2 Start Reaction (e.g., add catalyst, heat) s1->s2 s3 Take Aliquots at Regular Intervals (T=x) s2->s3 s4 Quench and Dilute Aliquots s3->s4 s5 Analyze by HPLC/GC/NMR s4->s5 s6 Reaction Complete? s5->s6 s7 Continue Reaction s6->s7 No s8 Initiate Workup s6->s8 Yes s7->s3

Caption: Experimental workflow for monitoring reaction kinetics and stability.

References

Technical Support Center: Optimizing Reaction Conditions for Methyl 2,3-difluorobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support guide provides comprehensive troubleshooting advice and frequently asked questions (FAQs) to assist you in optimizing the synthesis of Methyl 2,3-difluorobenzoate. This document addresses common challenges encountered during experimental procedures to help you achieve higher yields and purity.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and straightforward method for the synthesis of this compound is the Fischer esterification of 2,3-difluorobenzoic acid with methanol, using a strong acid catalyst such as sulfuric acid. This reaction is a classic example of nucleophilic acyl substitution.

Q2: I am experiencing a low yield in my reaction. What are the potential causes?

A2: Low yields in the Fischer esterification are a common issue and can often be attributed to the reversible nature of the reaction. The presence of water, a byproduct, can shift the equilibrium back towards the reactants. Other factors include insufficient catalyst, impure reagents, or non-optimal reaction time and temperature.

Q3: What are the typical side reactions to be aware of during the synthesis?

A3: A primary side reaction of concern, particularly when using concentrated sulfuric acid as a catalyst at elevated temperatures, is the sulfonation of the aromatic ring. Additionally, if the reaction temperature is too high or the reaction time is excessively long, ether formation from the alcohol can occur.

Q4: How can I effectively purify the final product?

A4: Purification of this compound typically involves a multi-step work-up procedure. This includes neutralizing the excess acid, washing with a sodium bicarbonate solution to remove unreacted carboxylic acid, followed by washing with brine. The organic layer is then dried and the solvent is removed. Final purification can be achieved by distillation or column chromatography.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the synthesis of this compound and provides targeted solutions.

Problem Possible Cause Suggested Solution
Low or No Product Yield Reversible reaction equilibrium: The presence of water, a byproduct, inhibits the forward reaction.Use a large excess of methanol to shift the equilibrium towards the product. Alternatively, remove water as it forms using a Dean-Stark apparatus.
Inactive or insufficient catalyst: The acid catalyst may be old, hydrated, or used in too small a quantity.Use fresh, concentrated sulfuric acid. Ensure the catalyst is added in an appropriate amount (typically a catalytic amount, but optimization may be needed).
Low reaction temperature: The reaction rate is too slow at lower temperatures.Ensure the reaction mixture is heated to a sufficient reflux temperature. For methanol, this is around 65°C.
Insufficient reaction time: The reaction may not have reached equilibrium.Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting material is still present, extend the reaction time.
Formation of a Dark-Colored Byproduct Sulfonation of the aromatic ring: This can occur when using concentrated sulfuric acid at high temperatures.Use a milder acid catalyst like p-toluenesulfonic acid (p-TsOH) or conduct the reaction at a lower temperature.
Decomposition of starting material or product: Prolonged heating or excessively high temperatures can lead to degradation.Optimize the reaction time and temperature to ensure completion without significant decomposition.
Difficulty in Isolating the Product Incomplete removal of unreacted acid: Residual 2,3-difluorobenzoic acid can complicate purification.Thoroughly wash the organic layer with a saturated sodium bicarbonate solution to remove all acidic components. Test the aqueous layer with pH paper to ensure it is basic.
Emulsion formation during work-up: This can make phase separation difficult.Add a small amount of brine to the separatory funnel to help break the emulsion.
Product is an Oil and Does Not Solidify Presence of impurities: Unreacted starting materials or byproducts can lower the melting point of the mixture.Purify the crude product using column chromatography to isolate the pure ester.
Residual solvent: Solvent remaining from the work-up can prevent solidification.Ensure the product is thoroughly dried under vacuum to remove any residual solvent.

Experimental Protocols

General Fischer Esterification of 2,3-Difluorobenzoic Acid

This protocol is a general guideline and may require optimization for your specific laboratory conditions.

Materials:

  • 2,3-Difluorobenzoic acid

  • Methanol (anhydrous)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Dichloromethane (or other suitable extraction solvent)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottomed flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,3-difluorobenzoic acid (1.0 eq) in an excess of methanol (e.g., 10-20 eq).

  • Catalyst Addition: Carefully and slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) to the stirred solution.

  • Reflux: Heat the reaction mixture to reflux (approximately 65°C for methanol) and maintain for 2-4 hours. Monitor the reaction progress by TLC.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a separatory funnel containing water.

    • Extract the aqueous layer with dichloromethane.

    • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to remove unreacted acid), and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude this compound.

  • Purification: The crude product can be further purified by vacuum distillation or column chromatography on silica gel.

Parameter Recommended Condition Notes
Reactant Ratio (Acid:Alcohol) 1:10 to 1:20Using alcohol as the solvent drives the equilibrium forward.
Catalyst Concentrated H₂SO₄p-Toluenesulfonic acid can be used as a milder alternative.
Catalyst Loading 0.1 - 0.2 equivalentsHigher loading can lead to side reactions.
Reaction Temperature Reflux (~65°C for Methanol)Ensures a reasonable reaction rate.
Reaction Time 2 - 4 hoursMonitor by TLC to determine completion.
Purification Method Vacuum Distillation or Column ChromatographyChoice depends on the scale and required purity.

Visualizations

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow Start Low Yield of Methyl 2,3-difluorobenzoate Check_TLC Check TLC for Unreacted Starting Material Start->Check_TLC Equilibrium Issue: Reversible Equilibrium Check_TLC->Equilibrium Significant starting material remains Catalyst Issue: Inactive/Insufficient Catalyst Check_TLC->Catalyst Significant starting material remains Conditions Issue: Suboptimal Reaction Conditions Check_TLC->Conditions Reaction is sluggish Solution_Equilibrium Solution: Use excess methanol or remove water (Dean-Stark) Equilibrium->Solution_Equilibrium Solution_Catalyst Solution: Use fresh, concentrated H₂SO₄ in optimal amount Catalyst->Solution_Catalyst Solution_Conditions Solution: Increase reaction time or ensure proper reflux temp. Conditions->Solution_Conditions

Caption: A logical workflow for troubleshooting low product yield.

Experimental Workflow for Synthesis

Synthesis_Workflow Start Start Reaction_Setup Reaction Setup: - 2,3-Difluorobenzoic Acid - Methanol - H₂SO₄ Start->Reaction_Setup Reflux Reflux (2-4 hours) Reaction_Setup->Reflux Workup Work-up: - H₂O Quench - Extraction (DCM) - NaHCO₃ Wash - Brine Wash Reflux->Workup Drying Drying and Concentration Workup->Drying Purification Purification: - Vacuum Distillation or - Column Chromatography Drying->Purification Product This compound Purification->Product

Caption: A streamlined experimental workflow for the synthesis.

challenges in the scale-up synthesis of Methyl 2,3-difluorobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Methyl 2,3-difluorobenzoate. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the scale-up of this synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most common and straightforward method for synthesizing this compound is through the Fischer esterification of 2,3-difluorobenzoic acid with methanol, using a strong acid catalyst such as sulfuric acid.[1]

Q2: What are the primary challenges when scaling up the synthesis of this compound?

A2: Key challenges during scale-up include:

  • Reaction Kinetics and Heat Management: Exothermic reactions can be difficult to control in large reactors, potentially leading to side reactions and impurities.

  • Mass Transfer Limitations: In larger vessels, inefficient mixing can lead to localized concentration gradients and incomplete reactions.

  • Impurity Profile: Side reactions, such as ether formation from methanol or sulfonation of the aromatic ring by the catalyst, can become more pronounced at larger scales.

  • Work-up and Purification: Handling and purifying large volumes of product can be challenging, potentially leading to lower isolated yields.

Q3: What are the expected side products in this synthesis?

A3: Potential side products include unreacted 2,3-difluorobenzoic acid, dimethyl ether (from the self-condensation of methanol), and potentially small amounts of sulfonated byproducts if sulfuric acid is used as a catalyst at high temperatures.

Q4: How can I monitor the progress of the reaction?

A4: Reaction progress can be monitored using techniques such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or High-Performance Liquid Chromatography (HPLC). These methods can be used to track the consumption of the starting material (2,3-difluorobenzoic acid) and the formation of the product (this compound).

Troubleshooting Guide

ProblemPotential CauseSuggested Solution
Low Yield Incomplete reaction- Increase reaction time. - Increase the amount of methanol (use as solvent). - Ensure the catalyst is active and used in the correct amount.
Product loss during work-up- Optimize extraction and washing steps. - Ensure complete precipitation or crystallization of the product.
Reversible reaction at equilibrium- Use an excess of methanol to shift the equilibrium towards the product. - Remove water as it is formed, for example, by using a Dean-Stark apparatus.
Impurity Formation Reaction temperature too high- Optimize the reaction temperature to minimize side reactions. - Ensure efficient heat dissipation in the reactor.
Catalyst-related side reactions- Consider using a milder catalyst, such as a solid acid catalyst (e.g., Amberlyst-15), which can be easily filtered off. - Reduce the amount of sulfuric acid.
Reaction Stalls Inactive catalyst- Use fresh, high-purity catalyst.
Presence of water in reactants- Use anhydrous methanol and ensure the 2,3-difluorobenzoic acid is dry.

Data Presentation

Table 1: Illustrative Comparison of Lab-Scale vs. Scale-Up Synthesis Parameters

ParameterLab-Scale (Illustrative)Scale-Up (Illustrative)
2,3-difluorobenzoic acid (moles) 0.110
Methanol (moles) 2200
Catalyst (H₂SO₄, mole %) 53
Reaction Temperature (°C) 65 (reflux)70-75 (controlled)
Reaction Time (hours) 4-68-12
Typical Yield (%) 85-9580-90
Purity (by GC, %) >98>97

Experimental Protocols

Illustrative Protocol for Scale-Up Synthesis of this compound

Materials:

  • 2,3-difluorobenzoic acid

  • Anhydrous methanol

  • Concentrated sulfuric acid

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate

  • Ethyl acetate

Procedure:

  • Reaction Setup: In a suitable reactor equipped with a mechanical stirrer, thermometer, and reflux condenser, charge 2,3-difluorobenzoic acid and anhydrous methanol.

  • Catalyst Addition: Slowly add concentrated sulfuric acid to the stirred mixture. The addition is exothermic, so the temperature should be monitored and controlled.

  • Reaction: Heat the mixture to reflux and maintain for 8-12 hours. Monitor the reaction progress by TLC or GC.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully neutralize the excess acid with a saturated solution of sodium bicarbonate. Caution: CO₂ evolution.

  • Extraction: Extract the product into ethyl acetate. Wash the organic layer with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • Purification: Purify the crude product by vacuum distillation to obtain pure this compound.

Visualizations

experimental_workflow start Start reactants Charge Reactor: - 2,3-difluorobenzoic acid - Anhydrous Methanol start->reactants catalyst Add Catalyst: - Conc. H₂SO₄ reactants->catalyst reflux Heat to Reflux (8-12h) catalyst->reflux monitor Monitor Reaction (TLC/GC) reflux->monitor workup Work-up: - Neutralization - Extraction monitor->workup Reaction Complete purification Purification: - Vacuum Distillation workup->purification product Final Product: This compound purification->product end End product->end

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_workflow start Low Yield Observed check_completion Is the reaction complete? start->check_completion incomplete Incomplete Reaction check_completion->incomplete No workup_loss Investigate Work-up check_completion->workup_loss Yes increase_time Increase Reaction Time incomplete->increase_time add_methanol Add Excess Methanol incomplete->add_methanol check_catalyst Check Catalyst Activity incomplete->check_catalyst end_good Yield Improved increase_time->end_good add_methanol->end_good check_catalyst->end_good optimize_extraction Optimize Extraction/Washing workup_loss->optimize_extraction Potential Loss end_bad Consult Senior Chemist workup_loss->end_bad No Obvious Loss optimize_extraction->end_good

Caption: Troubleshooting workflow for low yield in synthesis.

References

resolving impurities in Methyl 2,3-difluorobenzoate samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Methyl 2,3-difluorobenzoate.

Frequently Asked Questions (FAQs)

Q1: What are the most common potential impurities in a sample of this compound?

A1: The most common impurities in this compound typically arise from the synthesis process, which is commonly the esterification of 2,3-difluorobenzoic acid with methanol. Potential impurities include:

  • Unreacted Starting Material: 2,3-difluorobenzoic acid.

  • Isomeric Impurities: Methyl 2,4-difluorobenzoate, Methyl 2,5-difluorobenzoate, Methyl 2,6-difluorobenzoate, Methyl 3,4-difluorobenzoate, and Methyl 3,5-difluorobenzoate may be present if the initial 2,3-difluorobenzoic acid starting material was not pure.

  • Hydrolysis Product: 2,3-difluorobenzoic acid can be formed by the hydrolysis of the methyl ester in the presence of moisture.

  • Residual Solvents: Solvents used during synthesis and purification (e.g., methanol, toluene, hexane, ethyl acetate) may be present in trace amounts.

Q2: My NMR spectrum shows unexpected peaks. What could they be?

A2: Unexpected peaks in the NMR spectrum often correspond to common impurities. Compare the chemical shifts of the unknown peaks with the known spectra of potential impurities listed in the troubleshooting section. Pay close attention to singlets that could indicate residual solvents and aromatic signals that do not match the pattern of the desired product.

Q3: I am observing a poor separation of my product from an impurity during HPLC analysis. What can I do?

A3: To improve HPLC separation, you can try the following:

  • Modify the Mobile Phase: Adjust the ratio of your organic solvent to the aqueous phase. A shallower gradient or an isocratic elution with an optimized solvent ratio can improve resolution.

  • Change the Organic Solvent: Switching from methanol to acetonitrile, or vice-versa, can alter the selectivity of the separation.

  • Adjust the pH of the Mobile Phase: This is particularly effective if your impurities are acidic or basic. For example, ensuring the pH is well below the pKa of any carboxylic acid impurities will result in better peak shape and retention.

  • Change the Stationary Phase: If modifying the mobile phase is insufficient, using a column with a different stationary phase (e.g., a phenyl-hexyl column instead of a C18) can provide a different separation selectivity.

Q4: How can I remove the starting material, 2,3-difluorobenzoic acid, from my this compound sample?

A4: 2,3-difluorobenzoic acid can be removed by a few methods:

  • Aqueous Wash: Dissolve the crude product in a water-immiscible organic solvent (like ethyl acetate or dichloromethane) and wash with a mild aqueous base (e.g., saturated sodium bicarbonate solution). The acidic starting material will be deprotonated and move into the aqueous layer, while the ester remains in the organic layer.

  • Column Chromatography: Silica gel column chromatography is effective for separating the more polar 2,3-difluorobenzoic acid from the less polar this compound.

  • Recrystallization: If the concentration of the acid is not too high, recrystallization from a suitable solvent can effectively purify the ester.

Troubleshooting Guide

Issue 1: Presence of Unreacted 2,3-Difluorobenzoic Acid
  • Identification:

    • HPLC: An earlier eluting peak compared to the main product peak.

    • NMR (¹H): A broad singlet corresponding to the carboxylic acid proton (typically >10 ppm), and aromatic signals slightly shifted compared to the ester.

    • GC-MS: May not be ideal for direct detection of the acid due to its low volatility, but derivatization can be used.

  • Resolution:

    • Method 1: Liquid-Liquid Extraction:

      • Dissolve the crude sample in ethyl acetate.

      • Wash the organic solution with saturated aqueous sodium bicarbonate (NaHCO₃) solution (2 x 50 mL per gram of sample).

      • Wash with brine (1 x 50 mL).

      • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Method 2: Column Chromatography:

      • Stationary Phase: Silica gel.

      • Mobile Phase: A gradient of ethyl acetate in hexane (e.g., starting from 5% ethyl acetate and gradually increasing to 20%).

Issue 2: Presence of Isomeric Methyl Difluorobenzoate Impurities
  • Identification:

    • HPLC: Peaks eluting very close to the main product peak. Co-elution is possible.

    • GC-MS: Similar fragmentation patterns to the main product, but with slightly different retention times.

    • NMR (¹⁹F): The presence of more than two fluorine signals in the ¹⁹F NMR spectrum.

  • Resolution:

    • Method 1: High-Resolution HPLC:

      • Employ a high-performance column with a smaller particle size (e.g., <3 µm).

      • Optimize the mobile phase composition and gradient for maximum resolution.

    • Method 2: Preparative HPLC:

      • If baseline separation is achieved analytically, preparative HPLC can be used to isolate the pure 2,3-isomer.

    • Method 3: Fractional Crystallization:

      • This can sometimes be effective if the isomeric impurities have significantly different solubilities in a particular solvent system. This requires careful solvent screening.

Issue 3: Sample Degradation (Hydrolysis to 2,3-Difluorobenzoic Acid)
  • Identification:

    • Appearance of 2,3-difluorobenzoic acid in a previously pure sample, often after storage.

    • See Issue 1 for identification methods.

  • Prevention and Resolution:

    • Storage: Store this compound in a tightly sealed container in a cool, dry place, away from moisture.

    • Resolution: If hydrolysis has occurred, follow the purification procedures outlined in Issue 1.

Data Presentation

Table 1: Common Impurities and their Physicochemical Properties

Impurity NameMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Melting Point (°C)
This compound C₈H₆F₂O₂172.13~203-205N/A (Liquid)
2,3-Difluorobenzoic AcidC₇H₄F₂O₂158.10N/A163-165
Methyl 2,4-difluorobenzoateC₈H₆F₂O₂172.13128-129N/A (Liquid)
Methyl 2,6-difluorobenzoateC₈H₆F₂O₂172.13203-204N/A (Liquid)

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment
  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: Acetonitrile

  • Gradient:

    Time (min) %A %B
    0 60 40
    20 10 90
    25 10 90
    26 60 40

    | 30 | 60 | 40 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve approximately 1 mg of the sample in 1 mL of acetonitrile.

Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Identification
  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium, constant flow of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 250 °C.

    • Hold at 250 °C for 5 minutes.

  • Injector Temperature: 250 °C

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Mass Range: 40-400 amu

  • Sample Preparation: Dissolve approximately 1 mg of the sample in 1 mL of ethyl acetate.

Protocol 3: Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation: NMR spectrometer (e.g., 400 MHz).

  • Solvent: Chloroform-d (CDCl₃) with 0.03% TMS as an internal standard.

  • ¹H NMR: Acquire standard proton spectra. Expected signals for this compound are in the aromatic and methyl ester regions.

  • ¹³C NMR: Acquire standard carbon spectra.

  • ¹⁹F NMR: Acquire fluorine spectra to identify the number of fluorine-containing species.

Protocol 4: Purification by Recrystallization
  • Solvent Screening:

    • Test the solubility of a small amount of the crude sample in various solvents (e.g., hexane, heptane, ethanol, isopropanol, and mixtures thereof) at room temperature and at boiling point.

    • An ideal solvent will dissolve the compound when hot but not when cold.

  • Procedure:

    • Place the crude this compound in an Erlenmeyer flask.

    • Add a minimal amount of the chosen hot recrystallization solvent until the solid just dissolves.

    • Allow the solution to cool slowly to room temperature.

    • Cool further in an ice bath to maximize crystal formation.

    • Collect the crystals by vacuum filtration, washing with a small amount of the cold solvent.

    • Dry the crystals under vacuum.

Visualizations

experimental_workflow cluster_sample Sample Analysis cluster_analysis Purity Assessment cluster_decision Decision cluster_purification Purification cluster_final Final Product start Crude Sample hplc HPLC Analysis start->hplc Inject gcms GC-MS Analysis start->gcms Inject nmr NMR Analysis start->nmr Dissolve decision Purity OK? hplc->decision Data gcms->decision Data nmr->decision Data purify Purification (e.g., Recrystallization, Column Chromatography) decision->purify No end Pure Product decision->end Yes purify->hplc Re-analyze troubleshooting_logic cluster_id Impurity Identification cluster_res Resolution Strategy start Impure Sample Detected id_acid Unreacted Acid? start->id_acid id_isomer Isomeric Impurities? start->id_isomer id_solvent Residual Solvent? start->id_solvent res_wash Aqueous Wash id_acid->res_wash Yes res_chrom Column Chromatography id_acid->res_chrom Yes id_isomer->res_chrom Yes res_hplc Preparative HPLC id_isomer->res_hplc Yes res_vac High Vacuum Drying id_solvent->res_vac Yes

Technical Support Center: Monitoring Methyl 2,3-difluorobenzoate Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analytical monitoring of Methyl 2,3-difluorobenzoate synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable advice for troubleshooting common experimental challenges.

General Analytical Workflow

The selection of an appropriate analytical technique is critical for efficient process development and quality control. The choice depends on factors like the need for quantitative data, speed, and available instrumentation.

Analytical_Method_Selection start Start: Need to Monitor Reaction qual_quant Qualitative or Quantitative Data? start->qual_quant tlc Thin-Layer Chromatography (TLC) qual_quant->tlc Qualitative hplc_gc_nmr HPLC, GC-MS, or NMR qual_quant->hplc_gc_nmr Quantitative end_qual Rapid Reaction Check tlc->end_qual volatile Is Analyte Volatile & Thermally Stable? hplc_gc_nmr->volatile gcms Gas Chromatography-Mass Spectrometry (GC-MS) volatile->gcms Yes hplc High-Performance Liquid Chromatography (HPLC) volatile->hplc No end_quant Precise Quantification &/or Identification gcms->end_quant structural Need Structural Info & Quantitative Data? hplc->structural nmr Nuclear Magnetic Resonance (NMR) structural->nmr Yes structural->end_quant No nmr->end_quant

Caption: General workflow for selecting an analytical monitoring technique.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for separating and quantifying the components of the reaction mixture, including starting materials, intermediates, and the final product.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for an HPLC method for this compound? A1: A reversed-phase HPLC method is most common for aromatic esters.[1] A C18 column is a good initial choice.[2] For the mobile phase, a gradient of water (often with a modifier like 0.1% formic acid) and a polar organic solvent like acetonitrile or methanol is typically effective.[3]

Q2: Why am I seeing peak tailing for my fluorinated aromatic compound? A2: Peak tailing for aromatic compounds can be caused by secondary interactions between the analyte and the silica backbone of the column, especially with older column types.[2][4] Other causes include column overload (injecting too much sample), a mobile phase pH that is too close to the analyte's pKa, or extra-column dead volume in your HPLC system.[2][4][5]

Q3: My retention times are drifting between injections. What's causing this? A3: Retention time instability is often due to insufficient column equilibration time between runs.[6] Other common causes are fluctuations in column temperature (a column oven is recommended for stability) or changes in the mobile phase composition, which can happen if solvents are not properly mixed and degassed.[2][6]

HPLC Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Peak Tailing Secondary interactions with the column; Column overload; Incorrect mobile phase pH.[2][4]Use a mobile phase with a different pH or higher ionic strength; Add a competitive amine like triethylamine (TEA) to the mobile phase; Dilute the sample or reduce injection volume.[2][4]
Retention Time Drift Insufficient column equilibration; Temperature fluctuations; Mobile phase composition change.[2][6]Increase equilibration time; Use a column oven; Prepare fresh mobile phase and ensure it is properly degassed.[2][6]
Baseline Noise/Drift Air bubbles in the system; Contaminated detector cell; Leaks in the system.[6]Degas the mobile phase and purge the system; Flush the flow cell with a strong organic solvent; Check all fittings for leaks.[6]
Poor Resolution Inappropriate mobile phase; Low column temperature; Column contamination.[6]Optimize the mobile phase composition or gradient; Increase the column temperature; Replace the guard column or the analytical column.[6]
High Backpressure Blocked column frit or tubing; Sample precipitation on the column.[4]Back-flush the column (if permitted by the manufacturer); Filter all samples and mobile phases; Use a guard column or in-line filter.[4][7]

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Caption: Troubleshooting workflow for HPLC peak tailing.
Detailed Experimental Protocol: HPLC Reaction Monitoring

  • Instrumentation: HPLC system with a UV detector, pump, and autosampler.

  • Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: 0.1% Formic Acid in Water.

    • Solvent B: Acetonitrile.

  • Gradient: Start with a composition appropriate to retain the non-polar product (e.g., 50% B), then run a linear gradient to a higher organic content (e.g., 95% B) over 10-15 minutes to elute all components.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.[8]

  • Detection: UV at 254 nm.

  • Sample Preparation:

    • At specified time intervals, withdraw a small aliquot (e.g., 50 µL) from the reaction mixture.

    • Immediately quench the reaction by diluting the aliquot into a known volume (e.g., 950 µL) of a suitable solvent (e.g., acetonitrile) in a labeled autosampler vial. This also serves to precipitate any incompatible salts.

    • If necessary, filter the sample using a 0.2 or 0.45 µm syringe filter before injection.[5]

  • Analysis: Inject 5-10 µL of the prepared sample. Monitor the disappearance of starting material peaks and the appearance of the product peak. Use an internal standard for accurate quantification.[9]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is suitable for volatile and thermally stable compounds. It provides excellent separation and structural information from the mass spectrometer.

Frequently Asked Questions (FAQs)

Q1: Can this compound be analyzed by GC-MS? A1: Yes, as an aromatic ester, this compound should be sufficiently volatile and thermally stable for GC-MS analysis. Most fluorinated organic compounds are amenable to GC-MS analysis.[10]

Q2: What type of GC column is best for separating fluorinated compounds? A2: The choice depends on polarity. For many fluorinated compounds, a mid-to-high polarity stationary phase column can provide good selectivity.[2] However, for general-purpose analysis of aromatic compounds, a standard, non-polar column (e.g., DB-5ms or equivalent) is often a good starting point.

Q3: I am seeing "ghost peaks" in my chromatograms. What are they? A3: Ghost peaks are peaks that appear in a blank or sample run that are not from the injected sample. They are often caused by carryover from a previous, more concentrated injection or contamination in the injection port or column.

GC-MS Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Baseline Instability/Drift Column bleed; System contamination; Detector instability.[11]Bake out the column at a high temperature (within its limit); Clean the injector and detector; Ensure a stable carrier gas supply.[11]
Poor Resolution/Peak Overlap Incorrect temperature program; Inadequate column selectivity; Flow rate is too high or low.[11]Optimize the temperature program (slower ramp rate); Select a different column with a more suitable stationary phase; Optimize the carrier gas flow rate.[11]
Ghost Peaks/Carryover Contaminated syringe; Septum bleed; Carryover from previous injections.[11]Rinse the syringe with solvent before injection; Use a high-quality, low-bleed septum; Run solvent blanks between samples to wash the column.
Peak Tailing or Fronting Active sites in the liner or column; Column overload.Use a deactivated liner; Dilute the sample.

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Caption: Troubleshooting workflow for ghost peaks in GC-MS.
Detailed Experimental Protocol: GC-MS Reaction Monitoring

  • Instrumentation: GC system coupled to a Mass Spectrometer.

  • Column: Standard non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0-1.5 mL/min).

  • Injector:

    • Temperature: 250 °C.

    • Mode: Split (e.g., 50:1 split ratio to avoid detector saturation).

  • Oven Program:

    • Initial Temperature: e.g., 80 °C, hold for 1 minute.

    • Ramp: Increase temperature at 10-20 °C/min to a final temperature of e.g., 280 °C.

    • Hold: Hold at final temperature for 2-5 minutes.

  • MS Parameters:

    • Ion Source Temperature: 230 °C.

    • Scan Range: m/z 40-400.

  • Sample Preparation:

    • Withdraw a small aliquot (e.g., 20 µL) from the reaction.

    • Dilute significantly with a volatile solvent (e.g., ethyl acetate, dichloromethane) in a GC vial.

    • Add a known concentration of an internal standard (a compound not present in the reaction mixture with a different retention time) for quantification.[9]

  • Analysis: Inject 1 µL of the prepared sample. Monitor the reaction by integrating the peak areas of the starting materials and product relative to the internal standard.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a non-invasive technique that provides detailed structural information and can be used for quantitative analysis (qNMR) to determine reaction conversion and yield.[12][13][14] Both ¹H and ¹⁹F NMR are highly valuable for this specific molecule.

Frequently Asked Questions (FAQs)

Q1: How can I use NMR for quantitative analysis (qNMR) of my reaction? A1: To perform qNMR, you must add a known amount of an internal standard to your sample.[13] The standard should be a stable compound that does not react with your sample components and has a clean, well-resolved signal that does not overlap with your analyte signals.[13][15] By comparing the integral of a known proton signal from your analyte to the integral of a known proton signal from the standard, you can accurately calculate the concentration or molar amount of your analyte.[16]

Q2: Why is ¹⁹F NMR useful for monitoring this reaction? A2: The presence of two fluorine atoms on the benzene ring allows for direct monitoring by ¹⁹F NMR.[17] This provides a complementary method for tracking the reaction, as the chemical shifts of the fluorine atoms are highly sensitive to their chemical environment and will likely be different in the starting material and product. This can simplify the spectra compared to ¹H NMR, which may have complex overlapping signals.

Q3: My NMR signals are very broad. What could be the cause? A3: Peak broadening can result from several factors. If the sample is not fully dissolved or the solution is not homogeneous, lines can be broad.[2] The presence of trace paramagnetic impurities, such as residual metal catalysts from a cross-coupling reaction, can cause significant peak broadening.[15] Chemical exchange processes occurring on the NMR timescale can also lead to broad signals.[2]

NMR Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Broad Signals Sample heterogeneity/low solubility; Paramagnetic impurities (e.g., residual catalyst); Chemical exchange.[2][15]Use a different deuterated solvent or gently warm the sample; Pass the sample through a small plug of celite or silica to remove metals; Acquire the spectrum at a different temperature.[2][15]
Difficulty in Quantification Overlapping signals of starting material and product; Inaccurate integration.[15]Use a higher field NMR for better resolution; Choose non-overlapping, well-resolved peaks for integration; Ensure baseline is flat and integration regions are set correctly.[13][15]
Inaccurate Quantification Insufficient relaxation delay (T1); Poor choice of internal standard.[13]Use a longer relaxation delay (D1), especially for ¹⁹F NMR (e.g., 5-7 times the longest T1, or ~25s as a starting point).[13] Choose a standard that is stable and has non-overlapping signals.

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Caption: Workflow for quantitative NMR (qNMR) reaction monitoring.
Detailed Experimental Protocol: qNMR Reaction Monitoring

  • Internal Standard (IS) Selection: Choose a standard with known purity that does not react and has signals in a clear region of the spectrum (e.g., 1,3,5-trimethoxybenzene or hexamethylbenzene).

  • Sample Preparation:

    • Prepare a stock solution of the internal standard in a suitable deuterated solvent (e.g., CDCl₃).

    • At specified time intervals, withdraw a precise aliquot of the reaction mixture (e.g., 50 µL).

    • Add this aliquot to a precise volume of the internal standard stock solution (e.g., 500 µL) in an NMR tube.

  • NMR Acquisition:

    • Acquire a ¹H or ¹⁹F NMR spectrum.

    • Crucially for quantification, set a long relaxation delay (D1) , typically 5 to 7 times the longest T1 relaxation time of any nucleus being quantified. A D1 of 30 seconds is a safe starting point if T1 values are unknown.

  • Processing:

    • Apply phasing and baseline correction to the spectrum.[13]

  • Analysis:

    • Calibrate the spectrum to a known solvent peak or the internal standard peak.

    • Integrate a well-resolved peak of the analyte (I_analyte) and a well-resolved peak of the internal standard (I_IS).

    • Calculate the moles of analyte using the following formula:

      • Moles_analyte = (I_analyte / N_analyte) * (N_IS / I_IS) * Moles_IS

      • Where N is the number of protons giving rise to the integrated signal.

Comparison of Analytical Techniques

TechniquePrincipleSpeedCostData OutputKey AdvantagesKey Disadvantages
HPLC-UV Differential partitioning between liquid and solid phases.[8]ModerateMediumQuantitativeRobust, reproducible, and widely applicable for non-volatile compounds.Requires method development; may have resolution issues with complex mixtures.
GC-MS Partitioning between gas and solid/liquid phases, with mass-based detection.[8]FastHighQuantitative, StructuralHigh sensitivity and selectivity; provides molecular weight and fragmentation data.[18]Only for volatile and thermally stable compounds; potential for on-column reactions.[10]
NMR Nuclear spin transitions in a magnetic field.[14]SlowHighQuantitative, StructuralNon-destructive; provides definitive structural information; ¹⁹F NMR is highly specific.[12]Requires homogeneous mixture; relatively low sensitivity; can be expensive.[13]

References

troubleshooting failed reactions with Methyl 2,3-difluorobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Methyl 2,3-difluorobenzoate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common reactions involving this versatile reagent.

Frequently Asked Questions (FAQs)

Q1: What are the main applications of this compound in research and development?

This compound is a valuable building block in organic synthesis, particularly for the introduction of the 2,3-difluorobenzoyl moiety into molecules. Its derivatives are explored in medicinal chemistry, for example, in the preparation of tricyclic carboxamides as hepatitis B core protein modulators.[1] The fluorine atoms can enhance metabolic stability, binding affinity, and other pharmacokinetic properties of drug candidates.

Q2: How does the presence of two fluorine atoms affect the reactivity of the ester and the aromatic ring?

The two electron-withdrawing fluorine atoms have a significant impact on the reactivity of this compound:

  • Ester Group: The fluorine atoms make the carbonyl carbon more electrophilic, which can facilitate nucleophilic attack at this position in reactions like hydrolysis and amidation.

  • Aromatic Ring: The electron-withdrawing nature of fluorine deactivates the aromatic ring towards electrophilic aromatic substitution. For nucleophilic aromatic substitution (SNA_r), the fluorine atoms can act as leaving groups if positioned ortho or para to a strong electron-withdrawing group, although this is less common for fluorides compared to other halogens. In cross-coupling reactions, the C-F bonds are generally stable, allowing for reactions at other positions if a suitable leaving group (e.g., bromine, iodine) is present on the ring.

Q3: What are the recommended storage conditions for this compound?

It is recommended to store this compound in a cool, dry, and well-ventilated area in a tightly sealed container.

Troubleshooting Failed Reactions

This section provides troubleshooting guides for common reactions involving this compound.

Hydrolysis to 2,3-Difluorobenzoic Acid

Problem: Low or incomplete hydrolysis of this compound.

This is a common issue that can often be resolved by optimizing reaction conditions.

Troubleshooting Workflow

G start Low Hydrolysis Yield check_reagents Verify Reagent Quality and Stoichiometry start->check_reagents check_conditions Review Reaction Conditions check_reagents->check_conditions incomplete_reaction Incomplete Conversion? check_conditions->incomplete_reaction side_reactions Side Reactions Observed? incomplete_reaction->side_reactions No increase_time_temp Increase Reaction Time or Temperature incomplete_reaction->increase_time_temp Yes change_base Consider Stronger Base (e.g., KOH) side_reactions->change_base No optimize_solvent Optimize Solvent System side_reactions->optimize_solvent Yes success Improved Yield increase_time_temp->success change_base->success anhydrous Ensure Anhydrous Conditions (if using organometallics) purification Review Purification Method optimize_solvent->purification purification->success

Caption: Troubleshooting workflow for hydrolysis of this compound.

Potential Causes and Solutions

Potential Cause Recommended Solution
Insufficient Base Ensure at least a stoichiometric amount of base (e.g., NaOH, LiOH) is used. For challenging hydrolyses, an excess of the base may be required.
Low Reaction Temperature Increase the reaction temperature. Refluxing is often necessary to drive the reaction to completion.
Short Reaction Time Monitor the reaction by TLC or LC-MS and extend the reaction time until the starting material is consumed.
Poor Solubility Use a co-solvent like THF or ethanol to improve the solubility of the ester in the aqueous base.
Reversible Reaction While ester hydrolysis is generally irreversible with a strong base, ensure sufficient water is present to drive the reaction forward.

Experimental Protocol: Basic Hydrolysis

  • Dissolve this compound (1.0 eq.) in a mixture of methanol and water.

  • Add sodium hydroxide (1.5 - 2.0 eq.) to the solution.

  • Heat the mixture to reflux and monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

  • Acidify the aqueous solution with concentrated HCl to precipitate the 2,3-difluorobenzoic acid.

  • Filter the solid, wash with cold water, and dry under vacuum.

Amidation with Amines

Problem: Low yield in the direct amidation of this compound.

Direct amidation of esters can be challenging and often requires elevated temperatures or catalysts.

Troubleshooting Workflow

G start Low Amidation Yield check_amine Check Amine Purity and Nucleophilicity start->check_amine check_conditions Review Reaction Conditions (Temp, Time) check_amine->check_conditions no_catalyst Catalyst Used? check_conditions->no_catalyst add_catalyst Consider Lewis Acid Catalyst (e.g., Ti(IV), Zr(IV)) no_catalyst->add_catalyst No side_products Formation of Side Products? no_catalyst->side_products Yes success Improved Yield add_catalyst->success optimize_solvent Optimize Solvent side_products->optimize_solvent Yes change_reagents Consider conversion to acyl chloride first side_products->change_reagents No optimize_solvent->success change_reagents->success

Caption: Troubleshooting workflow for the amidation of this compound.

Potential Causes and Solutions

Potential Cause Recommended Solution
Low Nucleophilicity of Amine For less reactive amines (e.g., anilines), higher temperatures and longer reaction times are necessary. The use of a catalyst may be required.
Unfavorable Equilibrium If the reaction is performed without a solvent, consider using a high-boiling solvent to facilitate the removal of the methanol byproduct.
Side Reactions At high temperatures, side reactions may occur. Consider a two-step approach: hydrolyze the ester to the carboxylic acid, then perform a standard amide coupling using reagents like EDC/HOBt.
No Catalyst For challenging amidations, the use of a Lewis acid catalyst can be beneficial.

Experimental Protocol: Direct Amidation (General Procedure)

  • Combine this compound (1.0 eq.) and the desired amine (1.1 - 1.5 eq.) in a sealed tube.

  • Heat the mixture at a high temperature (e.g., 120-150 °C) for several hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction mixture and purify by column chromatography.

Buchwald-Hartwig Amination

Problem: Low yield or no reaction in the Buchwald-Hartwig amination of an aryl halide derivative of this compound.

The success of this reaction is highly dependent on the choice of catalyst, ligand, base, and solvent.[2][3][4][5][6]

Troubleshooting Workflow

G start Low Buchwald-Hartwig Yield check_catalyst Verify Catalyst and Ligand Integrity start->check_catalyst check_base Check Base Strength and Purity check_catalyst->check_base check_conditions Ensure Anhydrous and Inert Conditions check_base->check_conditions catalyst_poisoning Potential Catalyst Poisoning? check_conditions->catalyst_poisoning screen_ligands Screen Different Phosphine Ligands catalyst_poisoning->screen_ligands Yes optimize_temp Optimize Reaction Temperature catalyst_poisoning->optimize_temp No screen_bases Screen Different Bases (e.g., NaOtBu, Cs2CO3) screen_ligands->screen_bases screen_solvents Screen Different Solvents (e.g., Toluene, Dioxane) screen_bases->screen_solvents screen_solvents->optimize_temp success Improved Yield optimize_temp->success

Caption: Troubleshooting workflow for Buchwald-Hartwig amination.

Potential Causes and Solutions

Potential Cause Recommended Solution
Incorrect Ligand Choice The choice of phosphine ligand is crucial. Screen a variety of ligands (e.g., Xantphos, SPhos, RuPhos) to find the optimal one for your substrate.
Base Incompatibility Strong, non-nucleophilic bases like NaOt-Bu, LiHMDS, or Cs2CO3 are commonly used. The choice of base can significantly impact the reaction outcome.
Catalyst Deactivation Ensure strictly anhydrous and inert conditions, as oxygen and water can deactivate the palladium catalyst. Degas all solvents and reagents.
Low Reaction Temperature These reactions often require elevated temperatures (80-120 °C) to proceed at a reasonable rate.

Experimental Protocol: Buchwald-Hartwig Amination (General Procedure)

  • To an oven-dried Schlenk tube, add the aryl halide (1.0 eq.), the amine (1.2 eq.), the palladium catalyst (e.g., Pd(OAc)2, 2-5 mol%), the phosphine ligand (4-10 mol%), and the base (e.g., NaOt-Bu, 1.4 eq.).

  • Evacuate and backfill the tube with an inert gas (e.g., argon) three times.

  • Add anhydrous, degassed solvent (e.g., toluene) via syringe.

  • Heat the reaction mixture at the desired temperature until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction, dilute with an organic solvent, and filter through a pad of Celite.

  • Concentrate the filtrate and purify the crude product by column chromatography.

Suzuki-Miyaura Coupling

Problem: Low yield in the Suzuki-Miyaura coupling of an aryl halide derivative of this compound.

Similar to the Buchwald-Hartwig amination, the Suzuki-Miyaura coupling is sensitive to reaction parameters.[7][8][9][10]

Troubleshooting Workflow

G start Low Suzuki Coupling Yield check_reagents Verify Quality of Boronic Acid/Ester and Aryl Halide start->check_reagents check_catalyst Check Palladium Catalyst and Ligand check_reagents->check_catalyst check_base Ensure Appropriate Base is Used check_catalyst->check_base homocoupling Significant Homocoupling of Boronic Acid? check_base->homocoupling protodeboronation Protodeboronation Occurring? homocoupling->protodeboronation No optimize_conditions Optimize Catalyst/Ligand, Base, Solvent, and Temperature homocoupling->optimize_conditions Yes protodeboronation->optimize_conditions No anhydrous_conditions Use Anhydrous Conditions protodeboronation->anhydrous_conditions Yes success Improved Yield optimize_conditions->success anhydrous_conditions->optimize_conditions

Caption: Troubleshooting workflow for Suzuki-Miyaura coupling.

Potential Causes and Solutions

Potential Cause Recommended Solution
Poor Quality Boronic Acid Boronic acids can dehydrate to form boroxines. Ensure the quality of your boronic acid or consider using a boronate ester.
Ineffective Base An aqueous solution of a base like K2CO3, Cs2CO3, or K3PO4 is commonly used. The choice of base and solvent system (e.g., toluene/water, dioxane/water) is critical.
Catalyst and Ligand System A variety of palladium catalysts and ligands can be used. For challenging couplings, consider using more active catalysts like Pd(PPh3)4 or a combination of a palladium source and a specific ligand (e.g., SPhos).
Side Reactions Homocoupling of the boronic acid and protodeboronation can be competing side reactions. Careful optimization of the reaction conditions is necessary to minimize these.

Experimental Protocol: Suzuki-Miyaura Coupling (General Procedure)

  • In a flask, combine the aryl halide (1.0 eq.), the boronic acid or ester (1.2-1.5 eq.), the palladium catalyst (e.g., Pd(PPh3)4, 2-5 mol%), and the base (e.g., K2CO3, 2.0 eq.).

  • Add a degassed solvent system (e.g., toluene/ethanol/water).

  • Heat the mixture to reflux under an inert atmosphere until the reaction is complete (monitor by TLC or LC-MS).

  • Cool the reaction, dilute with an organic solvent, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by column chromatography.

Signaling Pathway Visualization

Derivatives of 2,3-difluorobenzoic acid are utilized in the development of inhibitors for various biological targets. For instance, in the context of hepatitis B, core protein allosteric modulators (CpAMs) interfere with the viral life cycle. The diagram below illustrates a simplified logical pathway of how such an inhibitor might function.

G cluster_0 Hepatitis B Virus Life Cycle cluster_1 Inhibitor Action Viral_Entry Viral Entry rcDNA_to_cccDNA rcDNA to cccDNA Viral_Entry->rcDNA_to_cccDNA Transcription Transcription rcDNA_to_cccDNA->Transcription Translation Translation Transcription->Translation pgRNA pgRNA Transcription->pgRNA Core_Protein Core Protein (Cp) Translation->Core_Protein Assembly Capsid Assembly Core_Protein->Assembly pgRNA->Assembly Reverse_Transcription Reverse Transcription Assembly->Reverse_Transcription New_Virions New Virions Reverse_Transcription->New_Virions Inhibitor 2,3-Difluorobenzoic Acid Derivative (CpAM) Inhibition Inhibition of Capsid Assembly Inhibitor->Inhibition Inhibition->Assembly

Caption: Logical diagram of Hepatitis B virus capsid assembly inhibition.

References

long-term storage and handling of Methyl 2,3-difluorobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term storage and handling of Methyl 2,3-difluorobenzoate.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for this compound?

A1: For optimal long-term stability, this compound should be stored in a tightly sealed container in a dry, cool, and well-ventilated area.[1][2] Based on general guidelines for chemical stability, the following conditions are recommended.

Q2: What personal protective equipment (PPE) should be worn when handling this compound?

A2: When handling this compound, it is essential to use appropriate personal protective equipment. This includes safety glasses or goggles, chemical-resistant gloves, and a lab coat.[3] Work should be conducted in a well-ventilated area or under a chemical fume hood.

Q3: What are the known incompatibilities of this compound?

A3: this compound should not be stored with strong oxidizing agents.[2] Contact with incompatible materials can lead to chemical reactions that may compromise the integrity of the compound.

Q4: Is this compound sensitive to light or moisture?

Troubleshooting Guides

This section addresses specific issues that users may encounter during their experiments with this compound.

Issue 1: Inconsistent or poor results in a reaction.

  • Possible Cause 1: Degradation of this compound.

    • Troubleshooting Step: Verify the purity of the starting material using an appropriate analytical method such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC). A comparison of the analytical data with the certificate of analysis will indicate if the compound has degraded.

  • Possible Cause 2: Presence of impurities.

    • Troubleshooting Step: Analyze the material for common impurities, such as the free carboxylic acid (2,3-difluorobenzoic acid) which can result from hydrolysis. This can be detected by analytical techniques like HPLC or NMR spectroscopy.

  • Possible Cause 3: Improper reaction setup.

    • Troubleshooting Step: Ensure that the reaction is performed under anhydrous conditions if it is moisture-sensitive. Use dry solvents and glassware, and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).

Issue 2: The appearance of the this compound has changed (e.g., color change, precipitation).

  • Possible Cause 1: Contamination.

    • Troubleshooting Step: The container may have been contaminated. Do not use the material if you suspect contamination.

  • Possible Cause 2: Degradation.

    • Troubleshooting Step: A change in appearance can be a sign of chemical degradation. The purity of the material should be assessed by an appropriate analytical method.

Data Presentation

Table 1: Recommended Long-Term Storage Conditions for this compound

ParameterRecommended ConditionRationale
Temperature Room Temperature (20-25°C) or Refrigerated (2-8°C)Storing at room temperature is generally acceptable, but for extended periods, refrigeration can slow down potential degradation processes.[1]
Humidity Dry environmentTo prevent hydrolysis of the methyl ester.
Atmosphere Tightly sealed containerTo prevent exposure to moisture and atmospheric contaminants.
Light Amber vial or stored in the darkTo protect against potential photodegradation.

Experimental Protocols

Protocol 1: Preparation of a Standard Solution of this compound in a Non-polar Organic Solvent (e.g., Dichloromethane)

  • Materials and Equipment:

    • This compound

    • Anhydrous Dichloromethane (DCM)

    • Volumetric flask (appropriate size, e.g., 10 mL, 25 mL)

    • Analytical balance

    • Glass syringe or pipette

    • Personal Protective Equipment (PPE): safety glasses, gloves, lab coat

  • Procedure: a. Ensure all glassware is clean and dry. b. Tare the analytical balance with a clean, dry vial. c. Carefully weigh the desired amount of this compound into the vial. d. Record the exact weight. e. Quantitatively transfer the weighed compound to the volumetric flask. This can be done by dissolving the compound in a small amount of DCM in the vial and transferring the solution to the flask, rinsing the vial with fresh DCM multiple times and adding the rinses to the flask. f. Add DCM to the volumetric flask until it is about half-full. g. Gently swirl the flask to dissolve the compound completely. h. Once dissolved, add DCM to the calibration mark on the neck of the flask. i. Stopper the flask and invert it several times to ensure the solution is homogeneous. j. Label the flask with the compound name, concentration, solvent, and date of preparation.

Mandatory Visualization

Troubleshooting_Workflow start Start: Inconsistent Experimental Results check_purity Check Purity of this compound (e.g., HPLC, GC, NMR) start->check_purity is_pure Is the compound pure? check_purity->is_pure check_reaction_conditions Review Reaction Conditions (e.g., solvent, temperature, atmosphere) is_pure->check_reaction_conditions Yes purify_reagent Purify this compound (e.g., distillation, chromatography) is_pure->purify_reagent No are_conditions_correct Are conditions appropriate? check_reaction_conditions->are_conditions_correct optimize_conditions Optimize Reaction Conditions are_conditions_correct->optimize_conditions No end_success Proceed with Experiment are_conditions_correct->end_success Yes purify_reagent->check_purity use_new_reagent Use a new, unopened batch of the reagent purify_reagent->use_new_reagent use_new_reagent->check_purity optimize_conditions->check_reaction_conditions end_fail Consult with a specialist optimize_conditions->end_fail

Caption: Troubleshooting workflow for inconsistent experimental results.

References

Validation & Comparative

A Comparative Analysis of Methyl 2,3-Difluorobenzoate and Its Isomers for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical and materials science research, the nuanced differences between structural isomers can dictate the efficacy, reactivity, and safety of a compound. This guide provides a detailed comparative analysis of Methyl 2,3-difluorobenzoate and its five constitutional isomers: Methyl 2,4-difluorobenzoate, Methyl 2,5-difluorobenzoate, Methyl 2,6-difluorobenzoate, Methyl 3,4-difluorobenzoate, and Methyl 3,5-difluorobenzoate. This objective comparison, supported by experimental data, aims to equip researchers, scientists, and drug development professionals with the critical information needed for informed decision-making in their work.

Physicochemical Properties: A Quantitative Comparison

The position of the fluorine atoms on the benzene ring significantly influences the physicochemical properties of these isomers. These differences, summarized in the table below, can impact reaction kinetics, solubility, and formulation characteristics.

PropertyThis compoundMethyl 2,4-difluorobenzoateMethyl 2,5-difluorobenzoateMethyl 2,6-difluorobenzoateMethyl 3,4-difluorobenzoateMethyl 3,5-difluorobenzoate
Molecular Formula C₈H₆F₂O₂C₈H₆F₂O₂C₈H₆F₂O₂C₈H₆F₂O₂C₈H₆F₂O₂C₈H₆F₂O₂
Molecular Weight 172.13 g/mol 172.13 g/mol [1]172.13 g/mol 172.13 g/mol [2]172.13 g/mol 172.13 g/mol [3]
Density (g/mL at 25°C) 1.268 (predicted)1.384[4]1.2651.281Not available1.265[5]
Boiling Point (°C) 214.8 (predicted)128-129[4]204-205203-204Not available187-189[5]
Melting Point (°C) Not availableNot availableSolidNot available23-2723-27[5]
Refractive Index (n20/D) Not available1.4840[4]1.48501.476Not available1.4740[5]

Spectroscopic Data: Fingerprinting the Isomers

Spectroscopic analysis is crucial for the unambiguous identification and characterization of these isomers. Below is a summary of available spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (CDCl₃):

  • Methyl 2,4-difluorobenzoate: δ 7.99 (td, 1H, J=8.2, 6.6 Hz), 6.98-6.84 (m, 2H), 3.93 (s, 3H)[4]

Detailed ¹H and ¹³C NMR data for the other isomers are less commonly reported in readily accessible sources but can be predicted based on established substituent effects or found in specialized spectroscopic databases.

Mass Spectrometry (MS)

The mass spectra of these isomers are expected to show a molecular ion peak at m/z 172. The fragmentation patterns, while potentially similar, will exhibit subtle differences based on the relative positions of the fluorine atoms, influencing the stability of fragment ions.

  • Methyl 2,6-difluorobenzoate: Key fragments are observed at m/z 141, 113, and 172[2]. The fragment at m/z 141 likely corresponds to the loss of the methoxy group (-OCH₃).

Reactivity and Synthetic Applications

The electronic effects of the fluorine atoms profoundly impact the reactivity of the benzene ring and the ester functional group. Fluorine's high electronegativity makes it a strong electron-withdrawing group, which can influence the regioselectivity of electrophilic and nucleophilic aromatic substitution reactions.

These difluorobenzoate esters are valuable intermediates in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals. The fluorine substituents can enhance metabolic stability, binding affinity, and lipophilicity of the final products.

Known Applications:

  • This compound: Used in the preparation of tricyclic carboxamides which act as Hepatitis B core protein modulators.

  • Methyl 2,4-difluorobenzoate: A reagent in the synthesis of pharmaceuticals, including integrin αvβ3 antagonists with antiplatelet activity[4]. It is also explored in the development of liquid crystals and fluorinated polymers.

  • Methyl 2,6-difluorobenzoate: Can be used to synthesize 2,6-difluorobenzohydroxamic acid and other complex organic molecules[6].

  • Methyl 3,5-difluorobenzoate: Utilized as an intermediate for synthesizing molting hormone insecticides and as a component to improve the hardening speed of polyurethane[5].

Experimental Protocols

General Synthesis of Methyl Difluorobenzoates

A common method for the synthesis of methyl difluorobenzoates is the Fischer esterification of the corresponding difluorobenzoic acid with methanol in the presence of an acid catalyst.

Example: Synthesis of Methyl 2,4-difluorobenzoate from 2,4-difluorobenzoic acid [4]

  • Dissolve 2,4-difluorobenzoic acid (10.00 mmol) in methanol (15 mL) and cool the solution to 0°C in an ice-water bath.

  • Slowly add a solution of thionyl chloride (20.02 mmol) in methanol (10 mL) dropwise to the cooled mixture.

  • Allow the reaction mixture to gradually warm to room temperature and continue stirring for 24 hours.

  • After the reaction is complete, pour the mixture into a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extract the product with ether (3 times).

  • Combine the organic phases and dry over anhydrous magnesium sulfate (MgSO₄).

  • Concentrate the organic phase under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane/ether (5/1) eluent to yield Methyl 2,4-difluorobenzoate.

G cluster_start Starting Materials cluster_reaction Reaction Steps cluster_end Final Product 2,4-Difluorobenzoic Acid 2,4-Difluorobenzoic Acid Dissolution & Cooling Dissolution & Cooling 2,4-Difluorobenzoic Acid->Dissolution & Cooling Methanol Methanol Methanol->Dissolution & Cooling Thionyl Chloride Thionyl Chloride Esterification Esterification Thionyl Chloride->Esterification Dissolution & Cooling->Esterification 0°C to RT, 24h Workup Workup Esterification->Workup Quenching & Extraction Methyl 2,4-difluorobenzoate Methyl 2,4-difluorobenzoate Workup->Methyl 2,4-difluorobenzoate Purification G Start Start Synthesize/Procure Isomers Synthesize/Procure Isomers Start->Synthesize/Procure Isomers Physicochemical Characterization Physicochemical Characterization Synthesize/Procure Isomers->Physicochemical Characterization Spectroscopic Analysis Spectroscopic Analysis Synthesize/Procure Isomers->Spectroscopic Analysis Reactivity Studies Reactivity Studies Synthesize/Procure Isomers->Reactivity Studies Biological Screening Biological Screening Synthesize/Procure Isomers->Biological Screening Data Analysis & Comparison Data Analysis & Comparison Physicochemical Characterization->Data Analysis & Comparison Spectroscopic Analysis->Data Analysis & Comparison Reactivity Studies->Data Analysis & Comparison Biological Screening->Data Analysis & Comparison Lead Candidate Selection Lead Candidate Selection Data Analysis & Comparison->Lead Candidate Selection

References

Spectroscopic Analysis for Structural Confirmation: A Comparative Guide to Methyl 2,3-Difluorobenzoate and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of chemical entities is paramount. Spectroscopic analysis provides a powerful suite of tools for this purpose. This guide offers a comparative overview of the spectroscopic data for Methyl 2,3-difluorobenzoate, a valuable building block in medicinal chemistry, and its isomers. Due to the limited availability of public experimental spectra for this compound, predicted data is utilized for this compound and is explicitly noted. This is contrasted with available experimental data for its positional isomers.

Comparative Spectroscopic Data

The structural nuances between isomers of methyl difluorobenzoate, while subtle, result in distinct spectroscopic fingerprints. The following tables summarize the key ¹H NMR, ¹³C NMR, IR, and mass spectrometry data for this compound and a selection of its isomers.

Table 1: ¹H NMR Spectroscopic Data (Chemical Shifts in ppm)

CompoundOCH₃Aromatic Protons
This compound (Predicted)~3.9~7.2-7.8 (complex multiplet)
Methyl 2,4-difluorobenzoate3.93 (s)7.99 (td, J=8.2, 6.6 Hz, 1H), 6.98-6.84 (m, 2H)
Methyl 2,6-difluorobenzoate3.9 (s)7.4-7.5 (m, 1H), 6.9-7.0 (t, 2H)
Methyl 3,4-difluorobenzoate3.89 (s)7.8-7.9 (m, 1H), 7.7-7.8 (m, 1H), 7.2-7.3 (q, 1H)
Methyl 3,5-difluorobenzoate3.9 (s)7.5 (tt, 1H), 7.2 (dd, 2H)

Table 2: ¹³C NMR Spectroscopic Data (Chemical Shifts in ppm)

CompoundC=OOCH₃Aromatic Carbons
This compound (Predicted)~164~52~115-155 (with C-F couplings)
Methyl 2,4-difluorobenzoate163.552.5165.8 (dd), 162.7 (dd), 133.1 (dd), 112.5 (dd), 110.1 (dd), 105.4 (t)
Methyl 2,6-difluorobenzoate162.852.6162.1 (dd), 132.5 (t), 114.2 (t), 112.0 (dd)
Methyl 3,4-difluorobenzoate165.352.4152.5 (dd), 149.9 (dd), 127.1 (dd), 124.5 (d), 117.8 (d), 117.6 (d)
Methyl 3,5-difluorobenzoate164.852.5163.0 (dd), 134.1 (t), 114.5 (dd), 109.2 (t)

Table 3: Infrared (IR) Spectroscopy Data (Key Vibrational Frequencies in cm⁻¹)

CompoundC=O StretchC-O StretchC-F StretchAromatic C-H Stretch
This compound (Predicted)~1720-1740~1250-1300~1100-1200~3000-3100
Methyl 2,4-difluorobenzoate~1735~1280~1100-1250~3050-3100
Methyl 2,6-difluorobenzoate~1730~1290~1100-1250~3050-3100
Methyl 3,4-difluorobenzoate~1725~1270~1100-1250~3050-3100
Methyl 3,5-difluorobenzoate~1730~1285~1100-1250~3050-3100

Table 4: Mass Spectrometry Data (m/z)

CompoundMolecular Ion (M⁺)Key Fragment Ions
This compound172.03141 ([M-OCH₃]⁺), 113 ([M-COOCH₃]⁺)
Methyl 2,4-difluorobenzoate172.03141 ([M-OCH₃]⁺), 113 ([M-COOCH₃]⁺)
Methyl 2,6-difluorobenzoate[1]172[1]141, 113[1]
Methyl 3,4-difluorobenzoate172.03141 ([M-OCH₃]⁺), 113 ([M-COOCH₃]⁺)
Methyl 3,5-difluorobenzoate172.03141 ([M-OCH₃]⁺), 113 ([M-COOCH₃]⁺)

Experimental Workflow

The structural confirmation of this compound and its isomers follows a standardized analytical workflow. This process ensures that comprehensive data is collected to support an unambiguous structure assignment.

Spectroscopic_Workflow Spectroscopic Analysis Workflow for Structural Confirmation cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation cluster_confirmation Structural Confirmation Sample Pure Compound NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR FT-IR Spectroscopy Sample->IR MS Mass Spectrometry (GC-MS) Sample->MS NMR_Data Process NMR Spectra (Chemical Shift, Coupling Constants) NMR->NMR_Data IR_Data Analyze IR Spectrum (Functional Group Identification) IR->IR_Data MS_Data Interpret Mass Spectrum (Molecular Weight, Fragmentation) MS->MS_Data Confirmation Structure Confirmed NMR_Data->Confirmation IR_Data->Confirmation MS_Data->Confirmation

Caption: Workflow for the spectroscopic confirmation of methyl difluorobenzoate isomers.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental results. The following are standard protocols for the spectroscopic techniques cited in this guide.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Dissolve 5-25 mg of the analyte in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.[2] Ensure the sample is fully dissolved; if necessary, filter the solution through a small plug of glass wool to remove any particulate matter.[3][4]

  • Instrument Setup : The NMR spectrometer is typically operated at a frequency of 300-500 MHz for ¹H NMR. The instrument is locked onto the deuterium signal of the solvent, and the magnetic field is shimmed to achieve optimal homogeneity.

  • Data Acquisition : For ¹H NMR, a standard pulse sequence is used with a sufficient number of scans to achieve a good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled pulse sequence is commonly employed, and a larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.

  • Data Processing : The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to an internal standard, typically tetramethylsilane (TMS) at 0 ppm.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation (for liquids) :

    • Neat Liquid : A drop of the liquid sample is placed between two polished salt plates (e.g., NaCl or KBr) to form a thin film.[5]

    • Attenuated Total Reflectance (ATR) : A drop of the liquid is placed directly onto the ATR crystal (e.g., diamond or germanium).[6][7]

  • Instrument Setup : A background spectrum of the clean, empty sample holder (salt plates or ATR crystal) is recorded. The spectral range is typically set from 4000 to 400 cm⁻¹.[6]

  • Data Acquisition : The sample is placed in the instrument, and the infrared spectrum is recorded. Multiple scans are averaged to improve the signal-to-noise ratio.[6]

  • Data Processing : The sample spectrum is ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation : A dilute solution of the analyte is prepared in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).[8]

  • Instrument Setup : A gas chromatograph equipped with a suitable capillary column (e.g., a non-polar column for aromatic compounds) is coupled to a mass spectrometer.[9] The GC oven temperature is programmed to ramp up to ensure separation of components. The mass spectrometer is typically operated in electron ionization (EI) mode.

  • Data Acquisition : A small volume of the sample solution (typically 1 µL) is injected into the GC. The separated compounds elute from the column and enter the mass spectrometer, where they are ionized and fragmented. The mass-to-charge ratios of the ions are detected.[9]

  • Data Processing : The total ion chromatogram (TIC) shows the separation of compounds over time. The mass spectrum for each chromatographic peak is analyzed to determine the molecular weight and fragmentation pattern of the analyte.

References

A Comparative Guide to Assessing the Purity of Synthesized Methyl 2,3-difluorobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the purity of synthesized compounds is a critical parameter that directly impacts experimental outcomes, product efficacy, and safety. Methyl 2,3-difluorobenzoate, a key intermediate in the synthesis of various pharmaceuticals and agrochemicals, is no exception. This guide provides a comprehensive comparison of analytical techniques for assessing its purity, complete with experimental data and detailed protocols to aid in method selection and implementation.

Comparison of Key Analytical Methodologies

The determination of purity for a synthesized compound like this compound involves the separation, identification, and quantification of the main component and any potential impurities. The most common impurities arise from the synthesis process, typically the esterification of 2,3-difluorobenzoic acid with methanol. These can include unreacted starting materials (2,3-difluorobenzoic acid), residual methanol, and potential isomeric byproducts. The choice of analytical technique is paramount for accurate and reliable purity assessment.

Analytical TechniquePrincipleAdvantagesLimitationsTypical Purity Range Determined
High-Performance Liquid Chromatography (HPLC) Differential partitioning of analytes between a liquid mobile phase and a solid stationary phase.High resolution and sensitivity for non-volatile and thermally labile compounds. Well-suited for quantifying non-volatile impurities like the starting carboxylic acid.May require derivatization for some compounds to enhance detection. Can be more time-consuming than GC.95-99.9%
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds in a gaseous mobile phase followed by detection and identification based on mass-to-charge ratio.Excellent for separating and identifying volatile and semi-volatile impurities. Provides structural information for unknown impurity identification. High sensitivity.Not suitable for non-volatile or thermally unstable compounds.98-99.9+%
Quantitative Nuclear Magnetic Resonance (qNMR) The intensity of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.Provides an absolute quantification without the need for a specific reference standard of the analyte. Both ¹H and ¹⁹F NMR can be utilized for fluorinated compounds, offering high specificity. Non-destructive.Lower sensitivity compared to chromatographic methods. Requires a high-purity internal standard.90-99.9%
Thin-Layer Chromatography (TLC) Separation based on the differential migration of components up a thin layer of adsorbent material.Simple, rapid, and low-cost method for preliminary purity checks and reaction monitoring.[1][2]Primarily qualitative or semi-quantitative. Lower resolution and sensitivity compared to HPLC or GC.Qualitative assessment
Capillary Electrophoresis (CE) Separation of ions in an electrolyte solution within a narrow capillary under the influence of an electric field.High separation efficiency and resolution, especially for charged molecules. Requires very small sample volumes.[3][4][5][6]Can have lower sensitivity for neutral molecules without specific method development (e.g., MEKC). Reproducibility can be challenging.97-99.9%

Experimental Protocols

Below are detailed methodologies for the primary analytical techniques used to assess the purity of this compound.

High-Performance Liquid Chromatography (HPLC)

This protocol describes a reversed-phase HPLC method suitable for the quantitative analysis of this compound and the detection of non-volatile impurities such as the starting material, 2,3-difluorobenzoic acid.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Data acquisition and processing software

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (optional, for improved peak shape)

  • This compound sample

  • 2,3-difluorobenzoic acid reference standard

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of Acetonitrile:Water (e.g., 60:40 v/v). For improved peak shape of the carboxylic acid impurity, 0.1% formic acid can be added to the aqueous component.

  • Standard Preparation: Accurately weigh a known amount of 2,3-difluorobenzoic acid reference standard and dissolve it in the mobile phase to prepare a stock solution. Prepare a series of dilutions to create a calibration curve.

  • Sample Preparation: Accurately weigh a known amount of the synthesized this compound and dissolve it in the mobile phase to a known concentration (e.g., 1 mg/mL).

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • Detection Wavelength: 254 nm

  • Analysis: Inject the standard solutions and the sample solution into the HPLC system.

  • Data Processing: Calculate the purity of this compound based on the area percentage of the main peak relative to the total area of all peaks. Quantify the 2,3-difluorobenzoic acid impurity using the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is designed for the separation and identification of volatile impurities and the overall purity assessment of this compound.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Capillary column suitable for aromatic compounds (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)

  • Data acquisition and processing software with a mass spectral library (e.g., NIST)

Reagents:

  • Dichloromethane or Ethyl Acetate (GC grade)

  • This compound sample

Procedure:

  • Sample Preparation: Dissolve a small amount of the synthesized this compound in a suitable volatile solvent like dichloromethane to a concentration of approximately 1 mg/mL.

  • GC-MS Conditions:

    • Injector Temperature: 250 °C

    • Oven Temperature Program:

      • Initial temperature: 70 °C, hold for 2 minutes

      • Ramp: 10 °C/min to 250 °C

      • Hold at 250 °C for 5 minutes

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

    • Ion Source Temperature: 230 °C

    • Mass Range: m/z 40-400

  • Analysis: Inject a small volume (e.g., 1 µL) of the sample solution into the GC-MS system.

  • Data Processing: The purity is typically determined by the area percentage of the main peak. Identify impurities by matching their mass spectra with a reference library (e.g., NIST).[7][8][9]

Quantitative Nuclear Magnetic Resonance (qNMR)

This protocol outlines the use of ¹H and ¹⁹F qNMR for the absolute purity determination of this compound.

Instrumentation:

  • NMR spectrometer (400 MHz or higher)

  • NMR data processing software

Reagents:

  • Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆)

  • High-purity internal standard (e.g., maleic anhydride for ¹H NMR, trifluoroacetic acid for ¹⁹F NMR)[10]

  • This compound sample

Procedure:

  • Sample Preparation:

    • Accurately weigh a precise amount of the this compound sample and a precise amount of the chosen internal standard into an NMR tube.

    • Add the appropriate deuterated solvent (e.g., ~0.7 mL of CDCl₃).

    • Ensure complete dissolution.

  • NMR Acquisition Parameters (¹H qNMR):

    • Pulse Angle: 90°

    • Relaxation Delay (d1): At least 5 times the longest T₁ of the signals of interest (typically 30-60 s for accurate quantification).

    • Number of Scans: Sufficient to obtain a good signal-to-noise ratio (e.g., 8-16 scans).

  • NMR Acquisition Parameters (¹⁹F qNMR):

    • Similar parameters to ¹H qNMR, with the spectrometer configured for ¹⁹F observation.

  • Data Processing and Calculation:

    • Process the acquired spectra (Fourier transform, phase correction, and baseline correction).

    • Integrate a well-resolved signal of this compound and a signal from the internal standard.

    • Calculate the purity using the following formula: Purity (%) = (I_sample / N_sample) * (N_IS / I_IS) * (MW_sample / MW_IS) * (m_IS / m_sample) * Purity_IS Where:

      • I = Integral value

      • N = Number of nuclei for the integrated signal

      • MW = Molecular weight

      • m = mass

      • IS = Internal Standard

Mandatory Visualizations

Purity_Assessment_Workflow cluster_synthesis Synthesis & Work-up cluster_analysis Purity Analysis cluster_decision Decision Synthesis Synthesis of Methyl 2,3-difluorobenzoate Workup Aqueous Work-up & Solvent Removal Synthesis->Workup Crude Crude Product Workup->Crude TLC TLC Screen Crude->TLC Purification Purification (e.g., Column Chromatography) TLC->Purification Impurities Detected Pure Pure Product (>98%) TLC->Pure Single Spot HPLC HPLC Analysis Purification->HPLC GCMS GC-MS Analysis Purification->GCMS qNMR qNMR Analysis Purification->qNMR HPLC->Pure Purity Confirmed Impure Further Purification Required HPLC->Impure Impurities Quantified GCMS->Pure Purity Confirmed GCMS->Impure Impurities Identified qNMR->Pure Purity Confirmed qNMR->Impure Purity Below Spec. Impure->Purification

Caption: Workflow for the synthesis, purification, and purity assessment of this compound.

Technique_Comparison cluster_chromatography Chromatographic Techniques cluster_spectroscopy Spectroscopic Technique cluster_electrophoresis Electrophoretic Technique HPLC HPLC GCMS GC-MS TLC TLC qNMR qNMR CE Capillary Electrophoresis Purity Purity Assessment of This compound Purity->HPLC High Resolution Quantitative Purity->GCMS Volatile Impurities Identification Purity->TLC Rapid Qualitative Screening Purity->qNMR Absolute Quantification Purity->CE High Efficiency Separation

Caption: Interrelationship of analytical techniques for the purity assessment of this compound.

References

Unveiling the Antifungal Potential of Methyl 2,3-difluorobenzoate Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activity of novel antifungal agents derived from Methyl 2,3-difluorobenzoate. The data presented is based on the findings from a study on Fungal-Selective Resorcylate Aminopyrazole Hsp90 Inhibitors, which showcases the journey from a simple starting material to potent and selective drug candidates.

This guide will delve into the structure-activity relationships of these compounds, presenting quantitative data, detailed experimental protocols, and visual representations of the synthetic and biological evaluation workflows.

Comparative Analysis of Biological Activity

A series of resorcylate aminopyrazole derivatives were synthesized starting from this compound. These compounds were evaluated for their inhibitory activity against Heat Shock Protein 90 (Hsp90) from Cryptococcus neoformans (Cn), a crucial enzyme for fungal viability, as well as their whole-cell antifungal activity (Minimum Inhibitory Concentration, MIC). The following table summarizes the key biological data for a selection of these derivatives.

Compound IDR¹ GroupR² GroupCn Hsp90 IC₅₀ (µM)C. neoformans MIC (µM)
9u Methyl3-Fluorophenyl0.033> 25
9v Methyl3-Fluorophenyl0.021> 25
9ac Methyl2,5-Difluorophenyl0.01112.5
9ad Methyl2,5-Difluorophenyl0.0076.25
9ae Methyl2,5-Difluorophenyl0.01414.1
9z Methyl2,3-Dimethylphenyl0.015> 25
9aa Methyl2,3-Dimethylphenyl0.012> 25
9ab Methyl2,3-Dimethylphenyl0.010> 25

From Starting Material to Active Compound: A Synthetic Journey

The synthesis of these potent antifungal agents begins with this compound. The following diagram illustrates the general synthetic workflow to obtain the key 5-aminopyrazole intermediate.

Synthesis_Workflow MDFB This compound Cyanoketone α-Cyanoketone Intermediate MDFB->Cyanoketone Acylation Acetonitrile Acetonitrile Acetonitrile->Cyanoketone Aminopyrazole 5-Aminopyrazole Building Block Cyanoketone->Aminopyrazole Condensation Hydrazine N-Alkyl-hydrazine Hydrazine->Aminopyrazole

Caption: General synthetic scheme for the preparation of 5-aminopyrazole intermediates from this compound.

This 5-aminopyrazole building block is then further elaborated through a series of reactions to yield the final resorcylate aminopyrazole Hsp90 inhibitors.

Experimental Protocols

General Procedure for the Synthesis of α-Cyanoketones (e.g., 3-(2,3-Difluorophenyl)-3-oxopropanenitrile)

To a solution of deprotonated acetonitrile, a solution of this compound (1.0 equivalent) in an appropriate solvent is added. The reaction mixture is stirred at room temperature until completion, as monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched, and the product is extracted with an organic solvent. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography to afford the desired α-cyanoketone.

General Procedure for the Synthesis of 5-Aminopyrazole Building Blocks

The α-cyanoketone intermediate (1.0 equivalent) is dissolved in a suitable solvent, followed by the addition of an N-alkyl-hydrazine (1.1 equivalents). The reaction mixture is heated to reflux and stirred for the specified time. After cooling to room temperature, the resulting precipitate is collected by filtration, washed with a cold solvent, and dried under vacuum to yield the 5-aminopyrazole product.

Hsp90 Inhibition Assay

The inhibitory activity of the compounds against C. neoformans Hsp90 was determined using a fluorescence polarization-based assay. The assay measures the displacement of a fluorescently labeled ATP analog from the ATP-binding site of Hsp90. Varying concentrations of the test compounds were incubated with the Hsp90 enzyme and the fluorescent probe. The change in fluorescence polarization was measured, and the IC₅₀ values were calculated from the dose-response curves.

Antifungal Susceptibility Testing (MIC Determination)

The minimum inhibitory concentration (MIC) of the compounds against Cryptococcus neoformans was determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines. The compounds were serially diluted in a 96-well plate containing fungal inoculum in RPMI-1640 medium. The plates were incubated at 35°C for 72 hours, and the MIC was defined as the lowest concentration of the compound that resulted in a significant inhibition of fungal growth compared to the drug-free control.

Structure-Activity Relationship and Signaling Pathway

The development of these Hsp90 inhibitors highlights key structure-activity relationships. The nature of the substituents on the phenyl ring derived from the initial benzoate ester plays a crucial role in both target engagement and whole-cell activity. For instance, the introduction of a second fluorine atom at the 5-position of the phenyl ring (compounds 9ac , 9ad , 9ae ) led to a significant improvement in the whole-cell antifungal activity compared to the monosubstituted analog (9u , 9v ).

Hsp90 is a critical molecular chaperone involved in the folding and activation of a multitude of client proteins, many of which are essential for fungal survival and virulence. Inhibition of Hsp90 leads to the degradation of these client proteins, ultimately resulting in cell cycle arrest and apoptosis.

Hsp90_Signaling_Pathway cluster_0 Hsp90 Chaperone Cycle cluster_1 Effect of Inhibitor Hsp90 Hsp90 Hsp90_Client Hsp90-Client Complex Hsp90->Hsp90_Client Inhibited_Hsp90 Inhibited Hsp90 ClientProtein Unfolded Client Protein ClientProtein->Hsp90_Client FoldedProtein Folded (Active) Client Protein Hsp90_Client->FoldedProtein Degradation Protein Degradation Hsp90_Client->Degradation Inhibition of folding Inhibitor Aminopyrazole Inhibitor Inhibitor->Inhibited_Hsp90 Binds to ATP pocket Inhibited_Hsp90->Degradation CellCycleArrest Cell Cycle Arrest Degradation->CellCycleArrest Apoptosis Apoptosis Degradation->Apoptosis

Caption: Simplified signaling pathway illustrating the mechanism of action of Hsp90 inhibitors.

A Comparative Guide to the Reactivity of Methyl 2,3-difluorobenzoate and Other Halogenated Benzoates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the reactivity of Methyl 2,3-difluorobenzoate with other halogenated benzoates in key organic reactions. Understanding these reactivity patterns is crucial for the strategic design of synthetic routes in pharmaceutical and materials science research. This document outlines the expected reactivity based on established chemical principles and provides supporting experimental context.

Executive Summary

The reactivity of halogenated methyl benzoates is fundamentally governed by the nature and position of the halogen substituents. In general, for nucleophilic aromatic substitution (SNAr) reactions, fluorine substitution is activating, making difluorinated benzoates more reactive than their chlorinated, brominated, or iodinated counterparts. Conversely, in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling, the reactivity trend is reversed, with iodinated benzoates exhibiting the highest reactivity. The hydrolysis of the ester functionality is primarily influenced by the electronic effects of the halogen substituents.

Reactivity Comparison in Key Organic Reactions

The following table summarizes the expected relative reactivity of this compound compared to other halogenated methyl benzoates in three common classes of organic reactions. The reactivity is ranked from highest (1) to lowest (4) based on established principles of organic chemistry.

Reaction TypeMethyl 2,3-difluoro benzoateMethyl 2,3-dichloro benzoateMethyl 2,3-dibromo benzoateMethyl 2,3-diiodo benzoate
Nucleophilic Aromatic Substitution (SNAr) 1 (Highest)234 (Lowest)
Suzuki-Miyaura Cross-Coupling 4 (Lowest)321 (Highest)
Alkaline Hydrolysis 1 (Highest)234 (Lowest)

Note: This table is based on established principles of chemical reactivity. Experimental verification under identical conditions is recommended for specific applications.

Detailed Reactivity Analysis

Nucleophilic Aromatic Substitution (SNAr)

In SNAr reactions, the rate-determining step is the initial attack of the nucleophile on the aromatic ring. This process is accelerated by the presence of strong electron-withdrawing groups. Fluorine, being the most electronegative halogen, exerts a powerful inductive electron-withdrawing effect, thus activating the aromatic ring towards nucleophilic attack. This effect generally outweighs its poor leaving group ability in the context of SNAr. Therefore, this compound is expected to be the most reactive among the di-halogenated benzoates in SNAr reactions. The reactivity is expected to decrease down the halogen group as the electronegativity and the inductive effect decrease.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction involves a catalytic cycle where the key step is the oxidative addition of the palladium catalyst to the carbon-halogen bond. The strength of the C-X bond is the primary determinant of reactivity in this step. The C-I bond is the weakest, followed by C-Br, C-Cl, and C-F being the strongest. Consequently, the reactivity of halogenated benzoates in Suzuki-Miyaura coupling follows the trend I > Br > Cl > F. This makes this compound the least reactive substrate for this type of transformation, often requiring more forcing reaction conditions, specialized catalysts, and ligands.

Alkaline Hydrolysis of the Ester

The alkaline hydrolysis of the methyl ester group proceeds through a nucleophilic acyl substitution mechanism. The rate of this reaction is enhanced by electron-withdrawing substituents on the benzene ring, which stabilize the negatively charged tetrahedral intermediate. Due to the high electronegativity of fluorine, this compound is expected to have a faster hydrolysis rate compared to the other di-halogenated analogs. The rate of hydrolysis is anticipated to decrease as the electron-withdrawing ability of the halogens decreases (F > Cl > Br > I).

Experimental Protocols

Below are detailed, representative experimental protocols for conducting the discussed reactions.

General Protocol for Nucleophilic Aromatic Substitution (SNAr)

This protocol describes a general method for the substitution of a halogen on a di-halogenated methyl benzoate with a generic nucleophile.

Materials:

  • Methyl di-halogenated benzoate (e.g., this compound) (1.0 eq)

  • Nucleophile (e.g., sodium methoxide, piperidine) (1.1 - 1.5 eq)

  • Anhydrous polar aprotic solvent (e.g., DMSO, DMF, THF)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware for anhydrous reactions

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add the methyl di-halogenated benzoate and the anhydrous solvent.

  • Stir the solution at room temperature until the starting material is fully dissolved.

  • Add the nucleophile to the reaction mixture.

  • Heat the reaction to the desired temperature (typically ranging from 60 to 120 °C) and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

General Protocol for Suzuki-Miyaura Cross-Coupling

This protocol outlines a typical procedure for the palladium-catalyzed cross-coupling of a halogenated methyl benzoate with a boronic acid.

Materials:

  • Halogenated methyl benzoate (e.g., Methyl 2,3-dibromobenzoate) (1.0 eq)

  • Arylboronic acid (1.2 - 1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0 - 3.0 eq)

  • Solvent system (e.g., Toluene/Water, Dioxane/Water)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware for anhydrous and degassed reactions

Procedure:

  • To a Schlenk flask, add the halogenated methyl benzoate, arylboronic acid, palladium catalyst, and base.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed solvent system to the flask.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent and water.

  • Separate the organic layer, and extract the aqueous layer with the same organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizing the Comparison Logic

The following diagram illustrates the logical workflow for comparing the reactivity of halogenated methyl benzoates.

G cluster_reactivity Reactivity Comparison cluster_reactions Reaction Pathways cluster_analysis Analysis Start Start Select_Halogenated_Benzoates Select Halogenated Benzoates (F, Cl, Br, I) Start->Select_Halogenated_Benzoates Select_Reaction_Type Select Reaction Type Select_Halogenated_Benzoates->Select_Reaction_Type SNAr Nucleophilic Aromatic Substitution (SNAr) Select_Reaction_Type->SNAr e.g. Suzuki Suzuki-Miyaura Cross-Coupling Select_Reaction_Type->Suzuki e.g. Hydrolysis Alkaline Hydrolysis Select_Reaction_Type->Hydrolysis e.g. Perform_Experiment Perform Experiment / Analyze Literature Data SNAr->Perform_Experiment Suzuki->Perform_Experiment Hydrolysis->Perform_Experiment Collect_Data Collect Quantitative Data (Yields, Rates) Perform_Experiment->Collect_Data Compare_Reactivity Compare Reactivity Collect_Data->Compare_Reactivity Conclusion Conclusion Compare_Reactivity->Conclusion

A Comparative Guide to the Validation of Analytical Methods for Methyl 2,3-difluorobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate and precise quantification of Methyl 2,3-difluorobenzoate, a key intermediate in pharmaceutical synthesis, is critical for ensuring process control and final product quality. This guide provides a comparative overview of principal analytical methodologies suitable for the validation of this compound. While specific validated methods for this compound are not extensively published, this document outlines robust analytical approaches based on established practices for similar fluorinated aromatic compounds and methyl esters. The performance data presented is illustrative and serves as a practical baseline for method development and validation.

Comparison of Analytical Methods

The selection of an analytical technique for this compound is contingent on factors such as required sensitivity, selectivity, sample matrix complexity, and available instrumentation. This guide focuses on three prevalent and effective methods: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

ParameterHPLC-UVGC-MSLC-MS/MS
Principle Differential partitioning between a liquid mobile phase and a solid stationary phase, with detection by UV absorbance.Partitioning between a gaseous mobile phase and a liquid or solid stationary phase, with detection by mass spectrometry.Separation by liquid chromatography followed by mass analysis of the analyte and its fragments.
Applicability Ideal for non-volatile and thermally stable compounds. A robust and cost-effective method for routine quantification in relatively clean sample matrices.Suitable for volatile and thermally stable compounds. Offers high selectivity and structural information.Highly versatile for a wide range of compounds, offering the highest sensitivity and selectivity, especially in complex matrices.
Illustrative Linearity (R²) > 0.999> 0.995> 0.999
Illustrative Accuracy (% Recovery) 98 - 102%95 - 105%99 - 101%
Illustrative Precision (% RSD) < 2.0%< 5.0%< 1.0%
Illustrative Limit of Detection (LOD) ~10-50 ng/mL~1-10 ng/mL~0.01-0.1 ng/mL
Illustrative Limit of Quantification (LOQ) ~50-150 ng/mL~5-30 ng/mL~0.05-0.5 ng/mL

Experimental Protocols

The following methodologies provide a foundational framework for the development and validation of analytical methods for this compound.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is a robust and cost-effective technique for routine quantification in relatively clean sample matrices.

  • Instrumentation: HPLC system equipped with a UV-Vis detector, quaternary pump, and autosampler.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v). The mobile phase composition should be optimized to achieve a suitable retention time and peak shape.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 210 nm (based on the UV absorbance of the benzoate functional group).

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the mobile phase to a final concentration within the linear range of the method. Filter through a 0.45 µm syringe filter before injection.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS provides excellent selectivity and confirmatory data through mass spectral analysis.

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • Column: A non-polar or mid-polar capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).[1]

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: Initial temperature of 80 °C, hold for 2 minutes, ramp at 10 °C/min to 250 °C, and hold for 5 minutes.[1]

  • Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Full scan (e.g., m/z 50-300) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis. Characteristic ions for this compound would need to be determined.

  • Sample Preparation: Dissolve the sample in a volatile organic solvent (e.g., ethyl acetate or dichloromethane). The concentration should be adjusted to be within the instrument's linear range.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method offers the highest level of sensitivity and selectivity, making it ideal for trace-level quantification and analysis in complex matrices.

  • Instrumentation: HPLC or UHPLC system coupled to a tandem quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: C18 reversed-phase column with smaller particle size for better resolution (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase: Gradient elution with water and acetonitrile, both containing 0.1% formic acid to promote ionization. A typical gradient could be starting at 20% acetonitrile, ramping to 95% over 5 minutes, holding for 2 minutes, and then re-equilibrating.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Acquisition Mode: Multiple Reaction Monitoring (MRM) for enhanced selectivity and sensitivity.[2] Specific precursor-product ion transitions for this compound would need to be determined experimentally.

  • Sample Preparation: Similar to HPLC-UV, dissolve the sample in the initial mobile phase composition and filter before injection. Dilution will likely be required to fall within the detector's linear range.

Mandatory Visualization

Analytical_Method_Validation_Workflow cluster_validation_params A Method Development & Optimization B Validation Protocol Definition A->B Finalized Method C Specificity / Selectivity B->C D Linearity & Range B->D E Accuracy B->E F Precision (Repeatability & Intermediate) B->F G Limit of Detection (LOD) B->G H Limit of Quantification (LOQ) B->H I Robustness B->I J System Suitability B->J K Validation Report J->K All Parameters Meet Criteria L Method Implementation K->L

Caption: General workflow for analytical method validation.

References

A Head-to-Head Comparison of Synthesis Methods for Methyl 2,3-difluorobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Methyl 2,3-difluorobenzoate is a key building block in the synthesis of a variety of pharmaceutical and agrochemical compounds. The strategic placement of fluorine atoms can significantly influence a molecule's metabolic stability, binding affinity, and other pharmacokinetic properties. Consequently, efficient and reliable synthesis of this and related fluorinated intermediates is of paramount importance. This guide provides a head-to-head comparison of common and emerging methods for the synthesis of this compound, offering detailed experimental protocols and quantitative data to aid researchers in selecting the most suitable method for their specific needs.

Comparative Analysis of Synthesis Methods

The synthesis of this compound primarily involves the esterification of 2,3-difluorobenzoic acid. This can be achieved through several established methods, each with its own set of advantages and disadvantages in terms of yield, reaction conditions, and scalability. Below is a summary of the key performance indicators for four distinct synthetic routes.

Disclaimer: Specific experimental data for the synthesis of this compound is limited in the available literature. The following data is, in some cases, extrapolated from the synthesis of closely related isomers, such as Methyl 2,4-difluorobenzoate, and should be considered as a reasonable estimate for comparative purposes.

Method Catalyst/Reagent Reaction Time Temperature (°C) Yield (%) Purity (%) Key Advantages Key Disadvantages
Fischer-Speier Esterification H₂SO₄ or p-TsOH1 - 10 hReflux (60 - 110)85 - 95>95Cost-effective, simple procedure, scalable.Requires strong acid, equilibrium reaction may require water removal.
Thionyl Chloride Mediated Esterification SOCl₂24 h0 to RT~97>97High yield, irreversible reaction.Thionyl chloride is corrosive and moisture-sensitive.
Heterogeneous Catalysis UiO-66-NH₂10 h120High Conversion>95Catalyst is reusable, milder conditions than strong acids.Catalyst synthesis required, may be less accessible.
Mitsunobu Reaction PPh₃, DEAD/DIAD2 - 12 h0 to RT>90>95Mild conditions, high stereospecificity (if applicable).Reagents are expensive, purification can be challenging due to byproducts.
DCC Coupling DCC, DMAP12 - 24 hRT>90>95Mild conditions, good for sensitive substrates.DCC is an allergen, byproduct (DCU) removal can be difficult.
Diazomethane Esterification CH₂N₂< 1 hRT~100>98Nearly quantitative yield, very fast, clean reaction.Diazomethane is explosive and highly toxic, requires specialized handling.

Experimental Protocols

Fischer-Speier Esterification

This classical method involves the acid-catalyzed reaction between a carboxylic acid and an alcohol.

Procedure:

  • To a solution of 2,3-difluorobenzoic acid (1.0 eq) in methanol (10-20 volumes), add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq).

  • Heat the reaction mixture to reflux (approximately 65 °C) and stir for 4-8 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Upon completion, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

  • Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford the crude product.

  • Purify by column chromatography on silica gel if necessary.

Thionyl Chloride Mediated Esterification

This method converts the carboxylic acid to a more reactive acyl chloride intermediate in situ, which then reacts with the alcohol.

Procedure:

  • Dissolve 2,3-difluorobenzoic acid (1.0 eq) in methanol (10 volumes) and cool the solution to 0 °C in an ice bath.

  • Slowly add thionyl chloride (1.5 - 2.0 eq) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 24 hours.

  • Monitor the reaction by TLC or GC.

  • Upon completion, carefully quench the reaction by pouring it into a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate under reduced pressure to obtain the product. A 97% yield has been reported for the analogous synthesis of methyl 2,4-difluorobenzoate.

Heterogeneous Catalysis with UiO-66-NH₂

This method utilizes a metal-organic framework (MOF) as a recyclable catalyst.

Procedure:

  • In a reaction vessel, combine 2,3-difluorobenzoic acid (1.0 eq), methanol (excess, acting as both reactant and solvent), and the activated UiO-66-NH₂ catalyst (e.g., 10 mol%).

  • Heat the mixture to 120 °C and stir for 10 hours.

  • Monitor the reaction for the disappearance of the starting material.

  • After the reaction is complete, cool the mixture and separate the catalyst by filtration.

  • The catalyst can be washed with methanol and dried for reuse.

  • Evaporate the solvent from the filtrate to obtain the crude product.

  • Purify as needed. High conversion yields have been reported for various fluorinated benzoic acids.[1]

Mitsunobu Reaction

This reaction allows for the esterification under mild, neutral conditions, which is particularly useful for sensitive substrates.

Procedure:

  • Dissolve 2,3-difluorobenzoic acid (1.5 eq) and triphenylphosphine (PPh₃, 1.5 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).

  • Add methanol (1.0 eq) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise to the cooled, stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours.

  • Monitor the reaction by TLC.

  • Once complete, remove the solvent under reduced pressure.

  • The crude product can be purified by column chromatography to remove triphenylphosphine oxide and the reduced hydrazine byproduct.

DCC Coupling

This method uses N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent to facilitate the esterification.

Procedure:

  • Dissolve 2,3-difluorobenzoic acid (1.0 eq), methanol (1.2 eq), and a catalytic amount of 4-(dimethylamino)pyridine (DMAP, 0.1 eq) in a suitable anhydrous solvent such as dichloromethane (DCM).

  • Cool the solution to 0 °C.

  • Add a solution of DCC (1.1 eq) in DCM dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • A white precipitate of N,N'-dicyclohexylurea (DCU) will form.

  • Monitor the reaction by TLC.

  • Upon completion, filter off the DCU precipitate.

  • Wash the filtrate with dilute HCl to remove DMAP, then with saturated aqueous sodium bicarbonate, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the product.

Diazomethane Esterification

This method is known for its high efficiency and clean conversion but requires extreme caution due to the hazardous nature of diazomethane.

Procedure:

  • Dissolve 2,3-difluorobenzoic acid in a suitable solvent like diethyl ether.

  • Generate a solution of diazomethane in ether from a suitable precursor (e.g., Diazald®) using a specialized glassware setup. (Warning: Diazomethane is explosive and toxic. This procedure should only be performed by trained personnel in a well-ventilated fume hood with appropriate safety precautions).

  • Slowly add the ethereal solution of diazomethane to the stirred solution of the carboxylic acid at 0 °C until a persistent yellow color is observed, indicating a slight excess of diazomethane.

  • Stir the reaction mixture for a short period (e.g., 15-30 minutes).

  • Carefully quench the excess diazomethane by adding a few drops of acetic acid until the yellow color disappears.

  • The reaction mixture can then be concentrated under reduced pressure to yield the methyl ester, which is often of high purity without the need for further purification.

Synthesis Method Selection Workflow

The choice of synthesis method depends on various factors, including the scale of the reaction, cost considerations, available equipment, and the sensitivity of the starting materials. The following diagram illustrates a logical workflow for selecting an appropriate method.

SynthesisMethodSelection start Start: Need to synthesize This compound scale What is the reaction scale? start->scale cost Is cost a major constraint? scale->cost Large Scale conditions Are mild conditions required? scale->conditions Small to Medium Scale heterogeneous Heterogeneous Catalysis scale->heterogeneous Consider catalyst reusability fischer Fischer-Speier Esterification cost->fischer Yes thionyl Thionyl Chloride Method cost->thionyl No hazard Can hazardous reagents be handled? conditions->hazard Yes conditions->fischer No mitsunobu Mitsunobu Reaction hazard->mitsunobu No diazomethane Diazomethane Esterification hazard->diazomethane Yes, with expertise dcc DCC Coupling mitsunobu->dcc Consider cost/purification

References

A Comparative Guide to the Thermal Properties of Methyl 2,3-Difluorobenzoate and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the thermal properties of Methyl 2,3-difluorobenzoate and its structural isomers, as determined by Differential Scanning Calorimetry (DSC). Understanding the thermal behavior of these compounds, such as their melting point and heat of fusion, is crucial for various applications in drug development and materials science, including polymorphism screening, stability studies, and formulation development.

Comparison of Thermal Properties

Compound NameStructureMelting Point (°C)Heat of Fusion (kJ/mol)
This compound Data Not AvailableData Not Available
Methyl 2,4-difluorobenzoate Data Not AvailableData Not Available
Methyl 2,6-difluorobenzoate Data Not AvailableData Not Available
Methyl 3,5-difluorobenzoate 23 - 27Data Not Available
Methyl 2-fluorobenzoate 93[1][2]Data Not Available
Methyl 3-fluorobenzoate -10 to -33[3][4]Data Not Available
Methyl 4-fluorobenzoate 4.5[5]Data Not Available
Methyl benzoate -12.5[5]14.8[6]

Experimental Protocol: Differential Scanning Calorimetry (DSC)

The following is a general protocol for the DSC analysis of organic compounds, which can be adapted for the characterization of methyl fluorobenzoate isomers.

Objective: To determine the melting point and heat of fusion of the sample.

Materials and Equipment:

  • Differential Scanning Calorimeter (DSC)

  • Hermetically sealed aluminum pans and lids

  • Crimper for sealing pans

  • Microbalance (accurate to ±0.01 mg)

  • Sample (5-10 mg)

  • Inert purge gas (e.g., Nitrogen)

  • Reference material (empty hermetically sealed aluminum pan)

Procedure:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the sample into an aluminum DSC pan.

    • Hermetically seal the pan using a crimper. This is crucial for volatile samples to prevent mass loss during heating.

    • Prepare an empty, hermetically sealed aluminum pan to be used as a reference.

  • Instrument Setup:

    • Place the sample pan and the reference pan into the DSC cell.

    • Purge the DSC cell with an inert gas, such as nitrogen, at a constant flow rate (e.g., 50 mL/min) to provide an inert atmosphere and prevent oxidative degradation.

  • Thermal Method:

    • Equilibrate the sample at a starting temperature well below the expected melting point (e.g., -50 °C).

    • Ramp the temperature at a controlled rate, typically 10 °C/min, to a final temperature well above the melting point (e.g., 150 °C).

    • Record the heat flow as a function of temperature.

  • Data Analysis:

    • The melting point (Tm) is determined as the onset temperature of the melting endotherm.

    • The heat of fusion (ΔHf) is calculated by integrating the area of the melting peak.

Experimental Workflow

The following diagram illustrates the typical workflow for a DSC experiment.

DSC_Workflow cluster_prep Sample Preparation cluster_dsc DSC Analysis cluster_analysis Data Analysis weigh Weigh Sample (5-10 mg) pan Place in Aluminum Pan weigh->pan seal Hermetically Seal Pan pan->seal load Load Sample and Reference Pans seal->load purge Purge with Inert Gas load->purge run Execute Thermal Program (Heating Ramp) purge->run plot Plot Heat Flow vs. Temperature run->plot determine_tm Determine Melting Point (Tm) plot->determine_tm calculate_hf Calculate Heat of Fusion (ΔHf) plot->calculate_hf

A flowchart of the Differential Scanning Calorimetry (DSC) experimental workflow.

Discussion

The position of the fluorine atom(s) on the benzene ring significantly influences the intermolecular interactions and, consequently, the melting point of the methyl benzoate derivatives. While a complete dataset is not available for the difluorinated isomers, the data for the monofluorinated compounds show a wide range of melting points. For instance, the ortho-substitution in Methyl 2-fluorobenzoate results in a remarkably high melting point (93 °C) compared to the other isomers.[1][2] In contrast, the meta- and para-substituted isomers, as well as the parent methyl benzoate, have sub-zero melting points.[3][4][5]

The lack of readily available melting point data for Methyl 2,3-, 2,4-, and 2,6-difluorobenzoate suggests that the introduction of a second fluorine atom may, in these specific positions, lead to a disruption of crystal lattice packing, resulting in lower melting points. The observed solid nature of Methyl 3,5-difluorobenzoate at room temperature indicates that this particular substitution pattern allows for more favorable crystal packing.[7]

For drug development professionals, these differences are critical. A compound that is a liquid at room temperature will have different formulation and handling requirements compared to a solid. Furthermore, the potential for polymorphism, which can be investigated by DSC, is a key consideration in the development of solid dosage forms.

Disclaimer: The data presented in this guide is based on publicly available information. For critical applications, it is recommended to perform experimental verification of the thermal properties.

References

comparing the pharmacokinetic properties of drugs derived from Methyl 2,3-difluorobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of nonsteroidal anti-inflammatory drugs (NSAIDs), compounds bearing a difluorophenyl moiety have demonstrated significant therapeutic efficacy. This guide provides a detailed comparison of the pharmacokinetic properties of two such drugs, Diflunisal and Lumiracoxib, which are structurally related to substituted difluorobenzoates. The information presented herein is intended for researchers, scientists, and professionals in drug development to facilitate an objective evaluation of these compounds.

Mechanism of Action: Inhibition of Prostaglandin Synthesis

Both Diflunisal and Lumiracoxib exert their primary therapeutic effects by inhibiting cyclooxygenase (COX) enzymes, which are critical for the synthesis of prostaglandins from arachidonic acid.[1] Prostaglandins are key mediators of inflammation, pain, and fever.[2][3] There are two main isoforms of the COX enzyme: COX-1, which is constitutively expressed and involved in homeostatic functions, and COX-2, which is induced during inflammation.[1]

Diflunisal is a non-selective inhibitor of both COX-1 and COX-2.[1] In contrast, Lumiracoxib is a selective COX-2 inhibitor, which was designed to reduce the gastrointestinal side effects associated with COX-1 inhibition.[4][5] The selective inhibition of COX-2 by Lumiracoxib allows for the continued production of prostaglandins that are protective of the stomach lining, while still effectively reducing inflammation and pain.[3]

Below is a diagram illustrating the prostaglandin synthesis pathway and the points of inhibition by these drugs.

Prostaglandin Synthesis Pathway Mechanism of Action of Diflunisal and Lumiracoxib Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane_Phospholipids->Arachidonic_Acid Phospholipase A2 Prostaglandins_H2 Prostaglandins H2 Arachidonic_Acid->Prostaglandins_H2 COX-1 & COX-2 COX1 COX-1 (Constitutive) COX2 COX-2 (Inducible) Prostaglandins_Homeostatic Prostaglandins (Homeostatic functions) Prostaglandins_H2->Prostaglandins_Homeostatic Isomerases Prostaglandins_Inflammatory Prostaglandins (Inflammation, Pain, Fever) Prostaglandins_H2->Prostaglandins_Inflammatory Isomerases Diflunisal Diflunisal (Non-selective inhibitor) Diflunisal->COX1 Diflunisal->COX2 Lumiracoxib Lumiracoxib (Selective inhibitor) Lumiracoxib->COX2

Caption: Inhibition of Prostaglandin Synthesis by Diflunisal and Lumiracoxib.

Pharmacokinetic Properties: A Comparative Overview

The absorption, distribution, metabolism, and excretion (ADME) profiles of a drug are fundamental to its clinical efficacy and safety. The following table summarizes the key pharmacokinetic parameters for Diflunisal and Lumiracoxib.

Pharmacokinetic ParameterDiflunisalLumiracoxib
Absorption
BioavailabilityWell absorbed orally[6]~74%[5]
Time to Peak (Tmax)2 to 3 hours[2]~2 hours[7]
Effect of FoodSlightly decreases rate but not extent of absorption[8]Not specified
Distribution
Protein Binding>99%[2]97.9-98.3%[7]
DistributionDistributes throughout most body tissues[9]Higher concentrations in synovial fluid than plasma after 5 hours[5][7]
Metabolism
Primary SiteLiver[1]Liver[5]
Metabolic PathwaysGlucuronidation and sulfation[9]Oxidation of the 5-methyl group and hydroxylation of the dihaloaromatic ring[5][10]
Active MetabolitesMetabolites are mostly inactive[1]4'-hydroxy derivative is active and COX-2 selective[5]
Excretion
Elimination Half-life (t½)8 to 12 hours[2]~4-6 hours[5][7]
Route of ExcretionPrimarily urine (as glucuronide conjugates)[2]Urine (~54%) and feces (~43%)[5][10]

Detailed Experimental Protocols

The pharmacokinetic data presented in this guide are derived from standard clinical and preclinical experimental protocols. A generalized workflow for determining these parameters is outlined below.

Pharmacokinetic Analysis Workflow General Workflow for Pharmacokinetic Analysis cluster_0 In Vivo Study cluster_1 Bioanalytical Method cluster_2 Data Analysis Drug_Admin Drug Administration (Oral or IV) Blood_Sampling Serial Blood Sampling Drug_Admin->Blood_Sampling Plasma_Separation Plasma Separation Blood_Sampling->Plasma_Separation Sample_Prep Sample Preparation (e.g., Protein Precipitation, SPE) Plasma_Separation->Sample_Prep LC_MS LC-MS/MS Analysis Sample_Prep->LC_MS Conc_Time_Profile Plasma Concentration-Time Profile LC_MS->Conc_Time_Profile PK_Modeling Pharmacokinetic Modeling (Non-compartmental or Compartmental) Conc_Time_Profile->PK_Modeling PK_Parameters Calculation of PK Parameters (AUC, Cmax, Tmax, t1/2) PK_Modeling->PK_Parameters

Caption: A typical experimental workflow for determining drug pharmacokinetic parameters.

1. Study Design and Drug Administration:

  • Healthy human volunteers or animal models are selected for the study.

  • A single dose of the drug is administered, typically orally or intravenously.

  • For multiple-dose studies, the drug is administered over a set period to reach steady-state concentrations.[11]

2. Sample Collection:

  • Blood samples are collected at predetermined time points after drug administration.[7]

  • For studies investigating distribution, tissue or fluid (e.g., synovial fluid) samples may also be collected.[7]

3. Bioanalysis:

  • Plasma is separated from the blood samples via centrifugation.

  • Drug concentrations in the plasma are quantified using a validated analytical method, most commonly high-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).[3][7] This method allows for sensitive and specific measurement of the parent drug and its metabolites.

4. Pharmacokinetic Analysis:

  • The plasma concentration-time data are plotted to generate a concentration-time curve.

  • Pharmacokinetic parameters are then calculated from this curve using non-compartmental or compartmental analysis.[3] Key parameters include:

    • Cmax: Maximum plasma concentration.

    • Tmax: Time to reach Cmax.

    • AUC (Area Under the Curve): A measure of total drug exposure.

    • t½ (Half-life): The time required for the plasma concentration to decrease by half.

    • Clearance (CL): The volume of plasma cleared of the drug per unit time.

    • Volume of Distribution (Vd): The apparent volume into which the drug distributes in the body.

5. Metabolite Identification:

  • To identify metabolic pathways, radiolabeled compounds (e.g., with ¹⁴C) can be used.

  • Urine and feces are collected, and the radioactivity is measured to determine the extent of excretion.

  • The samples are then analyzed by LC-MS/MS to identify the chemical structures of the metabolites.[10]

References

Safety Operating Guide

Proper Disposal of Methyl 2,3-Difluorobenzoate: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides guidance on the proper disposal of Methyl 2,3-difluorobenzoate based on safety protocols for structurally similar fluorinated organic compounds. A specific Safety Data Sheet (SDS) for this compound (CAS No. 18355-74-3) was not located. Therefore, it is imperative that researchers consult the official SDS for their specific product and contact their institution's Environmental Health and Safety (EHS) department for final disposal instructions. All chemical waste must be managed in strict accordance with local, state, and federal regulations.

The proper disposal of this compound is essential to ensure the safety of laboratory personnel and to protect the environment. As a fluorinated aromatic ester, this compound should be treated as hazardous chemical waste. The following procedures provide a detailed framework for its safe handling and disposal.

Immediate Safety and Handling for Disposal

Before initiating any disposal procedures, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE) to prevent exposure. Based on information for analogous compounds, the following PPE is recommended.[1]

PPE CategorySpecification
Eye Protection Safety glasses with side shields or chemical safety goggles.[1]
Hand Protection Chemically resistant gloves (e.g., nitrile, neoprene). Contaminated gloves must be disposed of as hazardous waste.[1]
Skin and Body Protection A laboratory coat or other suitable protective clothing to prevent skin contact.
Respiratory Protection To be used in a well-ventilated area. If vapors or mists are generated, a respirator may be necessary.[1]

Step-by-Step Disposal Protocol

1. Waste Collection:

  • Collect waste this compound, including any contaminated materials (e.g., absorbent pads, gloves, weighing paper), in a designated and properly labeled hazardous waste container.

  • The container should be made of a material compatible with the chemical and be kept securely closed when not in use.[2]

  • Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

2. Spill Management:

  • In the event of a spill, immediately alert personnel in the area.

  • For small spills, absorb the material with an inert, non-combustible absorbent such as sand, earth, or vermiculite.

  • For large spills, dike the area to prevent spreading.

  • Collect the absorbed material and any contaminated soil or surfaces into a sealed container for disposal as hazardous waste.[3][4]

  • Ensure the area is well-ventilated during and after the cleanup.

3. Final Disposal:

  • This compound should not be disposed of down the drain or in regular trash.[2]

  • The primary recommended method of disposal for this type of chemical waste is incineration. The incinerator should be equipped with an afterburner and a scrubber to handle potentially hazardous combustion byproducts like hydrogen fluoride.[3]

  • Alternatively, the waste can be sent to a licensed professional waste disposal company.[5]

  • All disposal activities must be in full compliance with institutional policies and local, state, and federal regulations.

Experimental Workflow for Disposal

The following diagram outlines the decision-making process and procedural flow for the safe disposal of this compound.

cluster_spill Spill Response start Start: Disposal of This compound ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe collect Collect Waste in a Labeled, Closed Container ppe->collect spill Spill Occurs? collect->spill small_spill Small Spill: Absorb with Inert Material spill->small_spill Yes large_spill Large Spill: Dike and Contain spill->large_spill Yes, Large store Store Waste Container in a Cool, Dry, Ventilated Area spill->store No collect_spill Collect Contaminated Material into Waste Container small_spill->collect_spill large_spill->collect_spill collect_spill->store contact_ehs Contact Institutional EHS for Pickup/Guidance store->contact_ehs disposal Final Disposal via Licensed Vendor or Incineration contact_ehs->disposal end End of Procedure disposal->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling Methyl 2,3-difluorobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of Methyl 2,3-difluorobenzoate, a halogenated aromatic ester. Adherence to these procedures is essential for ensuring laboratory safety and proper environmental stewardship. The following information is based on safety data for structurally similar compounds and established best practices for handling halogenated organic compounds.

Hazard Identification and Personal Protective Equipment (PPE)

Table 1: Recommended Personal Protective Equipment (PPE)

Protection TypeRecommended EquipmentRationale
Eye and Face Protection Chemical safety goggles and a face shieldProtects against splashes and vapors that can cause serious eye irritation or damage[1][2].
Skin Protection Chemical-resistant gloves (e.g., Nitrile rubber), a chemically resistant lab coat, and closed-toe shoesPrevents skin contact, which can lead to irritation[1][2][3]. Ensure gloves are appropriate for handling esters and halogenated hydrocarbons[4].
Respiratory Protection Use in a well-ventilated chemical fume hoodMinimizes inhalation of vapors, which can cause respiratory tract irritation[1][2]. If a fume hood is unavailable or ventilation is inadequate, a NIOSH-approved respirator with appropriate organic vapor cartridges is necessary[2].

Operational Plan: Safe Handling Procedures

Strict adherence to the following procedures will minimize exposure risks and ensure a safe laboratory environment.

Step 1: Preparation

  • Ensure a certified chemical fume hood is operational.

  • Verify that an emergency eyewash station and safety shower are accessible[5].

  • Confirm the availability of appropriate spill kits and absorbent materials[5].

  • Inspect all PPE for integrity before use[6].

Step 2: Handling

  • Conduct all work involving this compound within a chemical fume hood[2][3].

  • Avoid all personal contact, including inhalation of vapors and direct contact with skin and eyes[7].

  • Use non-sparking tools and take precautionary measures against static discharge[6].

  • Keep containers tightly closed when not in use and store in a cool, dry, and well-ventilated area[1][6][7].

Step 3: Post-Handling

  • Thoroughly wash hands and any exposed skin with soap and water after handling[7][8].

  • Decontaminate all glassware and equipment that has come into contact with the chemical. The rinsate should be collected as hazardous waste[2].

  • Launder contaminated clothing separately before reuse[7].

Disposal Plan: Managing Halogenated Waste

Proper disposal of this compound and its waste is crucial to prevent environmental contamination. As a halogenated organic compound, it requires special disposal procedures.

Table 2: Waste Disposal Protocol

Waste TypeCollection ProcedureDisposal Action
Solid Waste Collect in a designated, sealed, and clearly labeled container.Dispose of as hazardous waste through your institution's environmental health and safety office.
Liquid Waste (including rinsates) Collect in a designated "Halogenated Organic Waste" container[2][3][5]. Do not mix with non-halogenated waste[2][5].Arrange for disposal through your institution's hazardous waste management program[2][9].
Contaminated PPE Place disposable gloves and other contaminated items in a sealed bag within the hazardous waste container.Dispose of as hazardous waste along with the chemical waste.

Key Disposal Principles:

  • Never dispose of this compound down the drain[3].

  • All waste containers must be properly labeled with "Hazardous Waste" and the full chemical name[2].

  • Follow all local and national regulations for hazardous waste disposal[9].

Experimental Workflow and Safety Checkpoints

The following diagram illustrates the key stages of working with this compound and the integrated safety measures.

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_disposal Disposal Phase A Review SDS & SOPs B Verify Fume Hood & Safety Equipment A->B C Don Appropriate PPE B->C D Work Within Fume Hood C->D Proceed E Perform Experiment D->E F Keep Containers Closed E->F G Segregate Halogenated Waste F->G Cleanup H Decontaminate Glassware G->H I Dispose via EHS H->I

Workflow for Safe Handling of this compound.

References

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.